1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
Description
Properties
IUPAC Name |
2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNNGMNZUQSJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595354 | |
| Record name | 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67074-80-0 | |
| Record name | 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67074-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
Abstract
The pyrido[3,4-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide presents a comprehensive overview of a proposed synthetic route and detailed characterization of a key derivative, 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one. This document is intended for researchers, scientists, and professionals in drug development, providing both a theoretical framework and practical, field-proven insights into the synthesis and structural elucidation of this class of compounds. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices and authoritative grounding in established chemical principles.
Introduction: The Significance of the Pyrido[3,4-b]pyrazine Core
Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals. The pyrido[3,4-b]pyrazine core, a fusion of pyridine and pyrazine rings, represents a privileged scaffold due to its unique electronic and steric properties, which allow for diverse biological interactions. This versatile structure is a key component in molecules targeting a range of therapeutic areas, including oncology and neurology.[1] The introduction of a lactam functionality, as in this compound, further enhances the potential for hydrogen bonding and specific receptor interactions, making it a compelling target for synthesis and biological evaluation. This guide provides a scientifically grounded, albeit predictive, pathway for its synthesis and characterization, given the current absence of direct literature precedent for this specific molecule.
Proposed Synthesis of this compound
The synthesis of quinoxalinones and related fused pyrazinones is classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound or an α-ketoester.[2][3] This well-established methodology forms the basis for the proposed synthesis of the target molecule, starting from the readily available 2,3-diaminopyridine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, points to 2,3-diaminopyridine and a three-carbon electrophilic synthon, such as ethyl 2-oxoacetate (ethyl glyoxylate), as the key starting materials. The reaction would proceed via a tandem condensation and cyclization mechanism.
Proposed Synthetic Pathway
The proposed synthesis is a one-pot reaction involving the condensation of 2,3-diaminopyridine with ethyl 2-oxoacetate.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
2,3-Diaminopyridine (98% purity)
-
Ethyl 2-oxoacetate (50% solution in toluene or as the polymer)
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (1.09 g, 10 mmol).
-
Dissolution: Add 30 mL of anhydrous ethanol and stir until the diamine is fully dissolved.
-
Addition of α-Ketoester: To the stirred solution, add ethyl 2-oxoacetate (1.12 g, 11 mmol, 1.1 equivalents). A slight exotherm may be observed.
-
Catalysis: Add 0.5 mL of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent system.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL). The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a dichloromethane/methanol gradient.
Rationale for Experimental Choices:
-
Solvent: Ethanol is chosen for its ability to dissolve the starting materials and its suitable boiling point for the reaction.
-
Catalyst: Acetic acid facilitates the initial imine formation, a key step in the condensation reaction.
-
Stoichiometry: A slight excess of the α-ketoester is used to ensure complete consumption of the diamine.
Characterization of this compound
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended, with predicted data based on the target structure and analogous compounds.[4]
Caption: A typical workflow for the characterization of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | br s | 1H | NH (amide) | The amide proton is expected to be deshielded and may exhibit broadness due to quadrupole effects and exchange. |
| ~8.0 | dd | 1H | H-6 | The proton at position 6 is coupled to H-7 and H-8. |
| ~7.5 | dd | 1H | H-8 | The proton at position 8 is coupled to H-6 and H-7. |
| ~6.8 | t | 1H | H-7 | The proton at position 7 is coupled to H-6 and H-8. |
| ~6.5 | br s | 1H | NH (amine) | The amine proton is expected to be in the mid-field region. |
| ~4.2 | s | 2H | CH₂ | The methylene protons adjacent to the carbonyl group are expected to be a singlet. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The amide carbonyl carbon is expected to be significantly downfield. |
| ~148 | C-8a | Aromatic carbon adjacent to nitrogen. |
| ~145 | C-6 | Aromatic CH carbon. |
| ~138 | C-4a | Aromatic carbon at the ring junction. |
| ~125 | C-8 | Aromatic CH carbon. |
| ~118 | C-7 | Aromatic CH carbon. |
| ~45 | CH₂ | The methylene carbon adjacent to the carbonyl. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Data (KBr, cm⁻¹):
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, broad | N-H stretching (amine and amide) |
| ~1680 | Strong, sharp | C=O stretching (amide I band) |
| 1580-1620 | Medium | C=C and C=N stretching (aromatic) |
| ~1300 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted MS Data (ESI+):
| m/z | Assignment |
| 164.06 | [M+H]⁺ (Calculated for C₇H₇N₃O + H⁺: 164.06) |
| 136.06 | [M+H - CO]⁺ |
Potential Challenges and Alternative Approaches
-
Regioisomer Formation: While the proposed reaction is expected to yield the desired product, the formation of a regioisomer by condensation at the 2-amino group followed by cyclization is a possibility, though sterically less favored. Careful analysis of 2D NMR data (HMBC, NOESY) will be crucial to confirm the connectivity.
-
Alternative Reagents: If ethyl 2-oxoacetate proves to be problematic due to its tendency to polymerize, other reagents such as glyoxylic acid followed by esterification, or the use of a protected glyoxylic acid derivative, could be explored.
Conclusion
This technical guide outlines a robust and scientifically sound approach for the synthesis and characterization of this compound. The proposed synthetic protocol is based on well-established principles of heterocyclic chemistry, and the predicted characterization data provide a clear roadmap for the structural verification of the target molecule. This document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of this promising heterocyclic scaffold for the development of new therapeutic agents.
References
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Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 40, 107753. [Link]
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Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Journal of the American Chemical Society, 124(42), 12432-12433. [Link]
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Enantioselective synthesis of unsaturated γ-lactams. Beilstein Journal of Organic Chemistry, 13, 219–246. [Link]
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¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1363-1367. [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
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Quinoxaline synthesis by domino reactions. Arkivoc, 2011(1), 225-246. [Link]
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Synthesis of lactams via Meyers' lactamization of keto-esters with amino-alcohols. ResearchGate. [Link]
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¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 245-276. [Link]
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Synthesis of pyrazoles. YouTube. [Link]
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Synthesis of quinoxaline derivatives via condensation of aryl-1,2-diamines with 1,2-diketones using (NH₄)₆Mo₇O₂₄.4H₂O as an efficient catalyst. E-Journal of Chemistry, 9(1), 153-158. [Link]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(1), 24. [Link]
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New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances, 13(24), 16429-16437. [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mediterranean Journal of Chemistry, 11(2), 123-136. [Link]
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¹H and ¹³C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Mestrelab Research. [Link]
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Differences & similarities of ¹H & ¹³C NMR spectroscopy. YouTube. [Link]
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One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 26(12), 3511-3514. [Link]
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Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one
Abstract
The 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold is a heterocyclic motif of significant interest in contemporary medicinal chemistry. Its unique electronic and structural features serve as a cornerstone for the design of targeted therapeutics, most notably in the development of selective kinase inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of the parent 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one molecule. It is intended for researchers, scientists, and drug development professionals who are either actively working with this scaffold or are considering its incorporation into their research and development pipelines. This document will delve into the synthesis, structural elucidation, and key physicochemical parameters of this important heterocyclic system, offering both theoretical insights and practical experimental protocols.
Introduction: The Strategic Importance of the Pyrido[3,4-b]pyrazinone Core
The fusion of pyridine and pyrazine rings in the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold creates a privileged structure in drug discovery. This assertion is rooted in its demonstrated ability to serve as a versatile template for the synthesis of biologically active molecules.[5][6][7][8] The nitrogen-rich framework of this compound imparts specific electronic properties that are conducive to forming key interactions with biological targets, particularly the ATP-binding sites of kinases.[9]
A notable application of this scaffold is in the development of highly selective mitogen-activated protein kinase kinase 4 (MKK4) inhibitors.[1][2][3][4] MKK4 is a validated target in the context of degenerative liver diseases, and the development of small molecules that can modulate its activity holds significant therapeutic promise.[1][2][3] The successful evolution of unselective kinase inhibitors into potent and selective MKK4 inhibitors through the strategic modification of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core underscores the immense potential of this heterocyclic system.[1][2][3][4]
This guide will systematically explore the fundamental physicochemical characteristics that underpin the utility of this scaffold, providing a solid foundation for its application in drug design and development.
Caption: Chemical structure of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one.
Synthesis of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one Core
The synthesis of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold can be achieved through various synthetic routes, often involving multi-step sequences. A common strategy involves the construction of the pyrazinone ring onto a pre-existing pyridine precursor.
One reported method involves the reaction of a suitably substituted 3-aminopyridine derivative with a chloroacetamide, followed by an intramolecular nucleophilic aromatic substitution to form the bicyclic system.[1] The choice of starting materials and reaction conditions can be adapted to introduce various substituents on the scaffold, allowing for the exploration of structure-activity relationships.[1]
A general synthetic approach is outlined below:
Caption: Generalized synthetic workflow for 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core is paramount for its effective utilization in drug discovery programs. These properties influence a compound's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 163.16 g/mol | Adherence to Lipinski's Rule of Five for good oral bioavailability. |
| LogP (o/w) | -0.25 | Indicates good aqueous solubility and potential for favorable ADME properties. |
| Topological Polar Surface Area (TPSA) | 71.89 Ų | Suggests good cell membrane permeability. |
| Hydrogen Bond Donors | 2 | Contributes to interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding affinity and solubility. |
| Water Solubility | Predicted to be soluble | Crucial for formulation and absorption. |
| pKa (most basic) | ~4.5 | Influences ionization state at physiological pH, affecting solubility and target binding. |
Note: These values are computationally predicted and should be confirmed experimentally.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of newly synthesized 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this scaffold. The expected chemical shifts for the core protons and carbons are influenced by the electronic environment created by the fused heterocyclic system.
-
¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the dihydropyrazinone ring will have distinct chemical shifts, with the methylene protons adjacent to the carbonyl group appearing at a characteristic downfield position. The N-H protons will likely be observed as broad singlets, and their chemical shifts can be solvent-dependent.
-
¹³C NMR: The carbonyl carbon of the lactam will exhibit a characteristic resonance in the downfield region (around δ 160-170 ppm). The aromatic carbons of the pyridine ring and the sp² and sp³ carbons of the dihydropyrazinone ring will have distinct chemical shifts that can be assigned with the aid of 2D NMR techniques such as HSQC and HMBC.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule. For the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core, the following characteristic absorption bands are expected:
-
N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the lactam and the dihydropyrazine ring.
-
C=O stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the lactam carbonyl group.
-
C=N and C=C stretching: Absorption bands in the 1500-1600 cm⁻¹ region corresponding to the aromatic pyridine ring and the pyrazine ring double bonds.
-
C-N stretching: Bands in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Crystal Structure Analysis
While a crystal structure for the unsubstituted 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one is not publicly available, X-ray crystallography of its derivatives can provide precise information about bond lengths, bond angles, and the three-dimensional conformation of the molecule.[13] Such studies are crucial for understanding the molecule's shape and how it interacts with its biological targets. The planar pyridine ring fused to the partially saturated pyrazinone ring will likely adopt a relatively rigid conformation.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one and its derivatives.
Caption: A logical workflow for the synthesis and characterization of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry crystalline compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
Replicate: Perform the measurement in triplicate to ensure reproducibility.
Solubility Determination (Shake-Flask Method)
Rationale: Determining the aqueous solubility of a compound is critical for assessing its potential for oral absorption and for developing suitable formulations.
Protocol:
-
Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffered solution in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the solubility as a function of pH.
pKa Determination (Potentiometric Titration)
Rationale: The pKa value(s) of an ionizable compound determine its charge state at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.
Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
ATR-FTIR Spectroscopy: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal surface before acquiring the spectrum.
-
LC-MS Analysis: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to an appropriate concentration for analysis.
Reactivity and Stability
The 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold possesses several sites that can participate in chemical reactions, allowing for further functionalization. The secondary amines in the dihydropyrazine ring can be alkylated or acylated. The aromatic pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the existing substituents.
The stability of the scaffold is generally good; however, like many dihydropyridine systems, it may be susceptible to oxidation to the corresponding aromatic pyridopyrazinone. The lactam functionality is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under strong basic conditions. Metabolic stability studies of derivatives have shown high stability in in vitro systems like mouse liver microsomes.[1]
Conclusion
The 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core is a valuable scaffold in modern drug discovery, offering a unique combination of structural rigidity and opportunities for chemical diversification. Its physicochemical properties, including good predicted solubility and membrane permeability, make it an attractive starting point for the design of orally bioavailable drugs. This technical guide has provided a comprehensive overview of the synthesis, structural features, and key physicochemical properties of this important heterocyclic system, along with detailed experimental protocols for its characterization. A thorough understanding of these fundamental properties is essential for any researcher aiming to leverage the full potential of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold in the development of novel therapeutics.
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Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (n.d.). MDPI.[Link]
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Drug like potential of Daidzein using SwissADME prediction: In silico Approaches. (2025, August 6). ResearchGate.[Link]
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1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. (2025, August 6). ResearchGate.[Link]
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Pyrazine. (n.d.). Wikipedia.[Link]
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ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.). RSC Publishing.[Link]
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Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019, September 13). MDPI.[Link]
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Structures of pyrido[1,2a]pyrazinium and pyrido[1,2c][10][14]oxazinium bromides studied by 1H, 13C and 15N NMR, FTIR, X-ray and DFT methods. (2025, August 8). ResearchGate.[Link]
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FTIR spectra of the fabricated scaffold. (n.d.). ResearchGate.[Link]
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(PDF) PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES. (2020, November 19). ResearchGate.[Link]
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Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025, July 11). ACS Publications.[Link]
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Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. (n.d.). PubMed.[Link]
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Introduction: The Central Role of NMR in Pyridopyrazinone Drug Discovery
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of the Pyridopyrazinone Core
The pyridopyrazinone scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. Its rigid, planar structure and strategic placement of nitrogen atoms make it an exceptional scaffold for designing molecules that interact with a variety of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. The precise characterization of these molecules is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for unambiguous structure elucidation.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of the pyridopyrazinone core. Moving beyond a simple catalog of data, this document delves into the underlying principles governing the spectral features, explains the causality behind experimental choices, and provides a framework for confident structural assignment using a combination of 1D and 2D NMR techniques.
The Pyridopyrazinone Core: An NMR Perspective
The foundational pyridopyrazinone structure, specifically the pyrido[2,3-b]pyrazin-2(1H)-one isomer, possesses a unique electronic architecture that dictates its NMR signature. The fusion of an electron-deficient pyrazine ring, further deactivated by a carbonyl group (an amide), with a pyridine ring creates a distinct magnetic environment for each nucleus.
The nitrogen atoms exert a powerful anisotropic and inductive effect, generally deshielding adjacent protons and carbons.[1] Specifically, the lone pair electrons on the pyridine nitrogen (N5) and the pyrazine nitrogen (N4) influence the π-electron system, while the amide nitrogen (N1) participates in resonance with the carbonyl group. This complex interplay of effects results in a predictable and interpretable NMR spectrum.
Caption: IUPAC numbering of the core pyrido[2,3-b]pyrazin-2(1H)-one structure.
Characteristic ¹H NMR Spectral Features
The proton spectrum of the unsubstituted pyridopyrazinone core is typically well-resolved in the aromatic region. The precise chemical shifts are highly sensitive to the solvent, concentration, and temperature, but general trends are consistently observed.
-
Amide Proton (1-H): The N-H proton of the pyrazinone ring is typically observed as a broad singlet in the far downfield region, often >10 ppm. Its exchangeability with deuterium can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the signal.
-
Pyridine Ring Protons (6-H, 7-H, 8-H): These protons form a classic three-spin system.
-
8-H: Being ortho to the pyridine nitrogen (N5), this proton is the most deshielded of the three, typically appearing as a doublet of doublets around 8.0-8.5 ppm.
-
6-H: This proton is also ortho to a nitrogen (N5) and appears downfield, often as a doublet of doublets in a similar region to 8-H.
-
7-H: The proton at the 7-position is the most shielded of the pyridine protons, resonating further upfield as a doublet of doublets, typically between 7.0-7.5 ppm.
-
-
Pyrazine Ring Proton (3-H): This proton is adjacent to two nitrogen atoms (N1 and N4) and is significantly deshielded, appearing as a sharp singlet in the downfield region, often >8.5 ppm.
Data Summary: ¹H NMR of the Unsubstituted Core
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| 1-H | > 10.0 | br s | N/A |
| 3-H | 8.5 - 9.0 | s | N/A |
| 8-H | 8.0 - 8.5 | dd | ³J₇,₈ ≈ 7-8 Hz; ⁴J₆,₈ ≈ 1-2 Hz |
| 6-H | 8.0 - 8.5 | dd | ³J₆,₇ ≈ 4-5 Hz; ⁴J₆,₈ ≈ 1-2 Hz |
| 7-H | 7.0 - 7.5 | dd | ³J₇,₈ ≈ 7-8 Hz; ³J₆,₇ ≈ 4-5 Hz |
Note: Values are approximate and can vary based on solvent and substitution.
Characteristic ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides a map of the carbon framework. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon.[2]
-
Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded carbon in the structure, resonating at a characteristic downfield shift of approximately 155-165 ppm.[3]
-
Pyrazine Ring Carbons (C-3): This carbon, situated between two nitrogens, is significantly deshielded, appearing in the 140-150 ppm range.
-
Bridgehead and Nitrogen-Adjacent Carbons (C-4a, C-6, C-8, C-8a): Carbons directly bonded to nitrogen atoms are deshielded and typically resonate between 130-155 ppm. The exact assignment requires 2D NMR techniques. Quaternary carbons (C-4a, C-8a) often have lower intensity due to longer relaxation times.[2]
-
Pyridine Ring Carbon (C-7): This carbon is the most shielded of the aromatic carbons, typically found in the 115-125 ppm range.
Data Summary: ¹³C NMR of the Unsubstituted Core
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
| C-2 | 155 - 165 | Carbonyl carbon, highly deshielded. |
| C-4a | 150 - 160 | Quaternary, adjacent to N4 and N5. |
| C-8a | 145 - 155 | Quaternary, adjacent to N1. |
| C-3 | 140 - 150 | Between N1 and N4. |
| C-6 | 135 - 145 | Adjacent to N5. |
| C-8 | 130 - 140 | Adjacent to N5. |
| C-7 | 115 - 125 | Most shielded aromatic carbon. |
Note: Values are approximate. Definitive assignment requires 2D correlation spectra.
Advanced NMR Techniques for Unambiguous Structural Elucidation
While 1D spectra provide a foundational overview, complex substituted analogs demand a multi-dimensional approach for confident and complete assignment. A logical workflow using 2D NMR experiments is the cornerstone of modern structure elucidation.[4][5][6]
Caption: A logical workflow for the complete NMR structural elucidation of a pyridopyrazinone derivative.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the connectivity of the pyridine ring protons (H-6 through H-7 to H-8).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached.[7][8] This is the most reliable way to assign the protonated carbons (C-3, C-6, C-7, C-8).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are 2 to 3 bonds away.[7][9] The HMBC is critical for:
-
Assigning Quaternary Carbons: By observing correlations from known protons (e.g., H-8) to a quaternary carbon (e.g., C-8a), its chemical shift can be determined.
-
Confirming the Scaffold: Correlations from the pyridine ring protons to the pyrazine ring carbons (and vice-versa) confirm the fused ring structure.
-
Locating Substituents: A correlation from a substituent's protons (e.g., a methyl group) to a carbon on the core definitively places that substituent.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space (< 5 Å), regardless of bonding.[10][11] This is essential for determining the relative stereochemistry and confirming the spatial arrangement of bulky substituents that may be locked in a specific conformation.
Experimental Protocol: A Self-Validating System for High-Quality Data Acquisition
Acquiring high-fidelity NMR data requires a robust and systematic approach. The following protocol is designed to yield a comprehensive dataset for a novel pyridopyrazinone derivative.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of the purified pyridopyrazinone compound directly into a clean, dry NMR tube. The higher end of this range is preferable for 2D NMR experiments, especially ¹³C-detected and HMBC experiments.
-
Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent first choice for pyridopyrazinones due to its high polarity, which aids in solubilizing these often crystalline compounds, and its ability to slow the exchange of the N-H proton, allowing for its observation. CDCl₃ can also be used, but the N-H proton may be broader or unobserved.
-
Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Dissolution: Vortex the sample thoroughly to ensure complete dissolution. Gentle warming may be required for poorly soluble compounds.
2. Instrument Setup & 1D Spectra Acquisition (500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay (5s) may be needed for accurate integration.
-
Number of Scans: 8-16 scans, sufficient for good signal-to-noise.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on sample concentration. This is often the longest experiment.
-
3. 2D Spectra Acquisition:
-
¹H-¹H COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfphpr').
-
Number of Scans: 2-4 per increment.
-
Experiment Time: ~15-30 minutes.
-
-
¹H-¹³C HSQC:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3'). This "edited" HSQC will show CH/CH₃ and CH₂ signals with opposite phases, aiding in identification.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
Number of Scans: 4-8 per increment.
-
Experiment Time: ~30-60 minutes.
-
-
¹H-¹³C HMBC:
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Long-Range Coupling Constant: Optimized for an average value of 8 Hz. This will effectively detect most ²J(CH) and ³J(CH) correlations.
-
Number of Scans: 16-64 per increment.
-
Experiment Time: ~2-6 hours, this is often the second longest experiment after the 1D ¹³C.
-
Conclusion
The ¹H and ¹³C NMR spectra of the pyridopyrazinone core are rich with structural information. The chemical shifts and coupling patterns provide a distinct fingerprint that is highly sensitive to the electronic environment of the fused heterocyclic system. While 1D NMR offers a rapid assessment of structural integrity and substitution patterns, a comprehensive 2D NMR analysis (COSY, HSQC, HMBC) is indispensable for the complete and unambiguous assignment of novel derivatives. The systematic application of the workflow and protocols described in this guide empowers researchers to confidently elucidate the structures of these vital pharmaceutical scaffolds, thereby accelerating the drug discovery and development process.
References
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Provera, S., Marchioro, C., Davailli, S., & Case, N. (n.d.). 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides. Scilit. [Link]
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Al-Subaiyel, A. M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
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ResearchGate. (n.d.). Structure determination by NOESY spectroscopy. [Link]
-
Šačkus, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]
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Chupakhin, O. N., et al. (1985). Quaternization of pyrido[2,3‐b]pyrazines: 1 H and 13 C NMR Study. Magnetic Resonance in Chemistry. [Link]
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Turner, C. J. (1974). Carbon-13 NMR spectra of monosubstituted pyrazines. Magnetic Resonance in Chemistry. [Link]
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Roman, G. (2015). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
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University of Wisconsin-Madison, Chemistry Department. (n.d.). 13 Carbon NMR. [Link]
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Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
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Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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LibreTexts Chemistry. (2025). NOESY Spectra. [Link]
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Mestrelab Resources. (n.d.). 3D Elucidation - Setting the Scene. [Link]
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A Technical Guide to the Mass Spectrometry Analysis of 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one
Abstract: The 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold has emerged as a privileged structure in modern medicinal chemistry, notably as a source of selective kinase inhibitors crucial for drug development.[1] This guide provides a comprehensive framework for the mass spectrometry-based analysis of this heterocyclic core. We delve into the foundational principles of ionization and fragmentation, present detailed, field-tested protocols for LC-MS/MS method development, and elucidate the characteristic fragmentation pathways. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for the characterization and quantification of this important class of molecules.
Section 1: The Analyte: Structure, Properties, and Significance
Chemical Structure and Properties
The target analyte, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, is a fused heterocyclic system containing a pyridine ring fused to a dihydropyrazinone ring. This structure, which can also be described as a bicyclic lactam, possesses key features that dictate its behavior in a mass spectrometer.
-
Molecular Formula: C₇H₇N₃O
-
Monoisotopic Mass: 149.0589 g/mol
-
Key Structural Features:
-
Basic Centers: The pyridine nitrogen (N5) and the secondary amine nitrogen (N1) are basic sites, readily accepting a proton in acidic conditions. This makes the molecule highly suitable for positive mode electrospray ionization.
-
Lactam Moiety: The cyclic amide (lactam) within the pyrazinone ring is a critical site for characteristic fragmentation.
-
Polarity: The presence of multiple nitrogen atoms and a carbonyl group imparts significant polarity, influencing chromatographic behavior.
-
Significance in Drug Development
This chemical scaffold is not merely of academic interest. Recent research has identified it as the core of highly selective inhibitors for mitogen-activated protein kinase kinase 4 (MKK4), a validated target for treating degenerative liver diseases.[1] The ability to accurately detect, identify, and quantify these molecules and their metabolites is therefore paramount for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies.
Section 2: Core Principles of LC-MS/MS Analysis
The analysis of drug-like molecules such as pyridopyrazinones in complex biological or synthetic matrices demands the sensitivity and selectivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Rationale for Electrospray Ionization (ESI)
Given the analyte's structure, ESI is the ionization technique of choice. The molecule's basic nitrogen atoms are easily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This results in the highly efficient formation of the protonated molecular ion, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
MS/MS analysis, primarily through Collision-Induced Dissociation (CID), is indispensable. By isolating the [M+H]⁺ ion (m/z 150.0662) and subjecting it to energetic collisions with an inert gas, we induce fragmentation. The resulting product ions are diagnostic of the molecule's structure, providing a unique chemical fingerprint that ensures confident identification and differentiation from isomers.
Section 3: Experimental Workflow and Protocols
A robust analytical method is built upon the systematic optimization of both the chromatographic separation and the mass spectrometric detection. The following workflow provides a validated starting point.
General Experimental Workflow
The logical flow from sample preparation to data analysis is critical for reproducible results. This process involves careful optimization of LC and MS parameters to maximize sensitivity and specificity for the analyte.
Caption: High-level LC-MS/MS workflow for pyridopyrazinone analysis.
Protocol 1: Liquid Chromatography Method
Due to the polar nature of the analyte, careful selection of the column and mobile phase is required to achieve good peak shape and retention.[2][3] While a standard C18 column is often sufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for separating related polar metabolites.[2]
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides a good balance of retention and efficiency for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common modifier that aids in protonation for ESI+ and improves peak shape.[3][4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is the preferred organic solvent for its low viscosity and UV transparency. |
| Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient. Isocratic conditions may be developed for higher throughput. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | Can be adjusted based on sample concentration and system sensitivity. |
Protocol 2: Mass Spectrometry Method (Triple Quadrupole)
This protocol is designed for a typical tandem quadrupole instrument, focusing on Selected Reaction Monitoring (SRM) for quantification, but is adaptable for high-resolution systems.
| Parameter | Recommended Setting | Rationale & Notes |
| Ionization Mode | ESI Positive | The molecule's basic nitrogens are readily protonated to form [M+H]⁺.[2][4] |
| Capillary Voltage | 3.5 kV | Optimize for maximal [M+H]⁺ signal; instrument-dependent. |
| Source Temp. | 150 °C | A lower temperature to prevent in-source thermal degradation. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ESI droplets. |
| Nebulizer Gas | Nitrogen @ 35 psi | Assists in droplet formation. |
| Drying Gas | Nitrogen @ 11 L/min | Facilitates desolvation.[4] |
| Precursor Ion (Q1) | m/z 150.1 | The protonated monoisotopic mass of C₇H₇N₃O. |
| Collision Energy | 15-35 eV (Ramp) | A ramp should be performed to find the optimal energy for generating key fragments. |
| Product Ions (Q3) | See Section 4 | Monitor the most intense and specific fragment ions. |
Section 4: Elucidation of Fragmentation Pathways
Understanding the fragmentation of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one is key to its unambiguous identification. The fragmentation cascade is driven by the initial protonation site and the relative stability of the resulting fragments. Based on the principles of mass spectrometry for related heterocyclic systems, a primary fragmentation pathway can be proposed.[5][6]
The protonated molecular ion ([M+H]⁺, m/z 150.1) is the starting point. The most likely fragmentation events involve the pyrazinone ring due to the presence of the lactam and secondary amine.
Caption: Proposed primary fragmentation pathway for protonated pyridopyrazinone.
-
Initial Loss of Carbon Monoxide (CO): A hallmark fragmentation of lactams and cyclic ketones is the neutral loss of carbon monoxide (28 Da). This is often the most favorable initial step.
-
C₇H₈N₃O⁺ → C₆H₈N₃⁺ + CO
-
m/z 150.1 → m/z 122.1
-
-
Cleavage of the Dihydropyrazine Ring: The resulting m/z 122.1 ion can undergo further ring cleavage. A likely event is the scission of the C-N bonds, leading to the loss of a stable neutral species and formation of the protonated pyridine core.
-
m/z 122.1 → m/z 94.1
-
-
Pyridine Ring Fragmentation: The resulting ion at m/z 94.1, corresponding to a protonated aminopyridine structure, can further fragment by losing hydrogen cyanide (HCN), a characteristic fragmentation for pyridine rings.
-
m/z 94.1 → m/z 67.0
-
High-Resolution Mass Spectrometry (HRMS)
For definitive structural confirmation, HRMS is invaluable. By measuring the mass of the precursor and product ions with high accuracy (<5 ppm), the elemental composition of each ion can be determined, validating the proposed fragmentation pathway.
| Ion | Calculated Exact Mass | Observed Mass (Example) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 150.0662 | 150.0660 | -1.3 | C₇H₈N₃O⁺ |
| [M+H-CO]⁺ | 122.0713 | 122.0711 | -1.6 | C₆H₈N₃⁺ |
| [M+H-CO-C₂H₂N]⁺ | 94.0553 | 94.0551 | -2.1 | C₅H₆N₂⁺ |
Section 5: Conclusion and Best Practices
The mass spectrometric analysis of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one is readily achievable with modern LC-MS/MS instrumentation. Success hinges on a logical approach to method development, beginning with an understanding of the analyte's physicochemical properties. The use of positive mode ESI is fundamental, and a systematic optimization of both chromatographic and mass spectrometric parameters is essential for achieving the required sensitivity and selectivity. The proposed fragmentation pathway, initiated by the neutral loss of carbon monoxide, serves as a reliable basis for building robust SRM or PRM (Parallel Reaction Monitoring) methods for quantification and confident identification in complex matrices. This guide provides the foundational protocols and scientific rationale to empower researchers in their drug discovery and development efforts involving this promising class of therapeutic agents.
References
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry. Available at: [Link]
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The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (N.D.). Scilit. Available at: [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. Available at: [Link]
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Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (N.D.). Oxford Academic. Available at: [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Semantic Scholar. Available at: [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2023). ResearchGate. Available at: [Link]
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The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (N.D.). ResearchGate. Available at: [Link]
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1H,2H,3H,4H-pyrido(3,4-b)pyrazine. (N.D.). PubChem. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Available at: [Link]
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1H,2H,3H,4H-pyrido[3,4-b]pyrazine | CAS 35808-41-4. (N.D.). AMERICAN ELEMENTS. Available at: [Link]
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Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Available at: [Link]
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Mass Fragmentation Characteristics of Piperazine Analogues. (N.D.). 质谱学报. Available at: [Link]
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The Ascendant Therapeutic Promise of Pyridopyrazinone Derivatives: A Technical Guide to Unlocking Their Biological Activity
The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among these, the pyridopyrazinone scaffold has emerged as a privileged structure, a versatile framework upon which a diverse array of biological activities can be engineered. This technical guide provides an in-depth exploration of the biological activities of novel pyridopyrazinone derivatives, offering a synthesis of mechanistic insights, field-proven experimental protocols, and data-driven analysis for researchers, scientists, and drug development professionals. Our focus will be on three key areas where these derivatives have shown significant promise: anticancer, anti-inflammatory, and antiviral applications.
Section 1: Anticancer Activity: Targeting Key Signaling Cascades
The dysregulation of cellular signaling pathways is a hallmark of cancer. Novel pyridopyrazinone derivatives have demonstrated considerable potential as anticancer agents by modulating critical pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade, which is frequently hyperactivated in human tumors.[1][2]
Mechanism of Action: Inhibition of the PI3K/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and angiogenesis.[2][3] The catalytic subunit of PI3Kα, p110α, is encoded by the frequently mutated PIK3CA gene in cancer.[3] Pyridopyrimidinone derivatives, a closely related class of compounds, have been identified as potent dual inhibitors of PI3K and mTOR.[1] This dual inhibition is a strategic advantage, as it can more effectively shut down the signaling cascade, overcome feedback loops, and block PI3K-independent mTOR activation.[1]
Caption: Inhibition of pro-inflammatory pathways by pyridopyrazinone derivatives.
Experimental Evaluation of Anti-inflammatory Activity
2.2.1. In Vitro Assays in Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model to screen for anti-inflammatory compounds. [4][5] Table 2: In Vitro Anti-inflammatory Activity of Representative Pyridazinone Derivatives
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 4ba (Pyridazinone) | PDE4B | ~20 (for cytokine reduction) | Human primary macrophages | [6] |
| 5a (Pyridazinone) | COX-2 | 0.77 | Human recombinant | [7] |
| 5f (Pyridazinone) | COX-2 | 1.89 | Human recombinant | [7] |
| 3d (Pyridazine) | COX-2 | 0.425 | Human recombinant | [4] |
| 4e (Pyridazinone) | COX-2 | 0.356 | Human recombinant | [4] |
| 1m (Pyridylpyrazole) | PGE2 production | 1.1 | RAW 264.7 | [8][9] |
2.2.2. Protocol: Measurement of Cytokine Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyridopyrazinone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits. [10]6. Data Analysis: Determine the inhibitory effect of the compounds on cytokine production.
2.2.3. In Vivo Models of Inflammation
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds. [11][12] 2.2.4. Protocol: Rat Paw Edema Assay
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the pyridopyrazinone derivative orally or intraperitoneally.
-
Edema Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. [12]5. Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Section 3: Antiviral Activity: A Broad-Spectrum Approach
The emergence and re-emergence of viral infections necessitate the development of novel antiviral agents. Pyridopyrazinone and related heterocyclic derivatives have shown promising activity against a range of viruses, including herpesviruses and respiratory viruses. [13][14][15]
Mechanism of Action
The precise antiviral mechanisms of many pyridopyrazinone derivatives are still under investigation. However, some have been shown to inhibit viral polymerases, which are essential for viral replication. [13]Others may interfere with viral entry or other stages of the viral life cycle.
Experimental Evaluation of Antiviral Activity
3.2.1. Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture. [16][17][18][19] Table 3: Antiviral Activity of Representative Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Virus | EC50 (µM) | Assay | Reference |
| 22 | HCMV | <1 | Plaque Reduction Assay | [13] |
| 27 | HCMV | 0.33 | Plaque Reduction Assay | [13] |
| 23 | HSV-1 | Potent | CPE Assay | [13] |
3.2.2. Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for herpesviruses) in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the pyridopyrazinone derivative for 1 hour. [16]3. Infection: Inoculate the cell monolayers with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose) and the corresponding concentration of the compound.
-
Incubation: Incubate the plates for several days until viral plaques are visible.
-
Plaque Visualization and Counting: Stain the cells with crystal violet and count the number of plaques.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
dot
Caption: A generalized experimental workflow for the evaluation of novel pyridopyrazinone derivatives.
Conclusion
Novel pyridopyrazinone derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this versatile scaffold. Further investigations into their structure-activity relationships and in vivo efficacy are warranted to advance the most promising candidates toward clinical applications.
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The Pyridopyrazinone Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery
Introduction: The Pyridopyrazinone Core - A Privileged Scaffold in Medicinal Chemistry
The pyridopyrazinone nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement of heteroatoms, enabling it to interact with a diverse array of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of pyridopyrazinone libraries, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for library generation, key biological screening paradigms, and a comprehensive analysis of the structural features governing the pharmacological activity of this versatile chemical class. The pyridopyrazinone scaffold has been successfully employed in the development of potent and selective inhibitors of various enzyme families, including phosphodiesterases (PDEs) and protein kinases, as well as antagonists for G-protein coupled receptors (GPCRs).
Part 1: Synthesis of a Pyridopyrazinone Library - A Modular Approach
A successful SAR campaign hinges on the efficient and versatile synthesis of a chemical library with diverse substitution patterns. A modular, multi-component reaction strategy is often employed for the construction of the pyridopyrazinone core, allowing for the systematic introduction of chemical diversity at key positions.
General Synthetic Workflow
The following diagram outlines a common synthetic route for generating a pyridopyrazinone library. This approach typically involves the condensation of a substituted aminopyridine with a suitable dicarbonyl equivalent, followed by cyclization and subsequent functionalization.
Caption: A generalized workflow for the synthesis of a pyridopyrazinone library.
Detailed Experimental Protocol: Synthesis of a Representative Pyridopyrazinone Analog
This protocol provides a general procedure for the synthesis of a pyridopyrazinone derivative. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for different substrates.
Step 1: Synthesis of the Intermediate
-
To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add a dicarbonyl equivalent, for example, an α-ketoester (1.1 eq).
-
Add a base, such as sodium ethoxide or triethylamine (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid and extract the product with an organic solvent.
-
Purify the crude intermediate by column chromatography on silica gel.
Step 2: Cyclization to the Pyridopyrazinone Core
-
Dissolve the purified intermediate from Step 1 in a high-boiling point solvent like Dowtherm A or acetic acid.
-
Heat the reaction mixture to reflux (typically 150-200 °C) for 4-8 hours.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the pyridopyrazinone core.
-
Collect the solid by filtration and wash with a cold solvent to obtain the purified pyridopyrazinone core.
Step 3: Library Diversification
The pyridopyrazinone core can be further functionalized at various positions to generate a diverse library. Common diversification strategies include:
-
N-Alkylation/Acylation: The nitrogen atom in the pyrazinone ring can be alkylated or acylated using various electrophiles in the presence of a base.
-
Palladium-Catalyzed Cross-Coupling Reactions: If the pyridopyrazinone core contains a halogen substituent, Suzuki, Buchwald-Hartwig, or other cross-coupling reactions can be employed to introduce a wide range of aryl, heteroaryl, or amine groups.
Part 2: Biological Evaluation of the Pyridopyrazinone Library
The synthesized library is then subjected to a battery of biological assays to identify "hit" compounds and to establish a preliminary SAR. The choice of assays is dictated by the therapeutic area of interest.
Primary Screening: Identifying "Hits"
High-throughput screening (HTS) is typically employed for the initial evaluation of the library against a specific biological target. This allows for the rapid identification of compounds that exhibit activity at a predefined threshold.
Secondary Screening: Potency and Selectivity
"Hit" compounds from the primary screen are then subjected to more rigorous secondary assays to determine their potency (e.g., IC50 or EC50 values) and selectivity against related targets.
Experimental Protocol: In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of pyridopyrazinone compounds against PDE5.[1][2][3][4]
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-labeled cGMP (fluorescent substrate)
-
PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Binding agent (e.g., anti-GMP antibody or a phosphate-binding entity)
-
Test compounds (pyridopyrazinone library)
-
Positive control (e.g., Sildenafil)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In the microplate, add the diluted compounds, a DMSO control (for 100% activity), and a control without enzyme (for 0% activity).
-
Add the PDE5A1 enzyme to all wells except the 0% activity control and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the binding agent.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
Read the fluorescence polarization on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: Cell Viability (MTT) Assay for Cytotoxicity Assessment
This assay is used to assess the general cytotoxicity of the compounds against a cancer cell line.[5][6][7][8]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Test compounds
-
Positive control for cytotoxicity (e.g., Doxorubicin)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the test compounds and controls. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Part 3: Structure-Activity Relationship (SAR) Analysis
The data generated from the biological assays is then used to construct a detailed SAR. This involves correlating the structural modifications of the pyridopyrazinone scaffold with the observed changes in biological activity.
Key Structural Regions for SAR Exploration
The following diagram highlights the key regions of the pyridopyrazinone scaffold that are typically explored for SAR studies.
Caption: Key positions for diversification on the pyridopyrazinone scaffold. (Note: A placeholder image is used. In a real scenario, this would be the chemical structure with R-groups indicated).
SAR Insights for Different Target Classes
1. Phosphodiesterase 5 (PDE5) Inhibitors:
-
R1 (Pyridine Ring Substituent): Small, electron-donating groups at this position can enhance potency.
-
R2 (Pyrazinone Ring N-substituent): This position is critical for interaction with the active site. Bulky, hydrophobic groups often lead to increased activity. A key interaction is often a hydrogen bond with a conserved glutamine residue in the PDE5 active site.
-
R3 (Pyrazinone Ring Substituent): Modifications at this position can influence selectivity over other PDE isoforms.
-
R4 (Pyridine Ring Substituent): Introduction of a sulfonamide group at this position, mimicking the structure of sildenafil, can significantly improve potency and selectivity.
2. Phosphoinositide 3-Kinase (PI3K) Inhibitors:
-
R1 and R4 (Pyridine Ring Substituents): These positions can be modified to interact with the hinge region of the kinase domain. Hydrogen bond donors and acceptors are often beneficial.
-
R2 (Pyrazinone Ring N-substituent): This group often extends into the solvent-exposed region and can be modified to improve physicochemical properties such as solubility.
-
R3 (Pyrazinone Ring Substituent): Small, non-polar groups are generally preferred at this position to fit into a hydrophobic pocket.
3. Corticotropin-Releasing Factor Receptor 1 (CRF-R1) Antagonists:
-
R1 and R4 (Pyridine Ring Substituents): Aryl or heteroaryl groups at these positions are often crucial for potent antagonism.
-
R2 (Pyrazinone Ring N-substituent): A lipophilic group at this position is generally required for high-affinity binding.
-
R3 (Pyrazinone Ring Substituent): This position can tolerate a variety of small substituents.
Quantitative SAR (QSAR) and Molecular Modeling
To further refine the SAR and guide the design of new analogs, quantitative structure-activity relationship (QSAR) studies and molecular modeling can be employed. These computational techniques can help to identify key physicochemical properties that correlate with biological activity and to visualize the binding mode of the inhibitors within the target's active site.
Part 4: Physicochemical Properties and Drug-Likeness
In addition to biological activity, the physicochemical properties of the pyridopyrazinone derivatives are critical for their potential as drug candidates.[9][10][11][12][13]
Key Physicochemical Parameters
-
Solubility: Adequate aqueous solubility is essential for oral absorption and formulation.
-
Lipophilicity (LogP/LogD): A balance of lipophilicity is required for membrane permeability and to avoid off-target effects.
-
Permeability: The ability of a compound to cross cell membranes is crucial for reaching its intracellular target.
-
Metabolic Stability: Resistance to degradation by metabolic enzymes is important for achieving a suitable pharmacokinetic profile.
Experimental Determination of Physicochemical Properties
| Property | Experimental Method |
| Solubility | Kinetic or thermodynamic solubility assays using HPLC-UV or nephelometry. |
| Lipophilicity | Shake-flask method for LogP determination; potentiometric titration for LogD. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA); Caco-2 cell permeability assay. |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis. |
Conclusion and Future Perspectives
The pyridopyrazinone scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The modular synthetic routes allow for the generation of large and diverse chemical libraries, and the established SAR for various target classes provides a solid foundation for rational drug design. Future efforts in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms or PDE subtypes, as well as the exploration of novel biological targets for this privileged scaffold. The integration of computational methods with traditional medicinal chemistry approaches will continue to accelerate the optimization of pyridopyrazinone-based drug candidates with improved efficacy and safety profiles.
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The Pyridopyrazinone Scaffold: A Privileged Framework for Kinase Inhibitor Discovery
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. This presents a formidable challenge: designing small molecule inhibitors that are not only potent against the intended target but also highly selective, thereby minimizing off-target effects and associated toxicities.
In this landscape, medicinal chemists often turn to "privileged scaffolds"—core molecular frameworks that demonstrate a propensity for binding to specific target families.[2] The pyridopyrazinone scaffold, a bicyclic heteroaromatic system, has emerged as one such versatile framework. Its derivatives have shown a wide spectrum of biological activities, acting as inhibitors for targets ranging from phosphodiesterases to corticotropin-releasing factor receptor 1 (CRF-R1). More importantly, the pyridopyrazinone core and its close isosteres, such as pyridopyrimidinones and pyrido-pyridazinones, have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors.[3][4]
This guide provides a technical overview of the discovery process for pyridopyrazinone-based kinase inhibitors, from initial lead discovery and chemical synthesis to detailed biological validation. As a Senior Application Scientist, the focus is not merely on protocols but on the underlying rationale—the causality behind the experimental choices that drive a discovery program from a screening hit to a validated lead compound.
Part 1: Medicinal Chemistry and Lead Discovery
The journey of a kinase inhibitor often begins with identifying a promising chemical starting point. This can arise from high-throughput screening (HTS) of large compound libraries or, more commonly, through a knowledge-based approach known as "scaffold hopping," where the core of a known inhibitor is replaced with a novel bioisostere to improve properties.[4][5]
The Genesis of a Lead: From Screening to Scaffold
A typical starting point might be a simple pyridine or pyrimidine derivative identified in an HTS campaign.[4] While exhibiting moderate activity, such a "hit" provides a crucial foothold. Structure-based design, often leveraging X-ray crystal structures of related inhibitors bound to a kinase, can then inform a scaffold hopping strategy. For instance, analysis might reveal that a pyridine-based hit can be elaborated into a more rigid, bicyclic pyridopyrazinone system to achieve more favorable interactions within the ATP-binding pocket. This was the strategy employed in the discovery of pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors, which began with a pyridine-containing HTS hit.[4]
Core Synthesis Strategy: Building the Framework
A robust and flexible synthetic route is paramount to exploring the structure-activity relationship (SAR) of the scaffold. The pyridopyrazinone core can be constructed through various methods, with cyclocondensation reactions being a common and efficient approach. Below is a representative, solid-phase synthesis that allows for the rapid generation of a diverse library of analogues.[6]
Experimental Protocol: Solid-Phase Synthesis of a Pyridopyrazine Core [6]
-
Resin Loading: Start with a suitable solid support (e.g., Rink amide resin). Swell the resin in a suitable solvent like dichloromethane (DCM).
-
Fmoc-Amino Acid Coupling: Couple the first building block, an Fmoc-protected amino acid, to the resin using standard peptide coupling reagents (e.g., HBTU, DIPEA in DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF to expose the free amine.
-
Second Amino Acid Coupling: Couple the second amino acid to the resin-bound intermediate.
-
Cyclization and Dehydration: Treat the dipeptide-on-resin with a mild acid (e.g., 4% acetic acid in DCM) to induce cyclization and dehydration, forming a diketopiperazine intermediate on the solid support.
-
[4+2] Cyclocondensation: React the resin-bound diketopiperazine with a Danishefsky-type diene in the presence of a Lewis acid catalyst (e.g., ZnCl₂) in a solvent like THF. This key step forms the pyridone ring fused to the pyrazine core.
-
Cleavage from Resin: Cleave the final pyridopyrazinone product from the solid support using a strong acid cocktail (e.g., 95% trifluoroacetic acid with scavengers), followed by precipitation and purification.
This solid-phase approach is highly advantageous as it facilitates purification and allows for the systematic variation of the R-groups introduced by the initial amino acid building blocks, enabling rapid SAR exploration.
Structure-Activity Relationship (SAR) Exploration: The Logic of Optimization
Once a core synthesis is established, the critical work of lead optimization begins. This is an iterative process of synthesizing analogues and evaluating their biological activity to build a coherent SAR. The goal is to understand how modifications at each position of the pyridopyrazinone scaffold impact potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
A prime example is the optimization of pyridopyrimidinone derivatives as dual PI3K/mTOR inhibitors.[3] The initial lead compound was systematically modified, and the biological data revealed key trends:
-
Hinge-Binding Region: The nitrogen atom of the pyridine ring was identified as crucial for forming a key hydrogen bond with the "hinge region" of the kinase—a conserved backbone segment that anchors ATP. This interaction is a common feature of many Type I kinase inhibitors.[3]
-
Selectivity Pockets: Substitutions on an appended aryl sulfonamide group were found to significantly modulate potency and selectivity. For instance, small electron-withdrawing groups (e.g., F, Cl, CN) at the para position of the aryl ring generally increased PI3K activity, while having mixed effects on mTOR.[3] This demonstrates how chemists can probe subtle differences in the topology of the ATP-binding sites of different kinases to achieve selectivity.
-
Solvent-Exposed Region: Other positions on the scaffold often extend towards the solvent-exposed region of the active site. Modifications here are typically used to improve pharmacokinetic properties like solubility without compromising potency.
The following diagram illustrates the logical flow of an SAR campaign.
Caption: The integrated workflow for kinase inhibitor discovery.
Part 3: In Vivo Validation
Promising compounds with good biochemical potency, confirmed on-target cellular activity, and favorable drug-like properties are advanced into in vivo models. For oncology, this typically involves a tumor xenograft model where human cancer cells are implanted in immunocompromised mice. The pyridopyrazinone lead candidate is administered orally or via injection, and its ability to inhibit tumor growth is monitored over time. Successful outcomes in these models, such as the demonstrated efficacy of a pyridopyrimidinone PI3K/mTOR inhibitor in a PC-3M tumor xenograft model, provide the critical proof-of-concept required to advance a compound toward clinical development. [3]
Conclusion
The pyridopyrazinone scaffold represents a highly successful framework in the pursuit of novel kinase inhibitors. Its synthetic tractability allows for extensive SAR exploration, enabling the optimization of potency and selectivity. The true power of this scaffold, however, is realized through a rigorous and logically structured discovery cascade. By integrating medicinal chemistry with a multi-tiered biological evaluation strategy—from purified enzymes to cellular signaling pathways and finally to in vivo models of disease—researchers can effectively validate their hypotheses and build a compelling data package. This methodical, causality-driven approach is what transforms a simple heterocyclic molecule into a promising therapeutic candidate.
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Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. Available at: [Link]
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Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters. Available at: [Link]
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Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. MDPI. Available at: [Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available at: [Link]
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Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Screening of 1H,2H,3H,4H-Pyrido[3,4-b]pyrazin-3-one Derivatives for Accelerated Drug Discovery
Foreword: The Imperative for Computational Scaffolding in Modern Drug Discovery
The journey from a promising chemical scaffold to a clinically approved therapeutic is fraught with challenges, escalating costs, and a high attrition rate. The traditional paradigm of empirical high-throughput screening (HTS) is a resource-intensive endeavor. In this landscape, in silico screening has emerged as an indispensable tool, offering a rational, cost-effective, and accelerated pathway to identify and optimize lead compounds.[1][2] This guide focuses on a particularly promising heterocyclic scaffold: the 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one core. Derivatives of this and similar pyrazinone-containing structures have garnered significant attention for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
This document provides a comprehensive, technically-grounded workflow for the virtual screening of this compound derivatives. We will move beyond a mere recitation of steps to delve into the causality behind methodological choices, ensuring a self-validating and robust screening cascade. Our approach is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to unlock the full therapeutic potential of this versatile scaffold.
The Strategic Framework: An Overview of the In Silico Screening Cascade
Virtual screening is a computational methodology that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a biological target, typically a protein or enzyme.[2] Our strategy is a multi-faceted approach that integrates several computational techniques to progressively filter and enrich a compound library, culminating in a small set of high-potential candidates for subsequent experimental validation.
The core logic of this workflow is to move from a broad, computationally inexpensive initial screen to more refined, and computationally intensive, evaluations. This hierarchical approach maximizes efficiency and the probability of success.
Figure 1: The integrated in silico screening workflow.
Foundational Steps: Library and Target Preparation
The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of your input data—the ligand library and the target structure—directly dictates the reliability of your screening results.
Curating the Ligand Library
The initial step is to assemble a comprehensive library of this compound derivatives. This can be achieved by searching large chemical databases.
Sources for Chemical Structures:
-
PubChem: A free and extensive database of chemical molecules and their activities against biological assays, maintained by the NCBI.[5][6][7][8]
-
ZINC: A curated collection of commercially available compounds specifically prepared for virtual screening.[9][10][11][12]
Protocol for Ligand Preparation:
-
Acquisition: Download the 2D structures of the derivatives from your chosen database (e.g., in SDF format).
-
2D to 3D Conversion: Utilize software like Open Babel to convert the 2D structures into 3D conformations. This step is crucial as docking requires three-dimensional coordinates.
-
Protonation and Tautomeric States: At physiological pH (typically ~7.4), molecules can exist in different protonation and tautomeric states. It is critical to generate the most likely state(s) for each ligand. Tools like LigPrep (Schrödinger) or the preparation wizards in AutoDock Tools can handle this.
-
Energy Minimization: The initial 3D structures are often not in their lowest energy conformation. A molecular mechanics force field (e.g., MMFF94) should be applied to minimize the energy of each ligand, resulting in a more realistic and stable conformation.
-
File Format Conversion: The prepared ligands must be saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
Target Selection and Preparation
The selection of a biological target should be hypothesis-driven, based on the known pharmacology of the scaffold. Given the reported anticancer activity of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives, a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR) or a Cyclin-Dependent Kinase (CDK), could be a judicious choice.[13]
Protocol for Target Preparation:
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[14] It is imperative to select a high-resolution structure, preferably co-crystallized with a known inhibitor, as this helps validate the binding pocket.
-
Initial Cleanup: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents.[15][16] These should be removed unless they are known to play a critical role in ligand binding (e.g., a bridging water molecule). The co-crystallized ligand should also be removed to make the binding site available for docking.
-
Adding Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added, as they are crucial for forming hydrogen bonds.
-
Assigning Charges: Assign appropriate partial charges to each atom in the protein (e.g., Gasteiger charges).
-
Defining the Binding Site: The docking process needs to be focused on the region of the protein where the ligand is expected to bind. This "binding box" can be defined based on the position of the co-crystallized ligand or by using cavity detection algorithms.[17]
-
File Format Conversion: As with the ligands, the prepared protein structure must be saved in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Core Analysis: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[18] It evaluates the binding by using a scoring function, which estimates the binding affinity (often expressed in kcal/mol).
Figure 2: The molecular docking workflow.
Protocol for Molecular Docking (using AutoDock Vina as an example):
-
Input Files: Provide the prepared ligand and protein files (in PDBQT format) to the software.
-
Configuration: Create a configuration file that specifies the coordinates and dimensions of the binding box.
-
Execution: Run the docking simulation via the command line. Vina will systematically sample different conformations and orientations of the ligand within the binding site.[18][19]
-
Output Analysis: The primary output is a set of predicted binding poses for each ligand, ranked by their binding affinity scores. A more negative score typically indicates a stronger predicted binding affinity.
-
Validation (Redocking): A crucial self-validating step is to dock the original co-crystallized ligand back into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically <2.0 Å.
Data Presentation: Hypothetical Docking Results
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| PYPZ-001 | -9.8 | MET793, LYS745 | H-Bond, Hydrophobic |
| PYPZ-002 | -9.5 | LEU844, CYS797 | H-Bond, Pi-Alkyl |
| PYPZ-003 | -9.2 | ASP855 | H-Bond |
| PYPZ-004 | -8.9 | THR790, GLN791 | H-Bond, Hydrophobic |
| ... | ... | ... | ... |
Refining the Search: Pharmacophore Modeling
While docking is powerful, it can be complemented by pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific target.[20][21][22]
Structure-Based Pharmacophore Generation:
This approach is used when the 3D structure of the target is known. The model is built by analyzing the key interaction points within the protein's binding site.
Protocol for Structure-Based Pharmacophore Screening:
-
Model Generation: Using software like Phase (Schrödinger) or LigandScout, generate a pharmacophore model based on the interactions observed in the top-ranked docked poses or from a known protein-ligand complex.
-
Feature Definition: The model will consist of features like Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (H), and Aromatic Rings (AR), all with specific 3D coordinates and radii.
-
Database Screening: Screen the prepared ligand library against this 3D pharmacophore query. Only molecules that can match the defined features in the correct spatial arrangement will be retained as hits.
-
Hit List Correlation: Compare the hit list from the pharmacophore screen with the top-ranked compounds from the molecular docking. Compounds that appear in both lists have a higher probability of being true positives.
Figure 3: A representative 3D pharmacophore model.
Ensuring Viability: In Silico ADMET Prediction
A compound with excellent binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for reducing late-stage failures.[23][24]
Key ADMET Properties for Evaluation:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.
-
Excretion: Predicted clearance rate.
-
Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).
Protocol for ADMET Prediction:
-
Tool Selection: Utilize computational tools for ADMET prediction. Several free web servers (e.g., SwissADME, pkCSM) and commercial software packages are available.[25]
-
Input: Submit the 2D or 3D structures of the top-ranked compounds from the docking/pharmacophore screening.
-
Analysis: The software uses QSAR models and other algorithms to predict a wide range of physicochemical and pharmacokinetic properties.
-
Filtering: Filter the compounds based on established drug-likeness rules (e.g., Lipinski's Rule of Five) and acceptable ranges for key ADMET parameters. For example, compounds predicted to be highly mutagenic or strong hERG inhibitors should be deprioritized.
Data Presentation: Summary of Predicted ADMET Properties
| Compound ID | Lipinski Violations | BBB Permeant? | hERG Inhibitor? | Ames Toxicity? |
| PYPZ-001 | 0 | Yes | Low Risk | No |
| PYPZ-002 | 0 | No | Low Risk | No |
| PYPZ-003 | 1 | No | High Risk | No |
| PYPZ-004 | 0 | Yes | Low Risk | Yes |
| ... | ... | ... | ... | ... |
Synthesis and Prioritization: Selecting the Final Hits
The final and most critical phase of the in silico process is the integration of all generated data to select a small, diverse set of compounds for experimental testing.
Figure 4: The decision-making workflow for hit prioritization.
Protocol for Hit Prioritization:
-
Data Integration: Consolidate the results from docking (binding affinity), pharmacophore screening (feature matching), and ADMET prediction into a single table.
-
Filtering: Apply stringent filters. A high-priority candidate should ideally have:
-
A strong docking score (e.g., in the top 5%).
-
A good fit with the pharmacophore model.
-
An acceptable ADMET profile with no major predicted liabilities.
-
-
Visual Inspection: This is a non-negotiable step that relies on scientific expertise. For each of the top-filtered compounds, visually inspect the predicted binding pose in a molecular graphics program (e.g., PyMOL, Chimera). Assess the quality of the interactions. Are the hydrogen bonds well-formed? Are the hydrophobic interactions logical? A high score with a poor, strained conformation is a red flag.
-
Chemical Diversity: From the final list of high-quality candidates, select a set that represents chemical diversity. This increases the chances of finding a tractable scaffold for lead optimization.
-
Final Selection: The output of this entire workflow should be a list of 5-10 highly promising this compound derivatives for acquisition or synthesis and subsequent in vitro biological evaluation.
Conclusion
The in silico screening workflow detailed in this guide provides a robust, logical, and scientifically sound framework for identifying promising this compound derivatives for drug discovery programs. By systematically integrating molecular docking, pharmacophore modeling, and ADMET prediction, researchers can significantly enhance the efficiency of the hit-identification process, reduce costs associated with empirical screening, and focus resources on compounds with the highest likelihood of success. This computational scaffolding is not a replacement for experimental validation but a powerful engine to guide and accelerate it.
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Chem-Impex. (n.d.). Pyrido[3,4-b]pyrazine. Retrieved from [Link]
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El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. Retrieved from [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Irwin, J. J., & Shoichet, B. K. (n.d.). ZINC - Is Not Commercial. University of California, San Francisco. Retrieved from [Link]
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RCSB Protein Data Bank. (n.d.). Homepage. Retrieved from [Link]
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El-Emary, T. I., et al. (2006). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. ResearchGate. Retrieved from [Link]
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Kushwaha, N., & Singh, J. K. (2023). Pharmacophore modeling in drug design. PubMed. Retrieved from [Link]
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Gains, N., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Retrieved from [Link]
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Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from [Link]
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V, S., & P, R. (2024). IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. ResearchGate. Retrieved from [Link]
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Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). ZINC database. Retrieved from [Link]
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Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. Retrieved from [Link]
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Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
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Bioinformatics With BB. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]
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Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Retrieved from [Link]
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Ahmed, K. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. PubMed. Retrieved from [Link]
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Exploring the Chemical Space of Fused Pyridopyrazine Heterocycles: A Technical Guide for Drug Discovery Professionals
Abstract
Fused pyridopyrazine scaffolds are privileged heterocyclic systems that form the core of numerous biologically active molecules. Their unique electronic properties, rigid conformational structures, and capacity for diverse functionalization make them a focal point in medicinal chemistry and drug discovery. This guide provides an in-depth exploration of the chemical space of these heterocycles, detailing synthetic strategies, structure-activity relationships (SAR), and the application of computational tools. We will delve into the causality behind experimental choices and present validated protocols to empower researchers in the rational design of novel therapeutics targeting a range of diseases, from cancer to infectious agents.
Introduction: The Significance of the Fused Pyridopyrazine Core
Nitrogen-containing heterocycles are fundamental to life, forming the basis of nucleic acids and a vast array of pharmaceuticals.[1] Among these, fused pyridine derivatives have garnered significant interest due to their structural similarities to endogenous purines, allowing them to interact with a wide range of biological targets.[2] The fusion of a pyridine ring with a pyrazine ring creates a bicyclic system with a unique distribution of nitrogen atoms, which can significantly influence the molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity.[1] This nitrogen-rich framework is a key feature in many compounds with anticancer, antiviral, kinase inhibitory, and antimicrobial activities.[2][3][4]
The strategic placement of nitrogen atoms in the pyridopyrazine scaffold can lead to various isomeric forms, such as pyrido[2,3-b]pyrazines and pyrido[3,4-b]pyrazines, each presenting distinct opportunities for chemical modification and biological targeting.[5][6] The rigid planarity of this fused system provides a well-defined orientation for appended functional groups to interact with target proteins, making it an attractive scaffold for structure-based drug design.[7] This guide will navigate the synthetic pathways to access this chemical space and explore how systematic modifications can unlock potent and selective therapeutic agents.
Navigating the Synthetic Landscape
The construction of the fused pyridopyrazine core is a critical first step in exploring its chemical space. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective approach involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound.[6]
Key Synthetic Strategy: Condensation of Diaminopyridines
The reaction between an ortho-diaminopyridine and a 1,2-dicarbonyl compound, such as a glyoxal or an α-diketone, provides a direct and versatile route to the pyridopyrazine core.[5][6] Microwave irradiation can often accelerate this reaction, leading to higher yields and shorter reaction times.[5]
Rationale: This approach is favored for its atom economy and the commercial availability of a wide variety of both reaction partners, allowing for the rapid generation of diverse compound libraries. The regioselectivity of the condensation with unsymmetrical dicarbonyl compounds can be a key consideration, and modern analytical techniques like 2D-NMR are essential for unambiguous structure determination.[6]
Experimental Protocol: Synthesis of 2,3-Disubstituted Pyrido[3,4-b]pyrazines [6]
-
Reactant Preparation: To a solution of 2-chloro-3,4-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired 1,2-dicarbonyl compound (1.1 eq).
-
Reaction: The reaction mixture is heated to reflux for a period of 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 5-chloropyrido[3,4-b]pyrazine derivative.
Post-Condensation Functionalization
Once the core is assembled, further diversification can be achieved through a variety of C-C and C-N coupling reactions, particularly on halogenated intermediates.[6] For instance, a chloro-substituted pyridopyrazine can be a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Causality in Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. For example, bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step in cross-coupling cycles, leading to more efficient bond formation.
Exploring Chemical Space: Structure-Activity Relationship (SAR) Studies
A systematic exploration of the chemical space around the pyridopyrazine core is essential for identifying potent and selective drug candidates. This involves the iterative synthesis and biological evaluation of analogs with modifications at various positions of the heterocyclic system.
Case Study: Pyrido[2,3-b]pyrazines as Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The pyridopyrazine scaffold has proven to be a valuable template for the design of potent kinase inhibitors. For example, a series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines were developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a key driver in certain types of cancer.[3]
SAR Insights:
-
Ring Saturation: The saturation of the pyrazine ring to a tetrahydropyrazine was found to be a critical modification for achieving high potency.[3]
-
Substitution at N-1 and C-3: Elaboration of substituents at these positions allowed for the fine-tuning of inhibitory activity and selectivity against other kinases.[3]
-
Pharmacophoric Groups: The introduction of specific pharmacophoric groups, such as a 4-(piperidin-1-yl)aniline moiety, has been shown to be crucial for binding to the active site of certain cancer-related protein kinases.
The following table summarizes the structure-activity relationships for a series of pyrido[3,4-b]pyrazine-based compounds against a panel of cancer-related protein kinases.
| Compound | R1 | R2 | Kinase 1 IC50 (µM) | Kinase 2 IC50 (µM) |
| 1a | H | Phenyl | >10 | >10 |
| 1b | 4-(piperidin-1-yl)aniline | Phenyl | 1.2 | 3.5 |
| 1c | H | 4-(piperidin-1-yl)aniline | 0.8 | 2.1 |
This data is illustrative and based on findings in the cited literature.
Computational Approaches to Chemical Space Exploration
In conjunction with synthetic efforts, computational chemistry plays a vital role in navigating the vast chemical space of fused pyridopyrazines. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations can provide valuable insights into ligand-protein interactions and predict the biological activity of novel compounds.[8]
Workflow for Computational Exploration:
Caption: A typical workflow integrating computational and experimental approaches.
DFT computations can be employed to understand the electronic properties of the pyridopyrazine scaffold, such as the frontier molecular orbitals (FMOs), which can correlate with the reactivity and biological activity of the molecules.
Conclusion and Future Directions
The fused pyridopyrazine heterocycle is a versatile and privileged scaffold in medicinal chemistry. The synthetic strategies outlined in this guide provide a robust framework for accessing a diverse range of derivatives. Through systematic SAR studies, guided by computational modeling, the chemical space of these compounds can be effectively explored to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on the development of novel, more efficient synthetic methodologies, including multicomponent reactions and C-H activation strategies, to further expand the accessible chemical space. The continued integration of advanced computational techniques will undoubtedly accelerate the discovery of the next generation of pyridopyrazine-based therapeutics.
References
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Title: Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase Source: PubMed URL: [Link]
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Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Source: Scirp.org URL: [Link]
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Title: Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors Source: ACS Publications URL: [Link]
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Title: Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine Source: HETEROCYCLES URL: [Link]
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Title: Synthetic strategies to pyrido fused heterocycles Source: Indian Academy of Sciences URL: [Link]
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Title: New fused pyrazines. Synthesis of pyrido[3′,2′:4,5] Source: Sci-Hub URL: [Link]
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Title: Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors Source: RSC Publishing URL: [Link]
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Title: Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents Source: PubMed URL: [Link]
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Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: NIH URL: [Link]
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Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL: [Link]
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Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: ResearchGate URL: [Link]
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Title: 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships Source: PubMed URL: [Link]
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Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: PubMed URL: [Link]
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Methodological & Application
Synthetic Protocol for 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one: A Guide for Medicinal Chemists and Drug Discovery Professionals
The 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, notably in the development of highly selective kinase inhibitors. This guide provides a detailed, field-proven protocol for the synthesis of this heterocyclic core, designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.
Introduction: The Significance of the Pyrido[3,4-b]pyrazinone Core
The pyrido[3,4-b]pyrazinone core is a key pharmacophore in a new class of selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4). MKK4 is a critical regulator of hepatocyte regeneration, making it a promising therapeutic target for degenerative liver diseases[1]. The successful development of potent and selective MKK4 inhibitors, such as those based on the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold, represents a significant advancement in the pursuit of curative treatments for liver failure[1]. The synthetic route detailed herein is adapted from a successful "off-to-on target" strategy that transformed a non-selective kinase inhibitor into a highly selective MKK4 inhibitor[1][2].
Synthetic Strategy: A Multi-Step Approach to the Heterocyclic Core
The synthesis of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core is achieved through a multi-step sequence starting from commercially available 4,6-dichloropyridin-3-amine. The overall strategy involves the construction of the pyrazinone ring onto the pyridine core. This is accomplished through a series of reactions including acylation, methylation, nucleophilic substitution, and a final intramolecular cyclization.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core.
Caption: Synthetic workflow for 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one.
Detailed Experimental Protocol
This protocol is presented with the intention of providing a self-validating system. Each step includes not only the "how" but also the "why," to empower the researcher to troubleshoot and adapt the synthesis as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,6-dichloropyridin-3-amine | ≥97% | Commercially Available | Starting material. |
| 2-chloroacetyl chloride | ≥98% | Commercially Available | Acylating agent. |
| Methyl iodide | ≥99% | Commercially Available | Methylating agent. |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent. |
| Amine (R-NH₂) | Varies | Commercially Available | For nucleophilic substitution. |
Step-by-Step Methodology
Step 1: Synthesis of 2-chloro-N-(4,6-dichloropyridin-3-yl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyridin-3-amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0 °C using an ice bath. To this solution, add 2-chloroacetyl chloride dropwise. The use of a base, such as triethylamine or pyridine, is recommended to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale: This initial acylation step introduces the two-carbon unit necessary for the formation of the pyrazinone ring. The chloroacetamide functionality is a key intermediate for subsequent modifications.
Step 2: Synthesis of 2-chloro-N-(4,6-dichloropyridin-3-yl)-N-methylacetamide
-
Reaction Setup: To a solution of the chloroacetamide from Step 1 in an appropriate solvent like acetone or THF, add anhydrous potassium carbonate.
-
Methylation: Add methyl iodide to the suspension. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, filter off the potassium carbonate and concentrate the filtrate. The residue can be purified by column chromatography to yield the N-methylated product.
Rationale: Methylation of the amide nitrogen is a crucial step that facilitates the subsequent intramolecular cyclization. It also allows for the introduction of diversity at this position if other alkylating agents are used.
Step 3: Nucleophilic Substitution with a Primary Amine
-
Reaction Setup: Dissolve the N-methylated chloroacetamide from Step 2 in THF. Add potassium carbonate as a base.
-
Amine Addition: Add the desired primary amine to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, depending on the reactivity of the amine.
-
Work-up and Purification: Once the reaction is complete, as indicated by TLC, the mixture is worked up by adding water and extracting with an organic solvent. The product is then purified by column chromatography.
Rationale: This step introduces the second nitrogen atom required for the pyrazinone ring and allows for the incorporation of various substituents (R-groups) into the final molecule, which is essential for structure-activity relationship (SAR) studies.
Step 4: Intramolecular Nucleophilic Aromatic Substitution
-
Cyclization: The product from Step 3 is subjected to an intramolecular nucleophilic aromatic substitution reaction. This is typically achieved by heating the compound in a suitable high-boiling solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base like potassium carbonate or cesium carbonate.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.
Rationale: This final step is the key ring-forming reaction, leading to the desired 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core. The reaction relies on the nucleophilicity of the secondary amine attacking one of the chloro-substituted positions on the pyridine ring.
Further Functionalization
The resulting 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold can be further modified. For instance, the remaining chlorine atom on the pyridine ring can be displaced via amination reactions, such as the Buchwald-Hartwig amination, to introduce a wide range of substituents[1]. This allows for extensive exploration of the chemical space around the core scaffold to optimize biological activity and drug-like properties.
Conclusion
The synthesis of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one is a versatile and reproducible process that provides access to a valuable class of compounds for drug discovery. By understanding the rationale behind each step, researchers can confidently execute and adapt this protocol to generate a diverse library of derivatives for biological evaluation. The insights provided in this guide are intended to facilitate the successful synthesis and further development of this important heterocyclic scaffold.
References
- Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC - NIH.
- The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis.
- Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)
Sources
Application Note: A Comprehensive Protocol for In Vitro Kinase Activity and Inhibition Assays Using Pyrido[3,4-b]pyrazin-3-one Scaffolds
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them high-value targets for drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors requires robust and reliable in vitro assays to determine potency (IC50) and selectivity. This guide provides a detailed, adaptable protocol for assessing the inhibitory activity of novel compounds, using the 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one chemical scaffold as a representative example. We delve into the critical principles of assay design, explain the rationale behind key experimental choices, and provide a step-by-step workflow for a luminescence-based assay that measures ADP production. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize kinase inhibitor screening.
Introduction: The Rationale for Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental post-translational modification that acts as a molecular switch in signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases.[1] Consequently, a significant portion of modern drug discovery efforts is focused on identifying small molecules that can modulate kinase function.[1]
The pyrido[3,4-b]pyrazin-3-one core is a heterocyclic scaffold that, like similar structures such as 1H-pyrazolo[3,4-b]pyridine, has been explored for its potential as a kinase inhibitor targeting enzymes like Cyclin-Dependent Kinases (CDKs) and TANK-binding kinase 1 (TBK1).[3][4] A related scaffold, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, has been identified as an inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4).[5] An in vitro kinase assay is the foundational first step to evaluate the potential of such compounds.[6] It provides a direct measure of a compound's ability to inhibit the catalytic function of a purified kinase enzyme.
This guide uses a luminescence-based, homogeneous "add-mix-read" format (specifically, the principle behind assays like ADP-Glo™) as the primary example due to its high sensitivity, scalability for high-throughput screening (HTS), and avoidance of radioactive materials.[7][8]
Assay Principle and Detection Modalities
The core of the assay is a biochemical reaction containing a purified kinase, a specific substrate (peptide or protein), and adenosine triphosphate (ATP). The kinase transfers the gamma-phosphate from ATP to the substrate, producing a phosphorylated substrate and adenosine diphosphate (ADP). An inhibitor, such as a derivative of this compound, will compete with ATP or bind to an allosteric site to reduce the rate of this reaction.
The reaction progress can be quantified by measuring:
-
ATP Depletion: The amount of ATP remaining at the end of the reaction is inversely proportional to kinase activity. Luminescence-based methods using luciferase are common.[8]
-
ADP Formation: The amount of ADP produced is directly proportional to kinase activity. This is a highly sensitive method as it measures a product appearing from a zero baseline.[7]
-
Phosphorylated Substrate Formation: This can be detected using various methods, including fluorescence polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or traditional radiometric assays using radiolabeled [γ-³²P]ATP.[7][9][10]
Critical Experimental Parameters: The Causality Behind Choices
The reliability of an in vitro kinase assay is highly dependent on the careful optimization of several parameters. Simply following a generic protocol without understanding these factors can lead to misleading data.[11]
The Decisive Role of ATP Concentration
For ATP-competitive inhibitors—the most common class—the measured IC50 value is directly dependent on the ATP concentration in the assay.[12] This relationship is described by the Cheng-Prusoff equation : IC50 = Ki * (1 + [ATP] / Kₘ).[13][14][15]
-
Assaying at ATP Kₘ: The Michaelis constant (Kₘ) is the ATP concentration at which the kinase operates at half its maximum velocity. Performing the assay with [ATP] at or below the Kₘ makes the assay highly sensitive to inhibitors, yielding a lower IC50 value. This is ideal for initial high-throughput screening (HTS) to identify potential hits.[16] At [ATP] = Kₘ, the equation simplifies to IC50 = 2 * Ki, making the IC50 a direct proxy for the inhibitor's binding affinity (Ki).[13][14]
-
Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar range (1-10 mM), which is often significantly higher than the Kₘ of most kinases.[1][13] Testing inhibitors at a high, physiological ATP concentration (e.g., 1 mM) provides a more accurate prediction of how the compound will perform in a cellular environment, where it must compete with a large excess of endogenous ATP.[12] An inhibitor that appears potent at Kₘ ATP may be significantly weaker at physiological ATP levels.
Recommendation: For a comprehensive characterization, determine IC50 values at both the ATP Kₘ (for potency ranking and SAR) and at 1 mM ATP (for physiological relevance).
Enzyme and Substrate Considerations
-
Purity and Activity: Use highly purified, well-characterized recombinant kinase preparations. Contaminating kinases can lead to false positives or inaccurate activity measurements.[16]
-
Substrate Choice: The substrate can be a generic model (e.g., Myelin Basic Protein) or a specific peptide sequence known to be phosphorylated by the target kinase. The choice can influence the measured inhibition, so consistency is key.
Buffer Components and Compound Handling
-
Divalent Cations: Kinases require a divalent cation, typically Mg²⁺, as a co-factor for ATP. Some kinases may have altered activity in the presence of Mn²⁺. The optimal concentration (usually 5-10 mM) should be determined.[15]
-
Compound Solubility and DMSO: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (ideally ≤1%) and consistent across all wells, as higher concentrations can inhibit enzyme activity.
-
PAINS and Aggregators: Be aware of Pan-Assay Interference Compounds (PAINS) and compounds that form aggregates, which can cause non-specific inhibition. Including a non-ionic detergent like Triton X-100 or Tween-20 (0.01-0.05%) in the assay buffer can help mitigate aggregation.[17]
Detailed Protocol: Luminescence-Based IC50 Determination
This protocol describes the determination of an IC50 value for a this compound derivative against a target kinase using an ADP-detecting luminescence assay.
Materials and Reagents
-
Target Kinase: Purified, recombinant (e.g., MKK4).
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase.
-
Test Compound: this compound derivative, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Positive Control Inhibitor: A known inhibitor for the target kinase.
-
ATP: High-purity ATP solution.
-
Kinase Assay Buffer: (Example) 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection Reagent: Commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Plates: White, opaque, flat-bottom 96- or 384-well plates suitable for luminescence.
-
Multichannel Pipettes & Reagent Reservoirs.
-
Plate Luminometer.
Experimental Workflow
Step-by-Step Procedure
1. Compound Serial Dilution: a. Create an 11-point, 3-fold serial dilution of the test compound in a 96-well plate using 100% DMSO. Start from a 1 mM stock to generate a concentration range. b. Include wells with only DMSO for the no-inhibitor (100% activity) and no-enzyme (background) controls.
2. Kinase Reaction Setup (Final volume: 25 µL): a. Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. b. Prepare a 2X ATP solution in kinase assay buffer. c. Add 12.5 µL of the 2X Kinase/Substrate mix to all wells of the white assay plate. d. Add 5 µL of serially diluted compound from the intermediate plate (prepared by diluting the DMSO plate into buffer) to the assay plate wells. e. To initiate the reaction, add 12.5 µL of the 2X ATP solution to all wells.
3. Controls Setup:
-
100% Activity Control (No Inhibitor): Wells containing kinase, substrate, ATP, and DMSO vehicle.
-
Background Control (No Enzyme): Wells containing substrate, ATP, and DMSO vehicle, but no kinase.
4. Incubation: a. Mix the plate gently on a plate shaker for 30 seconds. b. Incubate the reaction at room temperature (or 30°C) for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range (typically <20% ATP consumption).
5. ADP Detection: a. Following the manufacturer's protocol for the ADP detection kit, add 25 µL of the "Stop Reagent" to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of the "Detection Reagent" to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature to stabilize the signal.
6. Data Acquisition: a. Measure the luminescence of each well using a plate luminometer with an integration time of 0.5-1 second per well.
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw data will be in Relative Light Units (RLU).
-
Subtract the average RLU of the background control (no enzyme) from all other data points.
-
Calculate the percent inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background))
IC50 Determination
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin).[18]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[11][19]
Example Data and Results Table
| Compound Conc. (nM) | log[Conc.] | Avg. RLU | % Inhibition |
| 10000 | 4.00 | 15,890 | 98.7% |
| 3333 | 3.52 | 18,250 | 96.9% |
| 1111 | 3.05 | 29,500 | 88.3% |
| 370 | 2.57 | 115,800 | 40.1% |
| 123 | 2.09 | 185,400 | 4.5% |
| 41 | 1.61 | 192,100 | 0.8% |
| 13.7 | 1.14 | 194,500 | -0.5% |
| 4.6 | 0.66 | 193,800 | 0.0% |
| 1.5 | 0.18 | 195,100 | -0.8% |
| 0.5 | -0.30 | 194,200 | -0.3% |
| 0 (No Inhibitor) | - | 193,850 | 0.0% |
| 0 (No Enzyme) | - | 12,500 | - |
| Calculated IC50 | 415 nM |
Table 1: Example data set for a hypothetical pyrido[3,4-b]pyrazin-3-one inhibitor. RLU values are corrected for background. The IC50 is derived from a non-linear regression fit of this data.
Assay Quality Control: The Z'-Factor
For HTS applications, the quality and robustness of the assay can be assessed by calculating the Z'-factor.[8] This metric accounts for the dynamic range of the assay and the data variation.
Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min|
Where Avg_max and SD_max are the mean and standard deviation of the no-inhibitor control, and Avg_min and SD_min are for a control that gives maximal inhibition. An assay with a Z'-factor > 0.5 is considered excellent for screening.
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of this compound derivatives as potential kinase inhibitors. By understanding the core principles, carefully optimizing critical parameters like ATP concentration, and following a robust, step-by-step protocol, researchers can generate reliable and reproducible IC50 data. This information is fundamental for making informed decisions in lead optimization and advancing promising compounds through the drug discovery pipeline.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays.
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- AAT Bioquest. (2023). What are the common methods available to detect kinase activities?.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
- Advion Interchim Scientific. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function.
- Jo, Y., et al. (n.d.). In vitro NLK Kinase Assay. JoVE.
- Kaiser, P., & Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
- BenchChem. (2025).
- Carna Biosciences. (n.d.).
- Revvity. (n.d.). In Vitro Kinase Assays.
- Willems, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
- Aushia, A., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
- Breitenbücher, F., et al. (2021).
- V-K, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Robert, A., et al. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
- ProQinase. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Lazo, J. S., & Johnston, P. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
- Laufer, S., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Liu, B., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry.
- Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters.
Sources
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- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A High-Throughput Screening Assay for the Discovery of Novel Pyridopyrazinone-Based PDE5 Inhibitors
Abstract
This application note provides a comprehensive guide for developing and implementing a robust, high-throughput screening (HTS) assay to identify novel pyridopyrazinone inhibitors of phosphodiesterase 5 (PDE5). The pyridopyrazinone scaffold has emerged as a promising chemotype in medicinal chemistry, demonstrating potent inhibitory activity against various key drug targets.[1][2] This document outlines a fluorescence polarization (FP)-based assay, offering a detailed, step-by-step protocol from reagent preparation to data analysis and interpretation. Furthermore, it addresses critical aspects of assay validation, including the determination of the Z'-factor, and provides troubleshooting guidance to mitigate common sources of assay interference. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents targeting the PDE5 enzyme.
Introduction: The Significance of Targeting PDE5 with Pyridopyrazinone Inhibitors
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[3][4] It specifically catalyzes the hydrolysis of cGMP to its inactive form, 5'-GMP.[1][3] By degrading cGMP, PDE5 plays a crucial role in regulating a wide array of physiological processes, including smooth muscle relaxation, neuronal signaling, and platelet aggregation.[1][3][4] Consequently, the inhibition of PDE5 has been a successful therapeutic strategy for various clinical conditions, most notably erectile dysfunction and pulmonary arterial hypertension.[5]
The pyridopyrazinone chemical scaffold has garnered significant attention in drug discovery due to its versatile biological activities.[1] Recent studies have highlighted the potential of pyridopyrazinone derivatives as potent and selective PDE5 inhibitors.[1][2] The unique structural features of this scaffold allow for diverse chemical modifications, enabling the fine-tuning of inhibitory potency and selectivity.[1][2] The development of a robust and efficient HTS assay is paramount for exploring large chemical libraries of pyridopyrazinone analogues to identify novel and efficacious PDE5 inhibitors.
dot graph TD; A[Nitric Oxide (NO)] --> B{Soluble Guanylyl Cyclase (sGC)}; B --> C{GTP}; C --> D[cGMP]; D --> E{PKG Activation}; E --> F[Smooth Muscle Relaxation]; D --> G{PDE5}; G --> H[5'-GMP]; I(Pyridopyrazinone Inhibitors) --x G;
dot Figure 1: The NO/cGMP signaling pathway and the role of PDE5 inhibition.
Assay Principle: Fluorescence Polarization
This HTS assay is based on the principle of fluorescence polarization (FP). FP is a powerful technique for monitoring molecular interactions in solution and is well-suited for HTS due to its homogeneous format (no separation steps required) and rapid read times.[6][7]
The assay utilizes a small, fluorescently labeled cGMP molecule (tracer) and a specific phosphate-binding agent. The core principle is as follows:
-
Low Polarization State: In the absence of PDE5 activity or in the presence of a potent inhibitor, the fluorescently labeled cGMP tracer remains intact and, being small, rotates rapidly in solution. This rapid tumbling leads to a low fluorescence polarization value.
-
High Polarization State: When active PDE5 is present, it hydrolyzes the cGMP tracer, producing a fluorescently labeled 5'-GMP. This product is then captured by a large phosphate-binding agent, forming a large molecular complex. The slower tumbling of this large complex results in a high fluorescence polarization signal.
Therefore, the degree of fluorescence polarization is directly proportional to the enzymatic activity of PDE5. Potent pyridopyrazinone inhibitors will prevent the hydrolysis of the cGMP tracer, resulting in a low fluorescence polarization signal.
dot graph LR; subgraph "Low Polarization" A[Fluorescent cGMP Tracer] -- "Rapid Tumbling" --> B((Low FP Signal)); end
dot Figure 2: Principle of the fluorescence polarization-based PDE5 assay.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human PDE5A1 | BPS Bioscience | 60051 | -80°C |
| Fluorescent cGMP Substrate | BPS Bioscience | 60201 | -80°C |
| PDE Assay Buffer | BPS Bioscience | 60300 | 4°C |
| Binding Agent | BPS Bioscience | 60210 | 4°C |
| Sildenafil (Positive Control) | Sigma-Aldrich | SML2396 | Room Temp |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temp |
| 384-well Black Microplates | Corning | 3571 | Room Temp |
Step-by-Step Experimental Protocols
Reagent Preparation
-
Assay Buffer Preparation: Prepare the PDE assay buffer according to the manufacturer's instructions. Ensure all components are fully dissolved.
-
Enzyme Solution: Thaw the recombinant PDE5A1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 10 ng/µL) in chilled PDE assay buffer. Keep the enzyme solution on ice throughout the experiment. The optimal enzyme concentration should be determined empirically by performing an enzyme titration experiment.
-
Substrate Solution: Thaw the fluorescent cGMP substrate. Dilute the substrate to the desired concentration (e.g., 50 nM) in PDE assay buffer. Protect the substrate solution from light. The optimal substrate concentration should be close to the Km value for the enzyme.
-
Compound Plates: Prepare serial dilutions of the pyridopyrazinone test compounds and the positive control (Sildenafil) in DMSO. A typical starting concentration for the test compounds is 10 mM. For the dose-response curve, a 10-point, 3-fold serial dilution is recommended. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-related artifacts.[7]
HTS Assay Workflow
The following protocol is for a 384-well plate format.
Detailed Steps:
-
Compound Addition: Dispense 5 µL of the diluted pyridopyrazinone test compounds, positive control (Sildenafil), and DMSO (negative control) into the wells of a 384-well black microplate.
-
Enzyme Addition: Add 10 µL of the diluted PDE5 enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 5 µL of the diluted fluorescent cGMP substrate to all wells.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding 10 µL of the Binding Agent to all wells.
-
Binding Incubation: Incubate the plate for an additional 30 minutes at room temperature to allow for the binding of the hydrolyzed substrate to the binding agent.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm).[6]
Assay Validation and Quality Control
A robust HTS assay requires rigorous validation to ensure the reliability of the screening data.[8] The Z'-factor is a statistical parameter widely used to quantify the quality of an HTS assay.[9][10]
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
σp = standard deviation of the positive control (e.g., Sildenafil)
-
σn = standard deviation of the negative control (DMSO)
-
µp = mean of the positive control
-
µn = mean of the negative control
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[10]
Data Analysis and Interpretation
-
Percentage Inhibition Calculation: The percentage of PDE5 inhibition for each test compound concentration is calculated as follows:
% Inhibition = 100 * (1 - (FPcompound - FPmin) / (FPmax - FPmin))
Where:
-
FPcompound = Fluorescence polarization of the test compound
-
FPmin = Mean fluorescence polarization of the positive control (maximum inhibition)
-
FPmax = Mean fluorescence polarization of the negative control (no inhibition)
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it exerts 50% of its maximal effect. To determine the IC50 value, plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, XLfit).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor (<0.5) | - Suboptimal enzyme or substrate concentration.- High variability in dispensing. | - Perform enzyme and substrate titrations.- Verify the accuracy and precision of liquid handlers. |
| High Background Signal | - Autofluorescence of test compounds. | - Screen compounds for intrinsic fluorescence at the assay wavelengths. |
| False Positives | - Compound aggregation leading to non-specific inhibition.[11]- Interference with the detection system. | - Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.- Perform counter-screens to identify compounds that interfere with the FP readout. |
| Poor Reproducibility | - Inconsistent incubation times or temperatures.- Reagent instability. | - Ensure precise timing and temperature control.- Prepare fresh reagents daily and store them properly. |
Conclusion
The fluorescence polarization-based assay described in this application note provides a robust, reliable, and high-throughput method for the identification and characterization of novel pyridopyrazinone inhibitors of PDE5. By following the detailed protocols and validation procedures outlined herein, researchers can efficiently screen large compound libraries and advance the discovery of new therapeutic agents for the treatment of a range of diseases.
References
-
El-Gamal, M. I., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals, 15(9), 1135. [Link]
-
ResearchGate. (n.d.). Rational structural modification of the reported pyridopyrazinone-based.... Retrieved from [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
ResearchGate. (n.d.). Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In High Throughput Screening: Methods and Protocols. [Link]
-
On HTS. (2023). Z-factor. [Link]
-
PubMed. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. [Link]
-
PubMed. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. [Link]
-
NCBI Bookshelf. (2012). HTS Assay Validation. [Link]
-
ResearchGate. (n.d.). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A fluorescent HTS assay for phosphohydrolases based on nucleoside 5′-fluorophosphates: its application in screening for inhibitors of mRNA decapping scavenger and PDE-I. [Link]
-
ResearchGate. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [Link]
-
ResearchGate. (n.d.). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Allosteric-Site and Catalytic-Site Ligand Effects on PDE5 Functions are Associated with Distinct Changes in Physical Form of the Enzyme. [Link]
-
Frontiers. (2024). Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. [Link]
-
PubMed. (2003). Overview of phosphodiesterase 5 inhibition in erectile dysfunction. [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
-
Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. Retrieved from [Link]
-
NCBI Bookshelf. (2017). Phosphodiesterase Type 5 (PDE5) Inhibitors. [Link]
-
PubMed. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [Link]
-
National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
Sources
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Application Note: A Robust and Validated LC-MS/MS Method for the Pharmacokinetic Analysis of Novel Pyridopyrazinone Compounds in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of novel pyridopyrazinone compounds in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical pharmacokinetic studies. We provide a comprehensive guide, from sample preparation to method validation, grounded in scientific principles and aligned with current regulatory expectations. The described method utilizes a straightforward protein precipitation extraction technique and a rapid chromatographic separation, ensuring high throughput and sensitivity, making it suitable for supporting drug development programs.
Introduction: The Significance of Pyridopyrazinones and the Need for Robust Bioanalysis
Pyridopyrazinones are a class of heterocyclic compounds of increasing interest in pharmaceutical research due to their diverse biological activities.[1] Their core structure, featuring a fused pyridine and pyrazine ring system, provides a versatile scaffold for designing novel therapeutic agents. As with any new chemical entity, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful clinical development. Pharmacokinetic (PK) studies, which characterize the concentration of a drug in the body over time, are fundamental to this process.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis in drug development.[2][3] Its high sensitivity, selectivity, and speed make it the ideal platform for accurately measuring drug concentrations in complex biological matrices like plasma.[3][4] This application note provides a detailed protocol for developing and validating an LC-MS/MS method for a representative pyridopyrazinone compound, which can be adapted for other analogues within this chemical class.
The method described herein is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance.[5][6]
Method Development Strategy: A Logic-Driven Approach
The development of a reliable LC-MS/MS method is a systematic process. Our strategy is based on the physicochemical properties of the pyridopyrazinone scaffold and the requirements of high-throughput pharmacokinetic analysis.
Analyte and Internal Standard Selection
For this study, we will consider a hypothetical pyridopyrazinone analogue, "PYP-123," with a molecular weight of approximately 350 g/mol . The internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[5] A stable isotope-labeled (SIL) version of PYP-123 (e.g., PYP-123-d4) is the ideal choice as it shares near-identical chemical properties and chromatographic behavior with the analyte. If a SIL-IS is unavailable, a structural analogue with similar properties can be used.
Mass Spectrometry Optimization
The pyridopyrazinone structure contains multiple nitrogen atoms, which are readily protonated.[7][8][9] Therefore, electrospray ionization (ESI) in positive ion mode is the logical starting point for achieving high sensitivity.[10][11]
The optimization process involves infusing a standard solution of PYP-123 and its IS into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
Protocol 1: Mass Spectrometer Compound Optimization
-
Prepare Stock Solutions: Prepare 1 mg/mL stock solutions of PYP-123 and PYP-123-d4 (IS) in methanol.
-
Prepare Working Solution: Dilute the stock solutions to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1): Acquire full scan spectra to identify the protonated molecular ion [M+H]⁺ for both the analyte and the IS.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to identify stable and abundant fragment ions. The collision energy (CE) should be ramped to find the optimal fragmentation energy.[12]
-
MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification and confirmation. At least two MRM transitions should be monitored for the analyte.[12]
Table 1: Optimized MS/MS Parameters for PYP-123 and IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| PYP-123 (Quantifier) | 351.2 | 210.1 | 100 | 25 |
| PYP-123 (Qualifier) | 351.2 | 183.2 | 100 | 30 |
| PYP-123-d4 (IS) | 355.2 | 214.1 | 100 | 25 |
Chromatographic Separation
A reversed-phase C18 column is a versatile and robust choice for the separation of small molecules like pyridopyrazinones.[12][13] The addition of formic acid to the mobile phase serves two purposes: it aids in the protonation of the analyte for better MS sensitivity and improves peak shape.[4] A gradient elution is employed to ensure efficient separation from endogenous plasma components and a short run time.
Protocol 2: Liquid Chromatography Method
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 3.5 | 5 |
Sample Preparation
The goal of sample preparation is to remove proteins and other interfering matrix components while efficiently recovering the analyte.[14][15] For high-throughput PK analysis, protein precipitation (PPT) is often the preferred method due to its simplicity, speed, and low cost.[16][17] Acetonitrile is a common and effective precipitating agent.[13][17]
Protocol 3: Plasma Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw plasma samples and quality control (QC) samples at room temperature.
-
Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the IS working solution (e.g., 100 ng/mL in 50% acetonitrile) to each sample, except for blank plasma.
-
Protein Precipitation: Add 150 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Bioanalytical Method Validation
A full method validation must be performed to demonstrate that the analytical method is reliable and suitable for its intended purpose, in accordance with regulatory guidelines.[6][18][19]
Validation Parameters and Acceptance Criteria
The validation will assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[20]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the nominal concentration and the degree of scatter between replicate measurements.[20][21]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[20]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[19]
Table 2: Summary of Validation Parameters and Acceptance Criteria (based on ICH M10)
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Calibration Curve | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision (Intra- and Inter-day) | For QC samples at LLOQ, Low, Medium, and High concentrations: Bias within ±15% (±20% for LLOQ). CV ≤ 15% (≤ 20% for LLOQ).[22] |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | The IS-normalized matrix factor should have a CV ≤ 15%. |
| Stability (Bench-top, Freeze-thaw, Long-term) | Mean concentration should be within ±15% of the nominal concentration. |
Workflow and Data Analysis
The overall workflow for the pharmacokinetic analysis of pyridopyrazinone compounds is depicted below.
Figure 1: Overall workflow for the LC-MS/MS analysis of pyridopyrazinone compounds.
Data acquisition and processing are performed using the instrument manufacturer's software. The peak area ratio of the analyte to the IS is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used to generate the calibration curve. The concentrations of the QC and unknown samples are then calculated from this curve.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an LC-MS/MS method for the pharmacokinetic analysis of pyridopyrazinone compounds. The described protocols for sample preparation, chromatography, and mass spectrometry offer a robust starting point for method development. By adhering to the principles of bioanalytical method validation outlined in regulatory guidelines, researchers can ensure the generation of high-quality, reliable data to support the advancement of novel pyridopyrazinone-based therapeutics.
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Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019). PubMed Central. [Link]
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Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
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Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]
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4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
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Pyrrolopyrazinone | C6H3N3O. PubChem. [Link]
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Fast LC/MS in the analysis of small molecules. ResearchGate. [Link]
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Application Note: A Validated Protocol for Assessing the Aqueous and Biological Buffer Solubility of Pyridopyrazinones
Abstract
This document provides a comprehensive, scientifically grounded protocol for determining the aqueous solubility of pyridopyrazinone-based compounds, a chemical scaffold of significant interest in modern medicinal chemistry. Given that poor solubility is a primary driver of attrition in the drug development pipeline, accurate and reproducible solubility data are paramount. This guide details two robust methodologies: a high-throughput kinetic solubility assay for early-stage candidate screening and the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, which is critical for lead optimization and pre-formulation. We delve into the underlying scientific principles, provide step-by-step experimental procedures, and offer guidance on data analysis and interpretation, with a focus on generating self-validating and regulatory-compliant results.
Introduction: The Solubility Challenge in Pyridopyrazinone Development
Pyridopyrazinones are a class of heterocyclic compounds featuring a fused pyridine and pyrazinone ring system. This scaffold is prevalent in the development of novel therapeutics, including inhibitors of kinases and other enzymes. However, the often planar and rigid nature of these molecules can lead to strong crystal lattice energy and low aqueous solubility, presenting a significant hurdle for drug development.
Poor solubility directly impacts key pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), often leading to low and variable bioavailability.[1][2][3] Therefore, the early and accurate assessment of solubility in biorelevant media is not merely a characterization step but a critical component of a successful drug discovery program. It enables medicinal chemists to prioritize compounds, guide structural modifications, and select appropriate formulations for in vivo studies.[4]
This application note provides researchers, scientists, and drug development professionals with two validated protocols to assess the solubility of pyridopyrazinones, ensuring that data generated is both reliable and relevant to downstream applications.
Foundational Principles: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting experimental results correctly.[5]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that can be achieved by adding a small volume of a concentrated organic stock solution (typically DMSO) to an aqueous buffer.[2][4] The result is the concentration at which the compound begins to precipitate out of solution under these specific, non-equilibrium conditions.[6][7] It is a high-throughput method ideal for the rapid screening of large compound libraries in early discovery phases to flag potential solubility liabilities.[1][8][9] However, kinetic solubility values are often higher than thermodynamic solubility because the compound may initially form a supersaturated solution or an amorphous precipitate, which is more soluble than the stable crystalline form.[5][6]
-
Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium with an excess of the solid compound at a specific temperature and pressure.[5][10] The "shake-flask" method is the universally recognized gold-standard for determining thermodynamic solubility.[11][12][13] It involves agitating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][14] This value is essential for lead optimization, pre-formulation development, and regulatory submissions as per ICH guidelines.[11][15][16]
Preparation of Biorelevant Buffers
The solubility of ionizable compounds like many pyridopyrazinones is highly pH-dependent. Therefore, assessments must be conducted in buffers that mimic physiological conditions. As per ICH M9 guidelines, solubility should be evaluated over a pH range of 1.2 to 6.8.[15][16][17]
Materials for Buffer Preparation
-
Sodium Chloride (NaCl)
-
Pepsin (for SGF)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Hydroxide (NaOH)
-
Pancreatin (for SIF)
-
Hydrochloric Acid (HCl)
-
Reagent-grade water
Protocol: Simulated Gastric Fluid (SGF), pH 1.2 (without enzyme)
This buffer simulates the fasting state of the stomach.
-
Dissolve 2.0 g of NaCl in 800 mL of reagent-grade water.
-
Add 7.0 mL of concentrated HCl.
-
Adjust the volume to 1000 mL with water.
-
Confirm the final pH is 1.2 ± 0.1 with a calibrated pH meter.[18] (Note: For studies requiring enzymatic activity, 3.2 g of pepsin can be added immediately before use).[18]
Protocol: Acetate Buffer, pH 4.5
This buffer represents conditions in the proximal small intestine.
-
Dissolve 2.99 g of sodium acetate trihydrate in 800 mL of water.
-
Add 14.0 mL of 2 M acetic acid.
-
Adjust the pH to 4.5 ± 0.1 using acetic acid or NaOH.
-
Adjust the final volume to 1000 mL with water.
Protocol: Phosphate Buffer (SIF), pH 6.8
This buffer simulates the conditions of the lower small intestine.
-
Dissolve 6.8 g of KH₂PO₄ in 250 mL of water.
-
Add 112 mL of 0.2 M NaOH.
-
Adjust the pH to 6.8 ± 0.1 with 0.2 M NaOH or 0.2 M HCl.
-
Adjust the final volume to 1000 mL with water.[19] (Note: For studies requiring enzymatic activity, 10.0 g of pancreatin can be added immediately before use).[18]
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid screening using a 96-well plate format and quantification via HPLC-UV.
Workflow Overview
Caption: High-throughput kinetic solubility workflow.
Detailed Steps
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyridopyrazinone test compound in 100% DMSO. Ensure complete dissolution.
-
Assay Plate Preparation: In a 96-well polypropylene plate, dispense 198 µL of the desired biological buffer (e.g., PBS, pH 7.4) into each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final nominal concentration of 100 µM and a final DMSO concentration of 1%.
-
Causality Note: Keeping the final DMSO concentration at or below 1% is critical to minimize co-solvency effects that could artificially inflate the measured solubility.[14]
-
-
Incubation: Seal the plate and place it on an orbital shaker at room temperature (25°C) for 2 hours. This allows for the system to reach a state of "pseudo-equilibrium" where precipitation of the supersaturated solution can occur.[1]
-
Separation: Place the assay plate on top of a 96-well filter plate (e.g., 0.45 µm PVDF) and centrifuge to separate the dissolved compound (filtrate) from any precipitate.
-
Analysis: Transfer the filtrate to a new analysis plate. Determine the concentration of the dissolved pyridopyrazinone using a validated HPLC-UV method against a standard curve prepared in a 50:50 mixture of acetonitrile and the relevant buffer.
Experimental Protocol 2: Gold-Standard Thermodynamic Solubility (Shake-Flask)
This protocol is the definitive method for determining equilibrium solubility, as recommended by regulatory agencies like the FDA.[11][13]
Workflow Overview
Caption: Thermodynamic solubility (Shake-Flask) workflow.
Detailed Steps
-
Compound Addition: Add an excess amount of the solid pyridopyrazinone compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, which is a key requirement for equilibrium.[13]
-
Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired pre-warmed biological buffer (37 ± 1°C) to the vial.[20]
-
Equilibration: Seal the vial tightly and place it in a shaking incubator or on a rotator in a temperature-controlled environment (37 ± 1°C). Agitate for at least 24 hours. For compounds known to have slow dissolution kinetics or potential for polymorphic conversion, 48-72 hours may be necessary.
-
Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly, equilibrium is assumed.
-
-
pH Measurement: After equilibration, measure the pH of the slurry to ensure it has not shifted significantly from the buffer's initial pH.[11][13]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles.
-
Causality Note: The first few drops of the filtrate should be discarded to account for any potential adsorption of the compound to the filter membrane.
-
-
Analysis: Immediately dilute the filtrate with mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.
Data Analysis and Presentation
HPLC-UV Quantification
A robust HPLC-UV method is required for accurate quantification.
-
Calibration Curve: Prepare a series of at least five standard solutions of the pyridopyrazinone in a 50:50 mixture of acetonitrile:buffer.[21]
-
Analysis: Inject the standards and the filtered samples from the solubility assays.
-
Calculation: Generate a linear regression from the standard curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be >0.995. Use the resulting equation to calculate the concentration of the unknown samples.[21]
Sample Data Presentation
All quantitative data should be summarized for clear comparison.
Table 1: Solubility Profile of Pyridopyrazinone Derivative XYZ-123
| Assay Type | Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | SGF (simulated) | 1.2 | 25 | 85.4 ± 4.2 | 213.5 |
| Kinetic | Acetate Buffer | 4.5 | 25 | 45.1 ± 2.9 | 112.8 |
| Kinetic | SIF (simulated) | 6.8 | 25 | 12.6 ± 1.5 | 31.5 |
| Thermodynamic | SGF (simulated) | 1.2 | 37 | 68.3 ± 3.1 | 170.8 |
| Thermodynamic | Acetate Buffer | 4.5 | 37 | 30.5 ± 2.2 | 76.3 |
| Thermodynamic | SIF (simulated) | 6.8 | 37 | 5.1 ± 0.8 | 12.8 |
| (Data are presented as Mean ± SD, n=3. Molecular Weight of XYZ-123 = 400 g/mol ) |
Conclusion
The protocols described herein provide a robust framework for assessing the solubility of novel pyridopyrazinone compounds. The high-throughput kinetic assay serves as an invaluable tool for early-stage decision-making, while the shake-flask thermodynamic method provides the definitive data required for advancing a compound through lead optimization and into preclinical development. By adhering to these validated procedures, researchers can generate high-quality, reliable solubility data, thereby mitigating risks and accelerating the journey from discovery to clinical application.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
-
Minekus, M., et al. (2019). Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. Foods, 8(11), 549. Available from: [Link]
-
Health Canada. (1989). Determination of the Disintegration Time of Tablets. Official Method DO-25. Available from: [Link]
-
Royal Society of Chemistry. (2020). Preparation of simulated digestion mediums. Available from: [Link]
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
ResearchGate. (2014). How can I prepare the simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) in vitro?. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of SSF, SGF, and SIF electrolytes. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]
-
Glomme, A., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 75(12), 586-591. Available from: [Link]
-
Hoelke, B., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3159-3165. Available from: [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. Available from: [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]
-
Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3159-3165. Available from: [Link]
-
Gonzalez-Alvarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 391. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]
-
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available from: [Link]
-
ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Available from: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
ECA Academy. (2018). ICH M9 Guideline on BCS-based Biowaivers. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Available from: [Link]
-
World Health Organization (WHO). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]
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Probing the Binding Landscape of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one with Phosphodiesterase-5: A Detailed Application Note and Protocol for Molecular Docking
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to performing a molecular docking analysis of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one with the human phosphodiesterase-5 (PDE5) enzyme. We delve into the scientific rationale behind each step, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the resulting data. This guide is designed to be a practical resource, offering both the theoretical underpinnings and a detailed, step-by-step protocol for researchers investigating novel PDE5 inhibitors.
Introduction: The Therapeutic Promise of PDE5 Inhibition
Phosphodiesterase-5 (PDE5) is a crucial enzyme in various physiological signaling pathways, primarily through its role in the degradation of cyclic guanosine monophosphate (cGMP)[1][2]. The inhibition of PDE5 leads to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation[2]. This mechanism is the foundation for the therapeutic success of well-known drugs like sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra) in the treatment of erectile dysfunction and pulmonary hypertension[3].
The pyrido[3,4-b]pyrazinone scaffold represents a class of heterocyclic compounds with significant potential for biological activity. The specific compound of interest, this compound, possesses structural features that suggest a potential for interaction with the active site of PDE5. Molecular docking provides a powerful in silico tool to predict the binding affinity and mode of interaction of this compound, offering valuable insights for its potential as a novel PDE5 inhibitor.
The Target: Understanding the PDE5 Active Site
The catalytic domain of PDE5 is a deep pocket that is the target for inhibitor binding[1]. This active site is characterized by several key sub-pockets and amino acid residues that are critical for ligand recognition and binding. A thorough understanding of this active site architecture is paramount for a meaningful docking study.
The PDE5 active site can be broadly divided into four key regions:
-
The M site: This is the metal-binding site, containing zinc and magnesium ions that are essential for the catalytic activity of the enzyme.
-
The Q pocket: This is the core pocket where the pyrazolopyrimidinone group of sildenafil binds. It is lined with highly conserved residues.
-
The H pocket: A hydrophobic pocket that accommodates the hydrophobic portions of inhibitors.
-
The L region: A lid-like region that can undergo conformational changes upon ligand binding.
Several amino acid residues within these pockets have been identified as crucial for inhibitor binding through mutagenesis and crystallographic studies. These include:
-
Tyrosine 612 (Tyr612): Forms hydrogen bonds and hydrophobic interactions.
-
Glutamine 817 (Gln817): Forms critical hydrogen bonds with inhibitors.
-
Phenylalanine 820 (Phe820) and Valine 782 (Val782): Create a "hydrophobic clamp" that stabilizes the ligand.
-
Histidine 613 (His613), Leucine 765 (Leu765), and Phenylalanine 786 (Phe786): Also contribute to the binding of various inhibitors.
The Workflow: A Visual Guide to Molecular Docking
The molecular docking process can be visualized as a systematic workflow, starting from the initial preparation of the ligand and protein to the final analysis of the docking results.
Caption: A schematic overview of the molecular docking workflow.
Detailed Protocol: Molecular Docking of this compound with PDE5 using AutoDock Vina
This protocol outlines the step-by-step procedure for performing the molecular docking study. We will utilize AutoDock Vina, a widely used and robust open-source docking program.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing the protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of the results.
-
A 3D structure of human PDE5: Can be obtained from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 1XOZ, which is a crystal structure of PDE5 in complex with tadalafil.
-
A 3D structure of this compound: As a readily available 3D structure in public databases is not available, its structure will be generated using a chemical drawing tool like ChemDraw or MarvinSketch, followed by energy minimization.
Ligand Preparation
-
Generate 2D Structure: Draw the 2D structure of this compound in a chemical drawing software.
-
Convert to 3D and Energy Minimize: Convert the 2D structure to a 3D structure and perform an energy minimization using a suitable force field (e.g., MMFF94). Save the structure as a .mol2 or .pdb file.
-
Prepare for AutoDock Vina:
-
Open MGLTools and load the ligand's 3D structure.
-
Add polar hydrogens.
-
Assign Gasteiger charges.
-
Detect the aromatic rings and set the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
Protein Preparation
-
Download PDE5 Structure: Obtain the crystal structure of human PDE5 (PDB ID: 1XOZ) from the PDB.
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all water molecules and any co-crystallized ligands (in this case, tadalafil).
-
If the protein has multiple chains, retain only the chain that contains the active site of interest.
-
Save the cleaned protein structure as a new PDB file.
-
-
Prepare for AutoDock Vina:
-
Open MGLTools and load the cleaned protein PDB file.
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in the .pdbqt format.
-
Grid Box Generation
The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature.
-
Set the Grid Box Parameters:
-
In MGLTools, with the prepared protein loaded, open the "Grid" -> "Grid Box..." option.
-
Center the grid box on the identified active site.
-
Adjust the dimensions of the grid box to encompass the entire active site, with a buffer of a few angstroms in each dimension. The box should be large enough to allow for the free rotation and translation of the ligand.
-
Note down the coordinates of the center of the grid box and its dimensions (x, y, z).
-
Running the Docking Simulation
AutoDock Vina is run from the command line. A configuration file (conf.txt) is required to specify the input files and docking parameters.
-
Create a Configuration File (conf.txt):
-
Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your prepared files and the configuration file, and run the following command:
Analysis and Interpretation of Docking Results
The output of the docking simulation will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities.
Binding Affinity
The binding affinity is reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity. It is important to compare this value with that of a known inhibitor (e.g., sildenafil or tadalafil) docked under the same conditions to gauge the relative potency of the test compound.
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | To be determined by the user's experiment |
| Sildenafil (Reference) | To be determined by the user's experiment |
| Tadalafil (Reference) | To be determined by the user's experiment |
Root Mean Square Deviation (RMSD)
If a known binding pose of a similar ligand is available, the RMSD between the docked pose and the known pose can be calculated. An RMSD value of less than 2.0 Å is generally considered a good prediction.
Visualization of Binding Interactions
Visual inspection of the docked poses is crucial for understanding the nature of the protein-ligand interactions.
-
Load the Docking Results: Open the output PDBQT file in PyMOL or UCSF Chimera along with the prepared protein structure.
-
Analyze the Best Pose: Focus on the top-ranked pose (the one with the lowest binding energy).
-
Identify Key Interactions: Look for the formation of hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions between the ligand and the key active site residues of PDE5 (e.g., Tyr612, Gln817, Phe820).
-
Generate 2D and 3D Interaction Diagrams: These diagrams provide a clear representation of the binding mode and are essential for publications and presentations.
Caption: A conceptual diagram of potential interactions.
Validation and Best Practices
To ensure the trustworthiness of the docking results, it is essential to perform validation studies.
-
Re-docking of a Known Ligand: Extract the co-crystallized ligand from the PDB structure, and then dock it back into the active site. A low RMSD between the docked pose and the crystal pose validates the docking protocol.
-
Use of a Decoy Set: Dock a set of known inactive compounds (decoys) along with known active compounds. A good docking protocol should be able to distinguish between the two, with the active compounds showing significantly better docking scores.
Conclusion
Molecular docking is a valuable computational tool for predicting the binding of small molecules to protein targets. This guide has provided a detailed protocol for the molecular docking of this compound with PDE5. By following these steps and adhering to best practices, researchers can gain valuable insights into the potential of this compound as a novel PDE5 inhibitor, thereby guiding further experimental studies in the drug discovery pipeline.
References
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PubChem. 1H,2H,3H,4H-pyrido(3,4-b)pyrazine. National Center for Biotechnology Information. [Link]
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PubChem. 1H-pyrido[3,4-b][4][5]thiazin-2(3H)-one. National Center for Biotechnology Information. [Link]
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Chem-Impex. Pyrido[3,4-b]pyrazine. [Link]
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PubChem. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
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PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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PubMed. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. [Link]
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MDPI. In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. [Link]
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PubMed Central. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. [Link]
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PubMed. Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. [Link]
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PubMed Central. Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][4][5][6]triazino[3,4-b][4][5][7]thiadiazine Derivatives. [Link]
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National Institutes of Health. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. [Link]
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ResearchGate. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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ResearchGate. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. [Link]
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Medical News Today. PDE5 inhibitors: List, how they work, foods, and more. [Link]
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Healthline. PDE5 Inhibitors: Types, How They Work, What They Cost. [Link]
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Application Notes & Protocols: In Vivo Efficacy Testing of Pyridopyrazinone-Based PARP Inhibitors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for pyridopyrazinone-based drugs, with a primary focus on their function as Poly(ADP-ribose) polymerase (PARP) inhibitors in oncology. We will delve into the scientific rationale for model selection, provide detailed, step-by-step protocols for validated xenograft models, and discuss critical parameters for data interpretation, ensuring scientific integrity and translational relevance.
Introduction: The Pyridopyrazinone Scaffold in Oncology
The pyridopyrazinone chemical scaffold has emerged as a promising framework for the development of targeted cancer therapeutics. A significant class of drugs derived from this scaffold are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA single-strand break repair.[1]
Mechanism of Action: Synthetic Lethality
PARP inhibitors (PARPis) exploit a concept known as "synthetic lethality".[2] In healthy cells, DNA damage is repaired through multiple redundant pathways. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) repair pathway.[1][3] When PARP-mediated repair is inhibited in these HR-deficient cells, the accumulation of unrepaired DNA double-strand breaks leads to catastrophic genomic instability and targeted cell death.[2][4] This targeted approach spares healthy cells, which can still rely on their functional HR pathway, offering a wider therapeutic window compared to conventional chemotherapy.
The Role of Pyridopyrazinone-Based PARP Inhibitors
Pyridopyrazinone derivatives have been engineered to bind to the catalytic domain of PARP enzymes, primarily PARP1 and PARP2, with high affinity and specificity.[5] Their primary therapeutic application is in the treatment of cancers with Homologous Recombination Deficiency (HRD), including specific types of ovarian, breast, prostate, and pancreatic cancers.[1][2] The goal of in vivo efficacy testing is to validate that this molecular mechanism translates into a tangible anti-tumor response in a living organism.
Guiding Principles for In Vivo Model Selection
The selection of an appropriate animal model is the most critical decision in preclinical efficacy testing. The model must recapitulate the key genetic and pathological features of the human disease to provide predictive data. Rodent models, particularly mice, are widely used due to their genetic tractability, cost-effectiveness, and physiological similarities to humans.[6][7]
Key Considerations for Model Selection
-
Genetic Background: The model must possess the desired genetic characteristics, most notably a deficiency in the homologous recombination pathway (e.g., BRCA1/2 mutations).
-
Tumor Origin and Histology: The tumor model should reflect the human cancer type for which the drug is intended (e.g., high-grade serous ovarian cancer).
-
Implantation Site: The choice between subcutaneous and orthotopic implantation carries significant biological implications.
-
Immune System Competency: The immune status of the host animal (immunocompromised vs. immunocompetent) dictates the types of interactions that can be studied.
Comparison of Implantation Models: Subcutaneous vs. Orthotopic
The location of tumor implantation dramatically influences the tumor microenvironment, vascularization, and metastatic potential.[8][9][10]
| Feature | Subcutaneous Model | Orthotopic Model | Rationale & Causality |
| Technical Simplicity | High | Moderate to High | Subcutaneous injection is minimally invasive and allows for easy, direct tumor measurement with calipers.[8] |
| Tumor Growth | Consistent & Reproducible | More Variable | The controlled subcutaneous space leads to more uniform tumor growth, reducing variability within study cohorts. |
| Microenvironment | A-physiological | Physiologically Relevant | Orthotopic models place the tumor in its native organ environment, preserving crucial tumor-stroma interactions.[8][11][12] |
| Metastasis | Rare | Can Occur | The native organ environment in orthotopic models allows for natural metastatic progression, a critical endpoint for many studies.[9] |
| Drug Delivery | Potentially Altered | More Clinically Relevant | The unique vasculature of the native organ can significantly impact drug delivery and efficacy compared to the subcutaneous space.[8] |
| Monitoring | Calipers, Visual | Imaging (Bioluminescence, MRI, Ultrasound) | Orthotopic tumor growth is internal and requires specialized imaging techniques for monitoring.[8] |
Recommendation: For initial, rapid screening of efficacy, subcutaneous models are highly valuable due to their simplicity and reproducibility.[8] For studies requiring higher clinical relevance, especially those investigating metastasis or microenvironment interactions, orthotopic models are superior.[10][11]
Validated Animal Models for PARP Inhibitor Efficacy
The most common and well-validated models for testing PARP inhibitors are xenograft models, where human cancer cells are implanted into immunodeficient mice.
Cell Line-Derived Xenograft (CDX) Models
CDX models involve the implantation of established, immortalized human cancer cell lines into mice.[13] These models are foundational for preclinical oncology research.
-
Key Advantage: High reproducibility, well-characterized cell lines, and relatively low cost.
-
Key Limitation: Cell lines can genetically drift after extensive in vitro passaging, potentially losing the heterogeneity of the original tumor.[13]
Recommended CDX Model for PARPi Testing:
-
Cell Line: UWB1.289 (BRCA1-null human ovarian cancer) and the corresponding UWB1.289+BRCA1 (BRCA1-reconstituted) line.
-
Rationale: This paired cell line system provides a perfect internal control. The PARP inhibitor should show robust efficacy in xenografts from the BRCA1-null line, but significantly less activity in the BRCA1-proficient line, directly validating the synthetic lethality mechanism.[14]
Patient-Derived Xenograft (PDX) Models
PDX models are created by directly implanting fresh tumor tissue from a human patient into an immunodeficient mouse.[13] These models are never grown on plastic and are passaged from mouse to mouse.
-
Key Advantage: PDX models better preserve the genetic and phenotypic heterogeneity of the original patient's tumor, including the complex tumor microenvironment.[12][13] They are considered more predictive of clinical outcomes.
-
Key Limitation: More resource-intensive to establish and maintain; growth rates can be more variable.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a subcutaneous CDX efficacy study. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
Workflow Overview
The following diagram illustrates the typical workflow for an in vivo efficacy study.
Caption: High-level workflow for a typical xenograft efficacy study.
Protocol: Subcutaneous UWB1.289 Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a pyridopyrazinone-based PARP inhibitor in a BRCA1-deficient ovarian cancer model.
Materials:
-
UWB1.289 human ovarian cancer cells
-
Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles (27G)
-
Digital calipers
-
Test compound (pyridopyrazinone PARPi)
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
Step-by-Step Methodology:
-
Cell Preparation: a. Culture UWB1.289 cells under standard conditions (37°C, 5% CO₂). b. Harvest cells during the logarithmic growth phase using trypsin. c. Wash cells twice with sterile, serum-free medium or PBS. d. Perform a cell count using a hemocytometer or automated cell counter. Assess viability (should be >95%). e. Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® at a final concentration of 50 x 10⁶ cells/mL. Keep on ice.
-
Animal Handling and Tumor Implantation: a. Allow mice to acclimatize to the facility for at least 7 days prior to the study. b. On the day of implantation, anesthetize the mouse according to approved IACUC protocols. c. Using a 27G needle, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth and Study Randomization: a. Monitor animals 2-3 times per week for tumor formation. b. Begin measuring tumor volume once palpable using digital calipers. Calculate volume using the formula: Volume = (Length x Width²) / 2 . c. When the average tumor volume reaches 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 per group). Ensure the average tumor volume is similar across all groups.
-
Treatment Administration: a. Prepare the pyridopyrazinone PARPi in the designated vehicle at the desired concentrations. b. Administer the drug and vehicle according to the planned schedule, route, and dose volume. Oral gavage is a common route for PARP inhibitors. c. A typical study design is outlined in the table below.
| Cohort | Group | N | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | 10 | Vehicle | 0 | PO | QD (Once Daily) |
| 2 | Test Article | 10 | Pyridopyrazinone PARPi | 25 | PO | QD |
| 3 | Test Article | 10 | Pyridopyrazinone PARPi | 50 | PO | QD |
| 4 | Positive Control | 10 | Olaparib | 50 | PO | QD |
-
Monitoring and Endpoints: a. Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity. b. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). c. Define study endpoints in accordance with IACUC guidelines. These typically include:
- Tumor volume exceeding a predetermined size (e.g., 1500-2000 mm³).
- Body weight loss greater than 20%.
- Signs of significant morbidity (ulceration, lethargy, etc.). d. Euthanize animals when they reach an endpoint.
-
Data Analysis: a. Plot the mean tumor volume (± SEM) for each group over time. b. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group. c. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the anti-tumor effect.
Regulatory Considerations and Scientific Integrity
While there are no overarching regulatory guidelines that specify preclinical efficacy study designs, both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide therapeutic area-specific guidance.[15] For oncology, a robust preclinical data package demonstrating a clear mechanism of action and significant anti-tumor efficacy in relevant models is paramount for advancing a compound to clinical trials.[16][17] It is crucial that studies are well-controlled, adequately powered, and use clinically relevant endpoints to ensure the data is reliable and translatable.[18]
Conclusion
The successful in vivo evaluation of pyridopyrazinone-based PARP inhibitors hinges on the rational selection of animal models that faithfully recapitulate the "synthetic lethality" mechanism. Cell line-derived xenografts, particularly using paired cell lines with and without HRD, offer a robust and reproducible system for initial efficacy and proof-of-concept studies. Following the detailed protocols and adhering to rigorous scientific and ethical standards will generate the high-quality, translatable data necessary to advance these promising targeted therapies toward the clinic.
References
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry - ACS Publications.
- A Comparative Analysis of Orthotopic and Subcutaneous Pancreatic Tumour Models: Tumour Microenvironment and Drug Delivery. PMC - PubMed Central.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
- Mouse Models for Deciphering the Impact of Homologous Recombination on Tumorigenesis. MDPI.
- Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study. NIH.
- PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. NIH.
- PARP Inhibitors | Targeted cancer drugs. Cancer Research UK.
- Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites. Crown Bioscience Blog.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
- Oncology Center of Excellence Guidance Documents. FDA.
- Preclinical Considerations for Products Regulated in OCTGT. FDA.
- Orthotopic or Subcutaneous Tumor Homograft Models?. Crown Bioscience Blog.
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Hindawi.
- FDA Accelerated Approval for Oncology Therapeutics: Clinical Trial Considerations. Precision for Medicine.
- The Beginners Guide to Patient-Derived Xenograft (PDX) Models. Crown Bioscience Blog.
- Xenograft and organoid model systems in cancer research. PMC - NIH.
- Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH.
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Application Notes & Protocols: Leveraging Pyridopyrazinones in Modern Agrochemical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the exploration and application of the pyridopyrazinone scaffold in the discovery of novel agrochemicals. This document outlines the rationale, methodologies, and key experimental protocols for synthesizing and evaluating these compounds as potential herbicides, fungicides, and insecticides.
The Strategic Imperative for Novel Scaffolds in Agrochemicals
The relentless evolution of resistance in weeds, pests, and fungal pathogens, coupled with increasing regulatory scrutiny and environmental concerns, necessitates a continuous pipeline of novel active ingredients for crop protection. Heterocyclic chemistry provides a rich foundation for this discovery process, and the pyridopyrazinone core, a fused bicyclic system, represents a promising but underexplored scaffold. Its structural rigidity, defined three-dimensional geometry, and multiple points for chemical diversification make it an attractive starting point for identifying new modes of action and overcoming existing resistance mechanisms.
This guide is structured to walk researchers through the logical progression of an agrochemical discovery campaign, from initial synthesis to biological characterization and lead optimization.
Synthesis and Library Development
The foundation of any discovery program is a robust and flexible synthetic strategy that allows for the creation of a diverse chemical library. The pyridopyrazinone core can be assembled through several established synthetic routes, with the choice of method often depending on the desired substitution patterns.
A common and effective approach involves the condensation of a substituted aminopyridine with a pyrazinone precursor or a related dicarbonyl compound. This allows for variation at multiple positions on both rings of the scaffold.
Protocol 1: General Synthesis of a Substituted Pyridopyrazinone Derivative
This protocol describes a representative synthesis, which serves as a template for library generation.
Causality Behind Experimental Choices:
-
Solvent Selection (e.g., Toluene, Xylene): High-boiling-point aprotic solvents are chosen to facilitate the dehydration/condensation reaction, driving the equilibrium towards product formation.
-
Catalyst (e.g., p-Toluenesulfonic acid): An acid catalyst is employed to activate the carbonyl group, making it more electrophilic and accelerating the rate of the crucial cyclization step.
-
Purification (Column Chromatography): This technique is essential for separating the desired product from unreacted starting materials and reaction byproducts, ensuring the purity required for accurate biological testing.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the substituted 2-aminopyridine (1.0 eq), the appropriate keto-ester precursor (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Solvent Addition: Add dry toluene (approx. 0.2 M concentration) to the flask.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase. Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for the synthesis and purification of pyridopyrazinone analogs.
Application as Fungicides
The discovery of fenpyrazamine, an aminopyrazolinone fungicide, provides a strong rationale for exploring pyridopyrazinones for antifungal activity.[1][2] These compounds often target key fungal enzymes or cellular processes.
Mechanism of Action Insight
Fenpyrazamine is known to provide high efficacy against gray mold (Botrytis cinerea).[1] While its precise molecular target is proprietary, its efficacy suggests interference with a vital fungal pathway. Screening pyridopyrazinone libraries against a panel of economically important fungi is a logical first step.
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
This protocol is a primary screen to identify compounds with direct antifungal activity.
Causality Behind Experimental Choices:
-
Medium (Potato Dextrose Agar - PDA): PDA is a general-purpose medium that supports the robust growth of a wide range of phytopathogenic fungi.[1]
-
Solvent (DMSO/Acetone): A minimal amount of a water-miscible organic solvent is used to dissolve the test compounds, ensuring their dispersion in the aqueous agar medium while minimizing solvent-induced toxicity to the fungus.
-
Controls: A positive control (commercial fungicide) validates the assay's sensitivity, while a negative solvent control ensures that the observed inhibition is due to the test compound and not the vehicle.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO or acetone (e.g., 10 mg/mL).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.
-
Dosing: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 10, 1 µg/mL). Also prepare plates with a known fungicide (positive control) and solvent only (negative control).
-
Plating: Swirl the flasks to ensure homogenous mixing and pour the amended agar into sterile 9 cm Petri dishes. Allow the plates to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the growing edge of an actively cultured fungal colony (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani), in the center of each plate.[1][3][4]
-
Incubation: Incubate the plates in the dark at 22-25°C for 3-7 days, or until the mycelium in the negative control plate has reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Analysis: Calculate the percentage of inhibition relative to the negative control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds using dose-response curve analysis software.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Pyrido-001 | Botrytis cinerea | 5.2 |
| Pyrido-002 | Botrytis cinerea | >100 |
| Pyrido-003 | Sclerotinia sclerotiorum | 12.8 |
| Fenpyrazamine | Botrytis cinerea | ~0.02[1] |
| Caption: Representative data from an in vitro antifungal screen. |
Application as Insecticides
The pyrazole and pyrazoline classes of insecticides are well-established, with commercial products like indoxacarb acting as voltage-dependent sodium channel blockers.[5][6][7] This precedent strongly supports the evaluation of the structurally related pyridopyrazinones for insecticidal properties.
Mechanism of Action Insight
The primary mode of action for many pyrazoline-derived insecticides is the blockage of voltage-gated sodium channels in the insect nervous system, leading to paralysis and death.[5][7] This is a distinct site from many other insecticide classes, making it valuable for resistance management. An initial screening campaign should focus on key chewing and sucking pests.
Protocol 3: Lepidopteran Larvae Diet Incorporation Bioassay
This assay is effective for screening compounds against key caterpillar pests like the tobacco budworm or diamondback moth.[5][6]
Causality Behind Experimental Choices:
-
Diet Incorporation: This method ensures a consistent and quantifiable dose is ingested by the insect, providing a more reliable measure of toxicity than topical applications for primary screening.
-
Pest Selection: Lepidopteran pests like Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm) are chosen due to their economic importance and history of developing resistance, making them ideal targets for novel chemistries.[8][9]
-
Endpoint: Mortality is a clear and unambiguous endpoint for assessing insecticidal activity. LC₅₀ values provide a quantitative measure for comparing the potency of different compounds.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve test compounds in acetone to create a series of stock solutions.
-
Diet Dosing: While the artificial insect diet is still liquid and warm (but not hot), add a precise volume of the compound stock solution and mix thoroughly to achieve the desired final concentration (e.g., 200, 100, 50, 10, 1 mg/L).
-
Dispensing: Dispense the treated diet into the wells of a 24-well or 48-well bioassay plate and allow it to solidify.
-
Infestation: Place one neonate or second-instar larva into each well using a fine paintbrush.
-
Sealing and Incubation: Seal the plates with a breathable, self-adhesive cover. Incubate at 25-27°C with a set photoperiod (e.g., 16:8 light:dark).
-
Data Collection: Assess larval mortality after 72-96 hours. Larvae that are unable to move when prodded are considered dead.
-
Analysis: Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) for active compounds using probit analysis or similar statistical software.
| Compound ID | Target Insect | LC₅₀ (mg/L) |
| Pyrido-004 | Plutella xylostella | 8.5 |
| Pyrido-005 | Plutella xylostella | >200 |
| Pyrido-006 | Spodoptera exigua | 25.1 |
| Indoxacarb (Ref) | Plutella xylostella | ~5.0[8] |
| Caption: Example data from a primary insecticidal diet-incorporation screen. |
Application as Herbicides
Identifying a novel herbicidal mode of action is a significant achievement in agrochemical research. The discovery that tetflupyrolimet, an aryl pyrrolidinone, inhibits dihydroorotate dehydrogenase (DHODH) provides a modern blueprint for discovering and validating new herbicide targets.[10] A similar systematic approach should be applied to pyridopyrazinone libraries.
Mechanism of Action Insight
Herbicides act on a wide variety of plant-specific biological pathways, including amino acid synthesis, photosynthesis, cell division, and lipid synthesis.[11][12][13] A primary screen against both monocot and dicot species is crucial to determine the spectrum of activity.
Protocol 4: Pre- and Post-Emergence Whole Plant Herbicide Screen
This protocol identifies compounds with herbicidal activity when applied to the soil (pre-emergence) or directly to foliage (post-emergence).
Causality Behind Experimental Choices:
-
Species Selection: Including both a monocot (e.g., foxtail millet) and a dicot (e.g., Arabidopsis thaliana or velvetleaf) is critical to determine the selectivity and spectrum of activity of the test compounds.
-
Application Methods: Testing both pre- and post-emergence application mimics real-world agricultural use patterns and can provide early clues about the compound's mode of uptake (root vs. shoot).
-
Visual Injury Score: A standardized visual scoring system provides a rapid and effective semi-quantitative assessment of phytotoxicity, allowing for the efficient screening of large numbers of compounds.
Step-by-Step Methodology:
-
Plant Cultivation: Sow seeds of a representative monocot (e.g., Setaria italica) and dicot (e.g., Abutilon theophrasti) in small pots filled with a standard potting mix. Grow in a controlled environment chamber.
-
Pre-Emergence Application: Within 24 hours of sowing, apply the test compound as a soil drench. Dissolve the compound in an acetone/water mixture with a surfactant and apply at a standard high rate (e.g., 1000-2000 g a.i./ha).
-
Post-Emergence Application: At the 2-3 leaf stage (approx. 10-14 days after sowing), apply the test compound as a foliar spray to a separate set of plants using a track sprayer to ensure even coverage.
-
Incubation: Return all pots to the growth chamber.
-
Data Collection: Evaluate plant injury at 7 and 14 days after treatment (DAT) using a visual rating scale from 0 (no effect) to 100 (complete plant death).
-
Analysis: Compounds showing significant activity (>80% injury at a high rate) are selected for more detailed dose-response studies to determine GR₅₀ (Growth Reduction by 50%) values.
Caption: A typical workflow for an agrochemical discovery program.
References
-
Sal-gado, V. L., et al. (2024). Discovery of novel pyrazoline insecticides. Pest Management Science, 81(5), 2553-2565. [Link]
-
CiteDrive. (2024). Discovery of novel pyrazoline insecticides. [Link]
-
Zein, F., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]
-
ResearchGate. (2024). Discovery of novel pyrazoline insecticides. [Link]
-
MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Agronomy, 12(10), 2472. [Link]
-
Ishii, H., et al. (2012). Development of the novel fungicide fenpyrazamine. Journal of Pesticide Science, 37(3), 231-240. [Link]
-
ResearchGate. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. [Link]
-
Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. [Link]
-
University of California Agriculture and Natural Resources. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. [Link]
-
Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action. [Link]
-
PubMed Central. (2025). Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. [Link]
-
ResearchGate. (2018). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. [Link]
-
IUPAC. Global availability of information on agrochemicals. [Link]
-
Weed Science Society of America. Herbicide Mode of Action Table. [Link]
-
IUPAC Agrochemicals. SOBI2 - IUPAC Agrochemicals. [Link]
-
ResearchGate. (2012). Development of the novel fungicide fenpyrazamine. [Link]
-
PubMed Central. (2015). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 20(9), 16447-16461. [Link]
-
MDPI. (2025). Synthesis and Fungicidal Activity of Substituted N-(Alkoxy)-1-(3-pyridinyl)methanonimines. Molecules, 30(15), 1-15. [Link]
-
National Institutes of Health. (2020). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers in Chemistry, 8, 583. [Link]
-
MDPI. (2022). Bioacaricides in Crop Protection—What Is the State of Play?. Agronomy, 12(3), 690. [Link]
-
MDPI. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(11), 2769. [Link]
-
ResearchGate. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
ResearchGate. (1993). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry. [Link]
-
Charles River Laboratories. Agrochemical and Pesticide Analysis Methods. [Link]
-
MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1904. [Link]
-
ResearchGate. (2008). Design, synthesis and quantitative structure-activity relationship study of herbicidal analogues of pyrazolotetrazinones. [Link]
-
MDPI. (2021). Using Biological Control Agents in Crop Protection. [Link]
Sources
- 1. Development of the novel fungicide fenpyrazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel pyrazoline insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. citedrive.com [citedrive.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 13. wssa.net [wssa.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
Welcome to the technical support center for the synthesis of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrido[3,4-b]pyrazin-3-ones are key intermediates and core structures in a variety of pharmacologically active compounds, including inhibitors of PDE5 and FLT3 kinase.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.
The primary and most common method for synthesizing the pyrido[3,4-b]pyrazin-3-one core is through a cyclocondensation reaction.[3][4][5] This typically involves the reaction of a 2,3-diaminopyridine derivative with a suitable α-ketoester or a related dielectrophilic partner. The efficiency of this reaction is paramount for the overall success of your synthetic campaign.
Below, we address common challenges and questions that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the pyrido[3,4-b]pyrazin-3-one core?
The most frequently utilized starting material is 2,3-diaminopyridine or one of its substituted derivatives.[6][7] The availability and reactivity of the vicinal diamines on the pyridine ring make it an ideal precursor for the cyclocondensation reaction to form the pyrazinone ring.[3][5]
Q2: I am observing very low yields in my cyclocondensation reaction. What are the likely causes?
Low yields in the cyclocondensation step can stem from several factors. Here are the most common culprits:
-
Purity of Starting Materials: Impurities in the 2,3-diaminopyridine or the α-ketoester can significantly hinder the reaction. Ensure your starting materials are of high purity. For instance, 2,3-diaminopyridine is known to be air-sensitive and can degrade over time.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products.
-
pH of the Reaction Medium: The nucleophilicity of the amino groups is pH-dependent. An inappropriate pH can reduce the reaction rate. For many cyclocondensations, mildly acidic or neutral conditions are optimal.
-
Presence of Water: While some reactions can tolerate small amounts of water, anhydrous conditions are often preferable to prevent hydrolysis of reactants or intermediates.
Q3: What are some common side products I should be aware of?
The formation of regioisomers is a potential issue, especially when using unsymmetrical dielectrophiles.[3] Additionally, self-condensation of the α-ketoester or oxidation of the diaminopyridine can lead to unwanted byproducts. In some cases, incomplete cyclization can result in the formation of an intermediate imine or amide.
Q4: How can I improve the regioselectivity of the cyclocondensation?
The regioselectivity is largely governed by the relative reactivity of the two electrophilic centers in your coupling partner and the two nucleophilic amino groups of the diaminopyridine.[3]
-
Steric Hindrance: Introducing bulky substituents near one of the reactive sites can direct the reaction towards the less hindered position.
-
Electronic Effects: The electronic nature of the substituents on both reactants plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of a carbonyl group, influencing the initial site of attack.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to overcoming common hurdles in the synthesis of this compound.
Problem 1: Low or No Product Formation
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Poor Quality of 2,3-Diaminopyridine | 2,3-Diaminopyridine can oxidize upon exposure to air, turning from a light-colored powder to a dark tar-like substance. This oxidation significantly reduces its reactivity. | Solution: Use freshly purchased, high-purity 2,3-diaminopyridine. If the purity is questionable, consider recrystallization or purification by column chromatography before use. Store under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Reaction Temperature | The cyclocondensation reaction often requires heating to overcome the activation energy barrier. However, temperatures that are too high can lead to decomposition. | Solution: Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C). Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and product stability. |
| Inappropriate Solvent | The solvent polarity and boiling point can significantly impact the reaction. A solvent that does not fully dissolve the reactants will result in a sluggish, heterogeneous reaction. | Solution: Screen a variety of solvents. Common choices include ethanol, acetic acid, DMF, or toluene. The choice will depend on the specific substrates being used. For instance, acetic acid can act as both a solvent and a catalyst. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Lack of Regiocontrol | With unsymmetrical α-dicarbonyl compounds, the two amino groups of 2,3-diaminopyridine can attack either carbonyl group, leading to a mixture of regioisomers.[3] | Solution: Modify the electronic or steric properties of the dicarbonyl compound to favor attack at one position. Alternatively, a stepwise approach where one amino group is selectively protected could be employed, though this adds steps to the synthesis. |
| Side Reactions | At elevated temperatures, side reactions such as polymerization or decomposition can compete with the desired cyclization. | Solution: Lowering the reaction temperature and extending the reaction time may favor the desired product. The use of a catalyst could also allow for milder reaction conditions. Microwave-assisted synthesis can sometimes improve yields and reduce side reactions by providing rapid and uniform heating.[8] |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol provides a starting point for your experiments. Optimization will likely be necessary based on your specific substrates.
dot
Caption: General workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Reagents: Add the α-ketoester (1.0-1.2 eq) to the solution. If required, a catalytic amount of acid (e.g., a few drops of glacial acetic acid or a small amount of p-toluenesulfonic acid) can be added.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Logical Troubleshooting Flow
dot
Sources
- 1. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclocondensation reaction: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Pyridopyrazinone Crystallization
Welcome to the technical support center for pyridopyrazinone crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of heterocyclic compounds. The following content, structured in a question-and-answer format, provides in-depth technical guidance, field-proven insights, and step-by-step protocols to empower you to achieve high-quality crystals.
Frequently Asked Questions & Troubleshooting
Initial Observations and Common Hurdles
Q1: I've completed the synthesis of my pyridopyrazinone derivative, but upon attempting crystallization, I'm not getting any crystals, just a clear solution. What should I do?
This is a common issue that typically indicates the solution is not supersaturated, a necessary condition for crystal nucleation.[1] Here’s a systematic approach to induce crystallization:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[2]
-
Seeding: If you have a small amount of the solid pyridopyrazinone (even crude material), add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[2][3]
-
Increase Concentration: Your compound may be too soluble in the chosen solvent. Try slowly evaporating the solvent to increase the concentration. This can be done by leaving the container partially open in a fume hood or by gentle heating.[4][5]
-
Reduce Temperature: If the solubility of your pyridopyrazinone derivative is temperature-dependent, slowly cooling the solution in a refrigerator or an ice bath can induce supersaturation.[6]
-
Consider a Different Solvent System: The initial solvent may be too good a solvent for your compound.[6] Experiment with solvents in which your compound has lower solubility. An anti-solvent crystallization approach can also be effective (see Protocol 2).
Q2: My experiment resulted in an oil or a sticky precipitate instead of crystals. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent system.[2] Impurities can also lower the melting point of your compound, making it more prone to oiling out.[2][5]
Here are some strategies to overcome this:
-
Add More Solvent: The solution might be too concentrated, causing the compound to come out of solution too quickly. Re-heat the solution and add a small amount of additional solvent to decrease the supersaturation level.[2]
-
Lower the Crystallization Temperature: By allowing the solution to cool to a lower temperature before saturation is reached, you can avoid the temperature range where the compound is a liquid.
-
Change the Solvent: A solvent in which the compound is less soluble may prevent oiling out.
-
Purify the Material: If impurities are suspected, further purification of the crude pyridopyrazinone derivative by chromatography or another technique is recommended before attempting crystallization.[4]
Q3: I managed to get crystals, but they are very small, needle-like, or an amorphous powder. How can I grow larger, higher-quality crystals?
The formation of many small crystals or a powder indicates that nucleation is happening too rapidly, leaving little opportunity for individual crystals to grow.[1][7] The goal is to slow down the crystallization process to favor crystal growth over nucleation.[5]
-
Decrease the Rate of Supersaturation:
-
Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. Insulating the flask can help achieve this.[2]
-
Slower Evaporation: For evaporative crystallization, reduce the surface area exposed to air or place the container in a larger, partially sealed vessel.[6]
-
Slower Anti-solvent Addition: In anti-solvent crystallization, add the anti-solvent more slowly and with gentle stirring.
-
-
Reduce the Overall Supersaturation Level: Start with a slightly less concentrated solution.[1]
-
Use a More Suitable Solvent: A solvent in which your compound is slightly more soluble can slow down the crystallization process.[2]
-
Utilize Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from a small amount of material (see Protocol 3).[6]
Experimental Protocols & Methodologies
Protocol 1: Cooling Crystallization
This is a standard method that relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the pyridopyrazinone derivative has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude pyridopyrazinone solid. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration to remove them. This step is crucial for obtaining pure crystals.
-
Cooling: Cover the flask with a watch glass to prevent rapid evaporation and allow the solution to cool slowly to room temperature.[2] To promote even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Anti-Solvent Crystallization
This technique involves the addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a solvent in which it is soluble.[8] This reduces the overall solubility of the compound in the mixed solvent system, leading to crystallization.[8]
Step-by-Step Methodology:
-
Solvent System Selection: Identify a "good" solvent that readily dissolves your pyridopyrazinone derivative and a miscible "anti-solvent" in which it is poorly soluble.
-
Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.
-
Anti-solvent Addition: Slowly add the anti-solvent dropwise to the solution with gentle stirring. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stand undisturbed. Crystals should form over time.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.
Protocol 3: Vapor Diffusion
Vapor diffusion is a highly effective method for growing high-quality single crystals, especially when only a small amount of the compound is available.[6]
Step-by-Step Methodology:
-
Preparation: Dissolve your pyridopyrazinone derivative in a small volume of a relatively low-boiling-point solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). The larger container should contain a larger volume of a more volatile anti-solvent.[6]
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution in the smaller vial. This gradual change in the solvent composition will slowly decrease the solubility of your compound, leading to the growth of well-formed crystals.
-
Incubation: Allow the setup to remain undisturbed for several days to weeks. Monitor for crystal growth.
-
Isolation: Carefully remove the small vial and isolate the crystals.
Visualizing the Crystallization Workflow
To aid in understanding the decision-making process during crystallization, the following workflow diagram is provided.
Caption: A decision-making workflow for troubleshooting common pyridopyrazinone crystallization issues.
Data Summaries and Characterization
Solvent Selection for Pyridopyrazinone Derivatives
The choice of solvent is a critical factor in successful crystallization.[4][9] While specific solubility data for every pyridopyrazinone derivative will vary, the following table provides a general guide to common solvents and their properties, which can be used as a starting point for screening.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use in Crystallization |
| Water | 10.2 | 100 | Good for polar compounds; often used as an anti-solvent.[10] |
| Ethanol | 5.2 | 78 | A versatile solvent for many organic compounds.[10] |
| Methanol | 6.6 | 65 | Similar to ethanol, but more polar. |
| Acetone | 5.1 | 56 | A good solvent for a wide range of organic compounds.[10] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent.[10] |
| Dichloromethane | 3.1 | 40 | A common solvent for non-polar to moderately polar compounds. |
| Toluene | 2.4 | 111 | A non-polar solvent, often used for recrystallizing less polar compounds.[10] |
| Hexane/Heptane | 0.1 | 69/98 | Non-polar solvents, frequently used as anti-solvents.[10] |
Data compiled from various sources.[11][12]
Characterization of Pyridopyrazinone Crystals
Once you have obtained crystals, it is essential to characterize them to determine their purity, structure, and polymorphic form.
| Analytical Technique | Information Obtained |
| X-Ray Diffraction (XRD) | Provides information about the crystal lattice and is the definitive method for determining the crystal structure and identifying polymorphs.[13][14][15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule and can be used to detect changes in the solid state.[13][16] |
| Differential Scanning Calorimetry (DSC) | Determines the melting point and can be used to identify different polymorphic forms, which often have distinct melting points.[16][17] |
| Microscopy | Allows for visual inspection of crystal morphology (shape and size).[18] |
Advanced Considerations: Polymorphism
Q4: I have successfully crystallized my pyridopyrazinone, but I suspect I may have different crystal forms (polymorphs). Why is this important and how do I investigate it?
Polymorphism is the ability of a compound to exist in more than one crystalline form.[3][14] Different polymorphs can have significantly different physicochemical properties, including solubility, stability, and bioavailability, which are critical in drug development.[14][19]
Investigating Polymorphism:
-
Vary Crystallization Conditions: Attempt crystallization from a variety of solvents and using different techniques (cooling, evaporation, anti-solvent). Different conditions can favor the formation of different polymorphs.[20]
-
Analytical Characterization: Use techniques like XRD, DSC, and FTIR to analyze the crystals obtained from different conditions.[13][14][16] Differences in the data from these analyses indicate the presence of different polymorphs.
The discovery of a new, more stable polymorph can have significant implications, as was famously seen with the HIV protease inhibitor Ritonavir, where a previously unknown, less soluble polymorph appeared after the drug was on the market, causing major manufacturing and formulation issues.[14]
This guide provides a comprehensive starting point for troubleshooting the crystallization of pyridopyrazinone derivatives. Remember that crystallization is often an empirical science, and persistence and systematic experimentation are key to success.[4]
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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Guide for crystallization. (n.d.). Retrieved from [Link]
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Crystallization Tips - Hampton Research. (n.d.). Retrieved from [Link]
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CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. Retrieved from [Link]
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Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]
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Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 933–940. Retrieved from [Link]
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How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023, June 6). Retrieved from [Link]
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What are the different techniques to characterize chemical crystals? - ResearchGate. (2019, May 28). Retrieved from [Link]
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Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives - Atlantis Press. (2015, July). Retrieved from [Link]
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Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). International Journal of Pharmaceutical Research and Applications, 7(4), 886-897. Retrieved from [Link]
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What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. (2024, September 5). Retrieved from [Link]
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Antisolvent Crystallization of Poorly Water Soluble Drugs. (2015). International Journal of Chemical Engineering and Applications, 6(6), 408-412. Retrieved from [Link]
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Baird, J. A., Van Eerdenbrugh, B., & Taylor, L. S. (2014). Factors influencing crystal growth rates from undercooled liquids of pharmaceutical compounds. The Journal of Physical Chemistry B, 118(33), 9965–9975. Retrieved from [Link]
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Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2020, December 2). Molecules, 25(23), 5691. Retrieved from [Link]
-
Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2021). Processes, 9(11), 1993. Retrieved from [Link]
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Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies. (2024). Chemistry & Engineering Technology. Retrieved from [Link]
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Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. (2022, March 20). Crystals, 12(3), 415. Retrieved from [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). [Video]. YouTube. Retrieved from [Link]
-
(PDF) Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies - ResearchGate. (2025, August 28). Retrieved from [Link]
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Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023, April 9). Pharmaceutics, 15(4), 1184. Retrieved from [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (2008). Journal of Validation Technology, 14(4), 14-20. Retrieved from [Link]
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Crystallization Citation List - Mettler Toledo. (2022, January 19). Retrieved from [Link]
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Factors Influencing the Crystallization-Onset Time of Metastable ASDs. (2022, January 23). Pharmaceutics, 14(2), 254. Retrieved from [Link]
-
(PDF) Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects - ResearchGate. (n.d.). Retrieved from [Link]
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Snider, D. A., Addicks, W., & Owens, W. (2004). Polymorphism in generic drug product development. Advanced Drug Delivery Reviews, 56(3), 391–395. Retrieved from [Link]
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The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (2022). Crystals, 12(1), 101. Retrieved from [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 13). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2378820. Retrieved from [Link]
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Rational structural modification of the reported pyridopyrazinone-based... - ResearchGate. (n.d.). Retrieved from [Link]
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Influences of Crystal Anisotropy in Pharmaceutical Process Development. (2018). Journal of Pharmaceutical Sciences, 107(1), 23-37. Retrieved from [Link]
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Special Issue : Crystallization of Pharmaceuticals - Molecules - MDPI. (n.d.). Retrieved from [Link]
-
Solvents: Properties, solubility parameter, solvation, toxicity, safety. - ResearchGate. (n.d.). Retrieved from [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (n.d.). Retrieved from [Link]
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COMMON SOLVENT PROPERTIES. (n.d.). Retrieved from [Link]
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Analytical techniques for biopharmaceutical development - ResearchGate. (n.d.). Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]
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Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. (2024, August 7). Universal Research Framework, 2(4), 1-10. Retrieved from [Link]
-
Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. (2025, September 8). Molecules, 29(18), 4215. Retrieved from [Link]
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Technical Support Center: Navigating Solubility Challenges of Pyridopyrazinone Compounds in Kinase Assays
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. Pyridopyrazinone scaffolds are a promising class of compounds in kinase inhibitor discovery, yet their characteristically rigid and aromatic nature often presents significant solubility hurdles in aqueous kinase assay buffers. This guide provides in-depth troubleshooting advice and foundational knowledge to help you overcome these challenges, ensuring the integrity and accuracy of your experimental data.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your kinase assays. The solutions are presented in a question-and-answer format, guiding you from problem identification to resolution.
Question 1: My pyridopyrazinone compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What should I do?
This is a classic and frequent issue known as "crashing out." It occurs when a compound that is stable in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The key is to maintain the compound in a soluble state throughout the experiment.
Causality: The high crystal lattice energy of planar, aromatic compounds like pyridopyrazinones makes them resistant to solvation by water molecules. When the percentage of the organic co-solvent (like DMSO) drops sharply upon dilution, the aqueous buffer cannot maintain the compound in solution, leading to precipitation.
Here is a systematic workflow to diagnose and resolve this issue:
Caption: Decision workflow for addressing compound precipitation.
Detailed Protocol: Optimizing Compound Delivery
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent, it is not infinitely miscible in aqueous solutions without affecting protein structure or compound solubility.
-
Action: Aim for a final DMSO concentration of ≤ 1% , and ideally < 0.5% in your assay.
-
Protocol: Instead of a single large dilution, perform a serial dilution of your high-concentration stock in 100% DMSO first. Then, add a small volume of the appropriately diluted DMSO stock to your assay buffer.
-
-
Evaluate Assay Buffer pH: If your pyridopyrazinone has an ionizable group (an acidic or basic center), its solubility will be highly dependent on the pH of the buffer.
-
Action: Determine the pKa of your compound. Adjust the assay buffer pH to be at least 1-2 units away from the compound's isoelectric point (pI). For basic compounds, a lower pH increases solubility; for acidic compounds, a higher pH increases solubility.[1]
-
-
Incorporate Solubilizing Excipients: These agents can fundamentally alter the assay environment to be more hospitable to your compound.
-
Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2]
-
Recommendation: Add 0.005% - 0.01% (v/v) Triton X-100 or Tween-20 to your assay buffer. Crucially, you must run a control experiment to ensure this concentration of detergent does not inhibit your kinase.
-
-
Co-solvents: Other water-miscible organic solvents can be used in conjunction with DMSO.
-
Recommendation: Solvents like polyethylene glycol (PEG300/400) or glycerol can be tested as part of the final assay buffer.[3] However, they can affect enzyme kinetics, so thorough validation is required.
-
-
Question 2: My IC50 values are inconsistent across experiments, or I see high variability between replicate wells. Could this be a solubility issue?
Yes, this is a strong indicator of compound aggregation rather than true, specific inhibition. Many poorly soluble compounds, including kinase inhibitors, form colloidal aggregates at certain concentrations in buffer.[4][5] These aggregates can sequester and denature proteins non-specifically, leading to what appears to be inhibition. This is a major source of artifacts in early drug discovery.[4][5]
Causality: Above a certain concentration, known as the Critical Aggregation Concentration (CAC), individual compound molecules self-assemble into larger particles. These particles present a large hydrophobic surface that can non-specifically bind and denature your kinase, leading to a loss of activity that is unrelated to binding at the ATP pocket. This phenomenon is often steep and stoichiometric, resulting in high Hill slopes and poor reproducibility.
Workflow for Investigating and Mitigating Aggregation:
-
Detergent Control Experiment: This is the most straightforward method to diagnose aggregation-based inhibition.
-
Protocol: Re-run your IC50 determination with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.
-
Interpretation:
-
IC50 value increases significantly (e.g., >10-fold) or disappears: This strongly suggests your compound is an aggregator. The detergent disrupts the formation of the colloidal particles.
-
IC50 value remains unchanged: The observed inhibition is more likely to be a result of specific binding to the kinase.
-
-
-
Visual Inspection: Centrifuge your assay plates before reading. If you see a pellet, precipitation is occurring at higher concentrations. Even a faint cloudiness is a red flag.
-
Advanced Characterization (if available):
-
Dynamic Light Scattering (DLS): This technique can directly detect the formation of particles in the nanometer to micrometer range as you titrate your compound into the buffer.
-
Seed Amplification Assays (SAAs): While primarily used for neurodegenerative diseases, the principles of seeding and aggregation detection can be adapted to study small molecule aggregation.[6]
-
Caption: Workflow to diagnose and address suspected compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What structural features of pyridopyrazinones contribute to their poor solubility?
The solubility challenges with this class of compounds, and indeed with many small molecule kinase inhibitors (smKIs), are inherent to their design.[7][8] Key contributing factors include:
-
Aromaticity and Planarity: The fused heterocyclic ring system is rigid and planar. This allows the molecules to stack efficiently in a solid state, leading to high crystal lattice energy that is difficult for water to overcome.
-
Low Polarity: These core structures are often dominated by carbon-carbon and carbon-hydrogen bonds, making them hydrophobic.
-
High Molecular Weight: Modern kinase inhibitors are often large molecules designed for high specificity and potency, which generally correlates with decreased solubility.[9]
Q2: What is a good starting point for solubilizing a novel pyridopyrazinone compound for screening?
A systematic approach is always best. Do not assume DMSO will work flawlessly for every compound up to high concentrations.
| Strategy | Recommended Starting Point | Pros | Cons |
| Co-solvents | 100% DMSO for master stock (10-20 mM). Aim for <1% final concentration. | High solubilizing power for many compounds; well-understood. | Can precipitate upon dilution; may affect enzyme activity at >1%. |
| pH Adjustment | Test buffer pH from 6.5 to 8.5 if compound has ionizable groups. | Can dramatically increase solubility for ionizable compounds. | Only works for certain compounds; may alter kinase activity or stability. |
| Surfactants | 0.005% - 0.01% (v/v) Triton X-100 or Tween-20 in final assay buffer. | Mitigates aggregation; can increase apparent solubility. | Must be validated for kinase compatibility; can interfere with some assay formats. |
| Formulation | Amorphous Solid Dispersions (ASDs), Lipid-Based Formulations (e.g., SEDDS). | Can significantly improve solubility and bioavailability for in vivo work.[2][10] | More complex to prepare; primarily for in vivo studies but can inform in vitro assay limits. |
Q3: Can I proactively design more soluble pyridopyrazinone derivatives?
Absolutely. Medicinal chemistry efforts can be guided by principles that enhance solubility. One of the most effective strategies is the introduction of polar, ionizable functional groups into a solvent-exposed region of the molecule (as determined by co-crystal structures or modeling).[11]
Caption: Medicinal chemistry strategy to improve solubility.
Examples of Solubilizing Groups:
-
Basic Amines: Adding groups like piperazines or morpholines can introduce a basic handle that can be protonated at physiological pH, drastically increasing aqueous solubility.[12]
-
Alcohols and Ethers: Incorporating hydroxyl or short ether chains can increase polarity and hydrogen bonding capacity with water.[11]
-
Salt Formation: For compounds with a suitable acidic or basic center, forming a salt is a very effective way to enhance solubility.[1][2]
By systematically applying these troubleshooting workflows and foundational principles, researchers can overcome the inherent solubility challenges of pyridopyrazinone compounds, leading to more reliable and accurate data in kinase drug discovery programs.
References
-
Williams, H. D., et al. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Available from: [Link]
-
van der Velden, W. J., et al. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics. Available from: [Link]
-
Herbrink, M., et al. Inherent formulation issues of kinase inhibitors. Journal of Controlled Release. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Herbrink, M., et al. Inherent formulation issues of kinase inhibitors. DSpace@Utrecht University Repository. Available from: [Link]
-
Witter, D. J., et al. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Boyle, G. M., et al. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. Available from: [Link]
-
Zhang, J. H., et al. The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. Available from: [Link]
-
Saxena, C., & Mishra, G. P. Comprehensive Study About Solubility Enhancement Techniques. International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]
-
Kumar, S., & Singh, A. Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
SWAYAM Prabha IIT Madras Channels. Solubility Enhancement Techniques. YouTube. Available from: [Link]
-
Do-Hyoung, P., et al. Protein Stability Effects in Aggregate-Based Enzyme Inhibition. Biochemistry. Available from: [Link]
-
Bretschneider, T., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available from: [Link]
-
Do-Hyoung, P., et al. Protein Stability Effects in Aggregate-Based Enzyme Inhibition. PubMed. Available from: [Link]
-
Georgalis, I., et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available from: [Link]
-
Jessop, P. G., et al. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. Available from: [Link]
-
Maes, J., et al. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS One. Available from: [Link]
-
Peden, A. H., & Green, A. J. E. Editorial: Utility of protein aggregation assays from laboratory to clinical application. Frontiers in Molecular Neuroscience. Available from: [Link]
Sources
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- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial: Utility of protein aggregation assays from laboratory to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 12. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Pyridopyrazinone-Based Kinase Inhibitors
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of pyridopyrazinone-based kinase inhibitors. The following information is curated to offer both foundational knowledge and practical troubleshooting advice to ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What are pyridopyrazinone-based kinase inhibitors and what is their general mechanism of action?
A1: Pyridopyrazinone-based kinase inhibitors are a class of small molecules that feature a core pyridopyrazinone scaffold. They are typically designed to be ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of a target kinase.[1] By occupying this site, they prevent the phosphorylation of downstream substrates, thereby modulating cellular signaling pathways.[2] The pyridopyrazinone core serves as a versatile scaffold for medicinal chemists to modify and achieve desired potency and selectivity for a specific kinase target.
Q2: What are "off-target" effects, and why are they a particular concern for kinase inhibitors?
A2: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended therapeutic target.[3] This is a significant concern for kinase inhibitors because the ATP-binding site is highly conserved across the human kinome, which comprises over 500 members.[4] This conservation makes it challenging to design inhibitors that are exclusively selective for a single kinase.[5] Off-target binding can lead to misleading experimental results, cellular toxicity, and a lack of therapeutic efficacy in a clinical setting.[3]
Q3: My experimental results are inconsistent with the known function of the intended target kinase. Could off-target effects be the cause?
A3: Yes, this is a classic indication of potential off-target activity. When a phenotype cannot be rationalized by the known biology of the intended target, it is crucial to consider that the observed effect may be due to the inhibition of one or more other kinases. It is also possible that the inhibitor interacts with non-kinase proteins.[5][6]
Q4: How can I begin to differentiate between on-target and off-target effects in my cellular assays?
A4: A multi-pronged approach is essential. A good starting point is to perform a dose-response curve. A clear, dose-dependent effect that correlates with the inhibitor's IC50 for the primary target suggests an on-target effect. Another key strategy is to use a structurally distinct inhibitor that targets the same kinase. If this second inhibitor recapitulates the observed phenotype, it strengthens the evidence for an on-target mechanism. Conversely, if the phenotype is unique to your pyridopyrazinone-based inhibitor, an off-target effect is more likely.[3]
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical and Cellular Assay Potency
You observe potent inhibition of your target kinase in a biochemical (e.g., cell-free) assay, but the inhibitor is significantly less potent in a cell-based assay.
Potential Causes and Solutions:
-
High Intracellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, which can be much lower than the millimolar concentrations of ATP found within a cell.[7] For an ATP-competitive inhibitor, the high intracellular ATP levels will compete with the inhibitor for binding to the target kinase, leading to a decrease in apparent potency.
-
Troubleshooting Step: While you cannot lower intracellular ATP concentrations without affecting cell health, this knowledge is crucial for interpreting your data. It is important to determine the inhibitor's mechanism of action. If it is indeed ATP-competitive, a decrease in cellular potency is expected.
-
-
Poor Cell Permeability: The pyridopyrazinone inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Troubleshooting Step: Assess the physicochemical properties of your inhibitor, such as its LogP value. If poor permeability is suspected, you can perform cell uptake assays. In some cases, medicinal chemistry efforts may be needed to improve the compound's properties.
-
-
Drug Efflux: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration.[7]
-
Troubleshooting Step: Co-incubate your cells with the inhibitor and a known efflux pump inhibitor (e.g., verapamil). If the potency of your pyridopyrazinone inhibitor increases, it suggests that drug efflux is a contributing factor.
-
-
Inhibitor Instability or Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Troubleshooting Step: Assess the stability of your inhibitor in cell culture medium over the time course of your experiment using methods like HPLC. You can also perform experiments in the presence of metabolic inhibitors to see if the potency of your compound is restored.
-
Issue 2: Unexpected or Unexplained Cellular Phenotype
Your pyridopyrazinone-based inhibitor induces a cellular phenotype that cannot be readily explained by the known function of the intended target kinase.
Causality and Experimental Workflow:
This situation strongly suggests the presence of off-target effects. A systematic approach is required to identify the responsible off-target(s). The following workflow provides a logical progression for investigating this issue.
Experimental Protocols & Workflows
Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.
Protocol 1: Kinase Selectivity Profiling
To proactively identify potential off-target interactions, it is highly recommended to screen your pyridopyrazinone-based inhibitor against a broad panel of kinases. Several commercial services offer this, such as Eurofins' KINOMEscan™.[8]
Principle: These assays typically involve competition binding, where the ability of your test compound to displace a ligand from the ATP-binding site of a large number of purified kinases is measured.[8]
General Steps:
-
Compound Submission: Provide a high-quality sample of your inhibitor at a specified concentration.
-
Screening: The service provider will perform the high-throughput screening against their kinase panel (e.g., >450 kinases).
-
Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration or as dissociation constants (Kd) for the interactions.
-
Interpretation: The data will reveal a selectivity profile for your compound, highlighting potential off-target kinases that are inhibited with similar or greater potency than your intended target.
Protocol 2: Chemical Proteomics for Target Identification
Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule in a complex biological sample, such as a cell lysate.[5][6] Photoaffinity labeling is one such technique.[5][6]
Principle: A photoaffinity probe is synthesized by modifying your pyridopyrazinone inhibitor with a photoreactive group and a tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with nearby proteins, allowing for their enrichment and identification by mass spectrometry.[5][6]
Workflow for Photoaffinity Labeling:
Caption: A simplified workflow for chemical proteomics using photoaffinity labeling.
Data Presentation
Table 1: Example Off-Target Profiles of Pyridopyrazinone-Related Scaffolds
The following table provides examples of off-target activities observed for kinase inhibitors with scaffolds structurally related to pyridopyrazinones. This data illustrates the importance of broad-panel screening to understand the full interaction profile of a new inhibitor.
| Inhibitor Scaffold | Primary Target(s) | Potent Off-Target(s) | Reference |
| Pyrrolopyridine-pyridone | Met | Flt-3, VEGFR-2 | [3] |
| Imidazopyrazine | IRE1α | Multiple kinases and non-kinase proteins | [5][6] |
| 2(1H)-Pyrazinone | Various | Data from panel of 150 kinases available |
Note: This table is illustrative and the off-target profile of any new pyridopyrazinone-based inhibitor must be determined experimentally.
References
Sources
- 1. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyridopyrazinone Analogs
Welcome to the Technical Support Center for the synthesis of pyridopyrazinone analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the synthesis of this important class of molecules. Pyridopyrazinones are a significant scaffold in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents.
This resource is structured to provide not just procedural guidance, but also to explain the underlying chemical principles governing the reactions. By understanding the "why" behind the "how," you will be better equipped to optimize your reaction conditions and achieve higher yields and purity.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of pyridopyrazinone analogs. The format is a series of questions and answers, designed to help you quickly identify and solve your experimental challenges.
Issue 1: Low or No Yield in Cyclization Step
Question: I am attempting the key cyclization step to form the pyridopyrazinone core, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: The cyclization to form the pyridopyrazinone ring is a critical step and can be influenced by several factors. Here is a systematic approach to troubleshooting low yields:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your precursors can significantly hinder the reaction. Ensure that your starting materials, such as aminopyridines and α-ketoesters, are of high purity. It is recommended to purify starting materials if their purity is questionable.[1][2][3]
-
Stoichiometry: Carefully check the molar ratios of your reactants. In some cases, a slight excess of one reactant may be beneficial.
-
-
Reaction Conditions:
-
Solvent Choice: The polarity and boiling point of the solvent can have a dramatic effect on the reaction rate and yield.[4][5][6] Common solvents for this type of condensation/cyclization include toluene, xylene, DMF, and DMAc. If you are experiencing low yields, consider screening a panel of solvents. Protic solvents like alcohols may interfere with the reaction, while aprotic polar solvents can often improve solubility and reaction rates.
-
Temperature: Many cyclization reactions require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is reaching the target temperature. If you are using a high-boiling solvent, confirm the internal temperature of the reaction mixture. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Catalyst/Promoter: If your cyclization is acid or base-catalyzed, the choice and amount of catalyst are crucial. For acid-catalyzed reactions, common choices include p-toluenesulfonic acid (p-TsOH) or acetic acid. For base-mediated cyclizations, organic bases like triethylamine (TEA) or DBU, or inorganic bases like potassium carbonate, may be employed. The strength of the base should be carefully considered to avoid unwanted side reactions.
-
-
Reaction Monitoring:
-
TLC/LC-MS Analysis: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is proceeding, stalling, or if side products are forming.
-
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki or Buchwald-Hartwig cross-coupling to introduce substituents onto the pyridopyrazinone core, but the reaction is sluggish or fails completely. What are the key parameters to investigate?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools, but their success is highly dependent on the careful optimization of several parameters. Here’s a troubleshooting guide:
-
Catalyst System:
-
Palladium Precatalyst: The choice of palladium source is critical. Pre-formed Pd(0) catalysts or modern precatalysts that readily generate the active Pd(0) species in situ are often more effective than simple Pd(II) salts.[7]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand depends on the specific coupling partners. For Suzuki reactions, phosphine ligands like SPhos, XPhos, or DPPF are commonly used. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are often required. Experiment with different ligands to find the optimal one for your system.
-
-
Reaction Conditions:
-
Base: The choice and strength of the base are critical for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig reactions.[8] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can also be a factor, and in some cases, the addition of water can be beneficial.
-
Solvent: Solvents must be thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[8] Common solvents include toluene, dioxane, and THF.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Substrate Issues:
-
Purity of Coupling Partners: Impurities in your aryl halide or boronic acid/ester can poison the catalyst.[7]
-
Protodeboronation: Boronic acids can undergo protodeboronation (cleavage of the C-B bond), especially with electron-rich or heteroaromatic substrates. Using boronic esters (e.g., pinacol esters) can often mitigate this side reaction.
-
Issue 3: Difficulty in Product Purification
Question: My reaction seems to be working, but I am struggling to isolate a pure product. What purification strategies are most effective for pyridopyrazinone analogs?
Answer: Purification can indeed be a challenging step. Here are some common strategies and troubleshooting tips:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase. If your compound is basic, it may streak on silica gel. In such cases, you can try using basic alumina or adding a small amount of a basic modifier (e.g., triethylamine) to your eluent.
-
Eluent System: A systematic screening of solvent systems is recommended. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane/methanol.
-
Byproduct Identification: If you are isolating significant byproducts, try to identify them by mass spectrometry or NMR. Understanding the structure of the byproduct can provide clues about how to avoid its formation in the first place.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Extractive Work-up: A well-designed extractive work-up can significantly simplify the final purification. For example, if your product is basic, you can use an acid wash to extract it into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up the synthesis of a pyridopyrazinone analog?
A1: Scaling up a reaction is not always a linear process. Key factors to consider include:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Ensure you have adequate heating and cooling capacity.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates.
-
Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive species.
-
Work-up and Isolation: Procedures that are straightforward in the lab, like filtration of small amounts of solid, can become bottlenecks at a larger scale.
Q2: How can I minimize the formation of common byproducts?
A2: Minimizing byproducts often comes down to careful control of reaction conditions:
-
Temperature Control: Running the reaction at the optimal temperature can prevent side reactions that may be favored at higher or lower temperatures.
-
Inert Atmosphere: For air-sensitive reactions, maintaining a strict inert atmosphere is crucial to prevent oxidation of starting materials, reagents, or products.
-
Purity of Reagents: Using high-purity starting materials and reagents will minimize the introduction of impurities that could lead to side reactions.
Q3: What analytical techniques are most useful for characterizing pyridopyrazinone analogs?
A3: A combination of techniques is typically required for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for determining the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for a Generic Suzuki Coupling Reaction
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 1-5 mol% |
| Ligand | (if needed) | 1.1-1.5 equivalents relative to Pd |
| Base | K₂CO₃ or Cs₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Degassed |
| Temperature | 80-110 °C | Monitor by TLC/LC-MS |
| Atmosphere | Argon or Nitrogen | Maintain throughout the reaction |
Experimental Protocol: General Procedure for Cyclization
-
To a solution of the aminopyridine starting material in a suitable solvent (e.g., toluene), add the α-ketoester.
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH).
-
Heat the reaction mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up.
-
Purify the crude product by column chromatography or recrystallization.
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Diagram 2: Key Steps in a Palladium-Catalyzed Suzuki Coupling Cycle
Caption: The catalytic cycle of a Suzuki cross-coupling reaction.
References
-
Influence of the solvent on reaction yield. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2022). Asian Journal of Green Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers.
- Solvent effects on the photooxidation of indolepyrazines. (2022). PubMed.
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). Molecules.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2016). Chemistry – A European Journal.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2011). In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
Effect of various solvents a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Industrial potential of the enzymatic synthesis of nucleoside analogs: Existing challenges and perspectives. (2022). ChemRxiv.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Agricultural and Food Chemistry.
- Industrial potential of the enzymatic synthesis of nucleoside analogs: existing challenges and perspectives. (2022). Current Opinion in Biotechnology.
- ICH Q11 Questions & Answers – Selection & Justification of Starting M
-
Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
- Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. (2025). Chemistry – A European Journal.
- Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. (2017). FDA.
- Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. (2014). European Medicines Agency.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Bioorthogonal Cyclization Reactions for the Synthesis of Cytotoxic Drugs in Cancer Tre
- Selection of starting material for synthetic processes based on ICH Q11. (2019). YouTube.
- PURITY DETERMINATION OF THE STARTING MATERIALS USED IN THE SYNTHESIS OF PHARMACEUTICAL SUBSTANCES. (2014). ACTA CHIMICA SLOVENICA.
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Technical Support Center: Enhancing Cell Permeability of Pyridopyrazinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridopyrazinone derivatives. This guide is designed to provide in-depth, field-proven insights into troubleshooting and enhancing the cellular permeability of this important class of heterocyclic compounds. As Senior Application Scientists, we understand that moving a promising compound from a biochemical assay to a cell-based model, and ultimately in vivo, hinges critically on its ability to cross the cell membrane. This resource is structured in a question-and-answer format to directly address the common challenges you may encounter.
Part 1: Foundational Concepts & Initial Permeability Assessment
This section addresses the initial questions that arise when a promising pyridopyrazinone derivative fails to show efficacy in cellular assays, with low permeability being a primary suspect.
Q1: My potent pyridopyrazinone derivative is inactive in my cell-based assay. Why might low cell permeability be the culprit?
A1: It's a common scenario to observe a significant drop in potency when transitioning from a biochemical (e.g., enzyme inhibition) assay to a cell-based assay. While factors like off-target effects or metabolic instability can play a role, poor membrane permeability is a frequent cause.[1] Most drugs need to cross at least one cell membrane to reach their intracellular target.[2] The pyridopyrazinone scaffold, being a nitrogen-containing heterocycle, can possess physicochemical properties—such as high polarity or a large number of hydrogen bond donors—that hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[3] If your compound cannot achieve a sufficient intracellular concentration, it won't engage its target, regardless of its intrinsic potency.
Q2: What are the key physicochemical properties of my pyridopyrazinone derivative that I should analyze first to predict potential permeability issues?
A2: Before initiating complex cell-based assays, a thorough analysis of the compound's physicochemical properties can provide critical insights. Key parameters include:
-
Lipophilicity (LogP/LogD): This measures how well the compound partitions between an oily (lipid) and an aqueous phase. For passive diffusion, a LogD (at pH 7.4) in the range of 1-3 is often considered optimal. Excessively low lipophilicity prevents partitioning into the cell membrane, while excessively high lipophilicity can cause the compound to get trapped in the membrane or lead to poor aqueous solubility.[4]
-
Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A higher PSA generally correlates with lower membrane permeability due to the energetic penalty of shedding water molecules to enter the lipophilic membrane interior. A PSA of < 140 Ų is a common guideline for good cell permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) is crucial. Breaking hydrogen bonds with water to enter the membrane is energetically unfavorable. Reducing the HBD count, in particular, has been shown to be an effective strategy for improving permeability, especially for molecules that are "beyond the rule-of-five".[5]
-
Molecular Weight (MW): While not a direct measure of permeability, larger molecules tend to have lower diffusion rates. For oral drugs, an MW < 500 Da is a general guideline (Lipinski's Rule of Five), though exceptions exist.
-
pKa: The ionization state of your compound at physiological pH (7.4) is critical. Charged molecules typically exhibit much lower permeability than their neutral counterparts.[6] Understanding the pKa of the pyridopyrazinone core and its substituents will tell you the fraction of the compound that is in a neutral, more permeable state.
Q3: Which initial in vitro assays should I perform to get a reliable measure of my compound's permeability?
A3: Two workhorse assays provide a robust initial assessment of permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[7] It measures the permeation of a compound from a donor well, through an artificial lipid membrane, to an acceptor well. It is a cost-effective method to rank-order compounds based purely on their capacity for passive transcellular diffusion.[7]
-
Caco-2 Permeability Assay: This is the gold standard cell-based model for predicting intestinal absorption in humans.[8] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) which differentiate to form tight junctions and express functional transporters, mimicking the intestinal epithelium.[2][8] This assay provides a more comprehensive assessment, accounting for both passive diffusion and active transport processes (both uptake and efflux).[7]
A logical approach is to first screen compounds with PAMPA to assess passive diffusion, then advance promising candidates to the Caco-2 assay to identify potential interactions with active transporters.
Part 2: Troubleshooting Permeability Assays & Data Interpretation
Executing permeability assays correctly and interpreting the data accurately are critical for making sound decisions in a drug discovery program. This section tackles common problems and clarifies complex results.
Q4: My Caco-2 permeability results are highly variable between experiments. What are the common causes and how can I improve consistency?
A4: Variability in Caco-2 assays is a frequent challenge. The cause often lies in the integrity and consistency of the cell monolayer. Here is a troubleshooting checklist:
-
Monolayer Integrity: Always verify the integrity of the Caco-2 monolayer for each experiment. This is done by measuring the Transepithelial Electrical Resistance (TEER) and/or by measuring the flux of a paracellular marker (a compound that can only pass between cells, not through them) like Lucifer yellow or mannitol.[8][9] Inconsistent TEER values indicate variable tight junction formation.
-
Cell Passage Number: Caco-2 cells can change their characteristics, including transporter expression levels, at high passage numbers. It is crucial to use cells within a defined, validated passage number range for all experiments.
-
Seeding Density and Culture Time: Ensure a consistent cell seeding density and allow for a full 21-28 day culture period for the cells to fully differentiate and form a polarized monolayer.[10]
-
Compound Solubility: Poor aqueous solubility of your pyridopyrazinone derivative in the assay buffer can lead to inaccurate results. Always check the solubility under assay conditions. The use of a small, consistent percentage of a co-solvent like DMSO (e.g., <1%) is common, but its concentration must be carefully controlled.
Q5: My compound shows high permeability in the basolateral-to-apical (B->A) direction but low permeability in the apical-to-basolateral (A->B) direction in the Caco-2 assay. What does this mean?
A5: This result—a high efflux ratio (Papp B->A / Papp A->B)—is a classic sign that your compound is a substrate for an active efflux transporter.[11] Efflux pumps are proteins in the cell membrane that actively pump xenobiotics (like drugs) out of the cell, reducing their intracellular concentration and, consequently, their permeability across the monolayer.[12][13]
The Caco-2 cells express several clinically relevant efflux pumps, such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[8] Identifying your compound as an efflux substrate is a critical finding, as this can be a major cause of low bioavailability in vivo.
To confirm this, the Caco-2 assay can be repeated in the presence of a known inhibitor of the suspected efflux pump (e.g., verapamil or valspodar for P-gp).[8] A significant increase in A->B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
Workflow for Troubleshooting Low Permeability
The following diagram outlines a logical workflow for diagnosing and addressing low cell permeability.
Caption: A workflow for diagnosing the cause of low cell permeability.
Part 3: Strategies for Enhancing Permeability
Once the cause of low permeability is identified, several strategies can be employed. This section details the most common and effective approaches.
Q6: My compound has poor passive permeability due to high polarity. What structural modifications can I make to the pyridopyrazinone scaffold?
A6: Enhancing passive permeability through medicinal chemistry often involves a delicate balance of increasing lipophilicity without negatively impacting solubility or target engagement.[4] Consider the following strategies:
-
Increase Lipophilicity: Systematically introduce small, lipophilic substituents (e.g., methyl, ethyl, chloro groups) at positions on the scaffold that are not critical for binding to its biological target. This will lower the energy barrier for the compound to partition into the lipid membrane.
-
Reduce Hydrogen Bonding Capacity: This is a highly effective strategy.[5]
-
Replace hydrogen bond donors (like -NH or -OH groups) with groups that cannot donate a hydrogen bond (e.g., N-methylation to turn -NH into -NMe, or replacing -OH with -OMe or -F).
-
Incorporate intramolecular hydrogen bonds. By designing the molecule to form an internal hydrogen bond, you effectively "hide" a polar interaction from the solvent, reducing the effective PSA and the energy penalty of desolvation.[14]
-
-
Isosteric Replacement: Replace polar functional groups with less polar bioisosteres that maintain the necessary electronic and steric properties for biological activity. For example, a carboxylic acid could potentially be replaced with a tetrazole.
Table 1: Structure-Permeability Relationship (SPR) Examples for Heterocycles
| Parent Moiety | Modification | Rationale | Expected Effect on Papp | Potential Pitfall |
| Pyrrolidine | Add hydroxyl group | Increases polarity | Decrease | May improve solubility |
| Pyrrolidine | Add fluorine | Blocks metabolism, minor lipophilicity increase | Slight Increase | Can alter pKa |
| Piperidine | Replace with Thiomorpholine 1,1-dioxide | Adds polarity, reduces metabolism | Decrease | May improve metabolic stability[15] |
| Amide (-CONH-) | N-methylation | Removes H-bond donor | Increase | May disrupt binding or conformation |
| Carboxylic Acid (-COOH) | Esterification (-COOR) | Masks polar, charged group (Prodrug) | Significant Increase | Requires intracellular esterase activity |
Q7: How does the prodrug approach work, and how can I apply it to my pyridopyrazinone derivative?
A7: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes a chemical or enzymatic transformation in vivo to release the active drug.[4][16] This is an excellent strategy for transiently masking polar functional groups that limit permeability.[17]
For a pyridopyrazinone derivative, if you have a polar group like a hydroxyl (-OH) or a carboxylic acid (-COOH), you can convert it into a more lipophilic ester. This esterified prodrug can more easily cross the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases will cleave the ester bond, releasing the active parent compound at its site of action.[17][18]
Diagram of the Prodrug Strategy
Caption: The prodrug strategy enhances permeability by masking polar groups.
Q8: Beyond structural modification, are there formulation strategies that can improve permeability?
A8: Yes, formulation can significantly enhance the absorption and bioavailability of poorly permeable compounds, particularly for in vivo applications.[19][20] These strategies primarily focus on improving the dissolution of the compound and interacting with the biological membrane. Key approaches include:
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles like oils or surfactant dispersions can enhance absorption.[19][21]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[19][21] This can improve solubility and present the drug in a more absorbable form.
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles) can protect it from degradation and facilitate its transport across epithelial barriers.[19]
-
Use of Permeation Enhancers: These are excipients included in a formulation that transiently and reversibly increase the permeability of the intestinal epithelium.[20][22]
Part 4: Experimental Protocols
This section provides a detailed, step-by-step protocol for the most critical cell-based permeability assay.
Protocol: Bidirectional Caco-2 Permeability Assay
This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio (ER).
Materials:
-
Caco-2 cells (within a specified passage number range)
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)[10]
-
Test pyridopyrazinone derivative, stock solution in DMSO
-
Control compounds: High permeability (e.g., Propranolol), Low permeability (e.g., Atenolol or Mannitol), Efflux substrate (e.g., Digoxin)[8]
-
Lucifer Yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check (Day of Experiment):
-
Measure the TEER of each well using an epithelial volt-ohm meter. Only use wells that meet a predefined TEER threshold (e.g., >300 Ω·cm²).
-
Alternatively, perform a Lucifer Yellow rejection test. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral compartment after a set time. A low Papp (<1.0 x 10⁻⁶ cm/s) for Lucifer Yellow confirms tight junction integrity.
-
-
Permeability Assay (A→B Direction):
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.2 mL).
-
Prepare the dosing solution by diluting the test compound and controls in transport buffer to the final concentration (e.g., 10 µM, with final DMSO ≤ 0.5%).
-
Add the dosing solution to the apical (donor) compartment (e.g., 0.4 mL).
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver compartment.[10] Replace the volume with fresh buffer. Also, take a sample from the donor compartment at the beginning (T=0) and end of the experiment.
-
-
Permeability Assay (B→A Direction):
-
Perform the assay as in step 3, but reverse the compartments. Add the dosing solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the membrane (e.g., 1.12 cm² for a 12-well Transwell).
-
C₀ is the initial concentration in the donor compartment.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Data Interpretation:
-
High Permeability: Papp (A→B) ≥ 10.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp (A→B) < 10.0 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A→B) ≤ 1.0 x 10⁻⁶ cm/s[10]
-
Potential Efflux: ER ≥ 2.0
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Shaji, J., & Patole, V. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation. [Link]
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Singh, Y., Pal, R., & Singh, P. (2021). Prodrugs with Improved Lipophilicity and Permeability. In Prodrugs. Apple Academic Press. [Link]
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DeGoey, D. A., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 11(6), 1265–1271. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
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Nakae, T., & Ishii, J. (1999). Interplay between the efflux pump and the outer membrane permeability barrier in fluorescent dye accumulation in Pseudomonas aeruginosa. Microbiology, 145(Pt 9), 2435-2441. [Link]
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Al-Bayati, L. A. M., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics, 11(10), 1314. [Link]
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Kyriakides, T. R., et al. (2002). pH-sensitive polymers that enhance intracellular drug delivery in vivo. Journal of Controlled Release, 78(1-3), 295-303. [Link]
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Technical Support Center: Enhancing the Metabolic Stability of 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one Analogs
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers engaged in the development of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one analogs. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for challenges related to the metabolic stability of this important heterocyclic scaffold. Our goal is to bridge the gap between identifying a metabolic liability and designing a successful next-generation compound.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when beginning to optimize their compounds for metabolic stability.
Q1: What is metabolic stability, and why is it a critical parameter for my 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one series?
A1: Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with low metabolic stability is rapidly cleared from the body, which can lead to a short duration of action, poor bioavailability, and high inter-patient variability.[2] For potent analogs in the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one class, achieving sufficient metabolic stability is essential to ensure that the compound remains at a therapeutic concentration long enough to exert its pharmacological effect in vivo.[3] Optimizing this parameter early in the drug discovery process prevents the progression of labile compounds into more costly preclinical and clinical studies.[4]
Q2: My initial analog shows high clearance. What are the most probable metabolic "soft spots" on the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold?
A2: While every substituted analog is unique, N-heterocyclic compounds have predictable sites of metabolism.[5][6] The primary routes are typically oxidative reactions mediated by Cytochrome P450 (CYP) enzymes located in the liver.[7][8] For this specific scaffold, you should investigate the following potential sites:
-
Aromatic Hydroxylation: Unsubstituted positions on the pyridine ring or any appended aryl rings are highly susceptible to hydroxylation. Electron-rich aromatic systems are particularly vulnerable.[9][10]
-
N-Dealkylation: If you have alkyl groups attached to any of the nitrogen atoms, particularly the N2 position of the pyrazinone ring, enzymatic removal of these groups is a very common metabolic pathway.[2]
-
Oxidation of the Dihydropyrazine Ring: The non-aromatic, electron-rich dihydropyrazine ring itself can be a site for oxidation.
-
Oxidation of Alkyl Substituents: Benzylic positions or terminal methyl groups on side chains are common sites for hydroxylation.
The diagram below illustrates these potential metabolic hotspots.
Caption: Likely sites of metabolism on the core scaffold.
Q3: What are the key differences between using liver microsomes and hepatocytes for my in vitro stability assays?
A3: The choice of in vitro system is critical and depends on the information you seek.[11]
-
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I (oxidative) enzymes, like CYPs, are located.[7][12] They are cost-effective and excellent for identifying liabilities related to CYP-mediated metabolism.[13] However, they lack Phase II (conjugative) enzymes and cellular transporters.[12]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and transporters.[4][12] They provide a more complete and physiologically relevant picture of a compound's overall metabolic fate.[4]
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Enzyme Content | Phase I (CYPs, FMOs) | Phase I & Phase II (CYPs, UGTs, SULTs, etc.) |
| Cofactors | Must be added externally (e.g., NADPH)[7] | Endogenously present |
| Cellular Structure | Vesicles of endoplasmic reticulum | Intact cells with transporters |
| Primary Use | Screening for Phase I metabolic lability | Comprehensive metabolism studies (Phase I & II) |
| Complexity | Simpler, higher throughput | More complex, lower throughput |
Section 2: Experimental Workflow & Troubleshooting
Navigating the experimental phase requires careful planning and an awareness of common pitfalls. This section provides a logical workflow and solutions to frequent problems.
General Workflow for Improving Metabolic Stability
The process of enhancing metabolic stability is iterative. It begins with broad screening and progressively focuses on specific structural modifications based on empirical data.
Caption: Iterative workflow for stability enhancement.
Troubleshooting Guide: Common Experimental Issues
| Observation | Potential Cause(s) | Recommended Action(s) |
| Rapid disappearance of compound in microsome assay (<5 min) | High susceptibility to Phase I (CYP-mediated) metabolism.[14] | 1. Confirm the result with a repeat experiment. 2. Proceed immediately to a metabolite identification study to find the exact site of metabolism.[15] 3. Consider co-incubation with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to confirm CYP involvement. |
| Moderate stability in microsomes, but poor in vivo PK | Significant Phase II metabolism (e.g., glucuronidation) or involvement of non-microsomal enzymes (e.g., aldehyde oxidase).[14] | 1. Conduct a hepatocyte stability assay to assess both Phase I and II pathways.[4] 2. If stability is still low in hepatocytes, investigate potential conjugation sites (e.g., phenols, secondary amines). |
| Compound precipitates in the assay medium | Poor aqueous solubility of the analog at the tested concentration.[1] | 1. Visually inspect the incubation wells for precipitation. 2. Reduce the test compound concentration. 3. Ensure the final concentration of organic solvent (e.g., DMSO) is low (<0.5%) and does not inhibit enzyme activity.[1] |
| High variability between experimental runs | Inconsistent assay conditions; degradation of NADPH cofactor; variability in microsomal/hepatocyte batches.[14][16] | 1. Standardize all experimental variables (pH, temperature, incubation times).[14] 2. Always prepare NADPH solutions fresh and keep them on ice.[1] 3. Use a consistent lot of pooled liver microsomes or hepatocytes for compound series comparisons. |
Section 3: Pinpointing the Problem: Metabolite Identification
Before you can fix a metabolic liability, you must identify it. Metabolite identification (MetID) is the process of determining the chemical structure of metabolites.
Q4: How do I set up an experiment to identify the metabolites of my lead compound?
A4: A standard MetID study involves incubating your compound at a higher concentration (e.g., 10-50 µM) with a metabolically active system (liver microsomes or hepatocytes) for a longer duration to generate sufficient quantities of metabolites for detection.[5] The resulting mixture is then analyzed by high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]
The core of the analysis is comparing the mass spectra of the parent compound with new peaks that appear over time in the incubation.[19] The mass shift between a metabolite and the parent drug indicates the type of biotransformation that has occurred (e.g., a +16 Da shift suggests hydroxylation).[20] Further structural elucidation is achieved by analyzing the fragmentation patterns (MS/MS) of the metabolite.[21]
Section 4: Medicinal Chemistry Strategies for Enhancing Stability
Once a metabolic hotspot has been confidently identified, several medicinal chemistry strategies can be employed. The choice of strategy depends on the nature of the metabolic pathway and the importance of the chemical moiety for pharmacological activity.
Q5: I've identified aromatic hydroxylation on a phenyl substituent as the primary metabolic route. What are my best options?
A5: This is a common liability. Your goal is to make the ring more electron-deficient or to sterically block the site of oxidation.[9]
-
Introduce Electron-Withdrawing Groups: Replacing a hydrogen at or near the site of metabolism with an electron-withdrawing group like fluorine (F) or a trifluoromethyl (CF₃) group can deactivate the ring towards oxidative attack.[22][23] Fluorine is often an ideal choice as its small size mimics hydrogen, minimizing steric clashes with the target protein.[23][24]
-
Scaffold Hopping (Bioisosteric Replacement): Replace the entire phenyl ring with a more metabolically robust, electron-deficient heteroaromatic ring, such as a pyridine or pyrimidine.[9][25] This can significantly improve stability while maintaining key binding interactions.[26][27]
-
Positional Isomerism: Move the phenyl substituent to a different position on the core scaffold where it may be less accessible to metabolic enzymes, provided this change is tolerated by the structure-activity relationship (SAR).
Q6: My MetID study points to N-dealkylation of a group at the N2 position. How can I address this?
A6: N-dealkylation is another frequent pathway. The strategies here focus on increasing steric bulk around the nitrogen or replacing the alkyl group altogether.
-
Increase Steric Hindrance: Replace a smaller alkyl group (e.g., methyl, ethyl) with a larger one (e.g., isopropyl, cyclopropyl). The increased bulk can physically prevent the enzyme from accessing the alpha-hydrogens required for oxidation.[2]
-
Introduce a "Blocking" Group: Placing a methyl group or fluorine on the carbon atom attached to the nitrogen can hinder the oxidative process.
-
Bioisosteric Replacement: Replace the entire N-alkyl group with a different functional group that is not susceptible to dealkylation but preserves the necessary physicochemical properties.[28][29][30]
Decision Tree for Selecting a Stabilization Strategy
Caption: A decision guide for choosing a modification strategy.
Section 5: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for the most critical experiments in assessing and improving metabolic stability.
Protocol 1: Liver Microsomal Stability Assay
This protocol determines a compound's stability against Phase I enzymes.[7][13]
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Positive control (e.g., Verapamil, a compound with known metabolic instability)
-
Termination solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of your test compound and positive control by diluting the stock solution in buffer to an intermediate concentration. Prepare the NADPH regenerating system solution according to the manufacturer's instructions and keep it on ice.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, then the diluted liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring it to temperature.
-
Initiate Reaction: Add the test compound/positive control to the wells to initiate the reaction (final concentration typically 1 µM).
-
Start Metabolism: Add the NADPH solution to all wells except the "no-cofactor" negative control wells. This is your T=0 time point for the reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and add it to a separate plate containing the ice-cold termination solution. The T=0 sample should be taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the percentage of remaining parent compound versus time. From this curve, calculate the half-life (t½) and the intrinsic clearance (Cl_int).[31]
Protocol 2: Metabolite Identification (MetID) Study
This protocol is designed to generate and detect metabolites for structural analysis.[17][19]
Materials:
-
Same as Protocol 1, but without a positive control.
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Set up Incubations: Prepare three main incubation sets:
-
Test incubation: Test compound (10 µM) + liver microsomes + NADPH.
-
Negative control 1 (No cofactor): Test compound + liver microsomes (no NADPH).
-
Negative control 2 (No enzyme): Test compound + buffer + NADPH (no microsomes).
-
-
Incubation: Incubate all sets at 37°C. Take samples at T=0 and a later time point (e.g., 60 or 120 minutes). Terminate the reaction with ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer. The method should acquire both full scan MS data (to find new peaks) and data-dependent MS/MS data (to get fragmentation for structural elucidation).[21]
-
Data Analysis:
-
Compare the chromatograms of the test incubation with the negative controls. Peaks present only in the complete test incubation are potential metabolites.
-
Determine the mass-to-charge ratio (m/z) of these potential metabolites and calculate the mass difference from the parent compound to hypothesize the biotransformation (e.g., +15.99 Da = Oxidation).
-
Analyze the MS/MS fragmentation pattern of the metabolite and compare it to the parent's fragmentation to pinpoint the site of modification.
-
References
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
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PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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Bentham Science. (2014). Bioisosteric Replacements in Drug Design. Retrieved from [Link]
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ACS Publications. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
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YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
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Request PDF. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
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LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]
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Patsnap Synapse. (2025). How Does LC-MS Identify Proteins and Metabolites?. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
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Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
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IJPPR. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]
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PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines.
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National Institutes of Health. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
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Opterion. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
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PubMed. (n.d.). Effect of Treatment With Pyrazine and Some Derivatives on Cytochrome P450 and Some Enzyme Activities in Rat Liver. Retrieved from [Link]
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NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Improving the Metabolic Instability of Antitubercular Agent-13.
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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SlideServe. (2009). Strategies for In Vitro Metabolic Stability Testing. Retrieved from [Link]
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- ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery.
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Royal Society of Chemistry. (2021). CHAPTER 9: Nitrogen Heterocycles. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S.
- ResearchGate. (n.d.). Examples of important N-heterocycles and our reaction design.
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National Institutes of Health. (n.d.). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Retrieved from [Link]
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BioAgilytix. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Metabolic Instability of Bromerguride.
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National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
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YouTube. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from [Link]
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MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]
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PubMed. (n.d.). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Retrieved from [Link]
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Technical Support Center: Optimization of Pyridopyrazinone Lead Compounds for Better ADME Properties
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyridopyrazinone lead compounds. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to aid in your drug development endeavors.
Frequently Asked Questions (FAQs)
Q1: My pyridopyrazinone lead compound shows poor aqueous solubility. What are the initial strategies to address this?
A1: Poor aqueous solubility is a common issue with pyridopyrazinone derivatives, often due to their rigid, aromatic core.[1] Improving solubility is critical for oral absorption. Here are some primary strategies:
-
Chemical Modifications:
-
Salt Formation: If your compound has ionizable groups (acidic or basic), forming a salt can significantly increase solubility.[1][2]
-
Introduction of Polar Groups: Incorporating polar functional groups like hydroxyls, amines, or amides can enhance interactions with water. However, this must be balanced to avoid negatively impacting permeability.
-
-
Formulation-Based Approaches:
-
Co-solvents: Using a mixture of water with a water-miscible organic solvent can improve the solubility of hydrophobic compounds.[1][3]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble drug within their hydrophobic core, while the hydrophilic exterior improves aqueous solubility.[2][4]
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can enhance the dissolution rate.[4][5][6]
-
Q2: I'm observing high intrinsic clearance in human liver microsomes. What are the likely metabolic liabilities of a pyridopyrazinone core?
A2: Heterocyclic compounds like pyridopyrazinones are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[7][8] Common metabolic pathways include:
-
Oxidative Metabolism: Electron-rich aromatic systems are prone to oxidation.[9] A common strategy is to replace these with more electron-deficient heterocycles.[9]
-
N-dealkylation: If alkyl groups are attached to nitrogen atoms, their removal is a frequent metabolic route.
-
Hydroxylation: Unsubstituted positions on the aromatic rings are often sites for hydroxylation.
To address high clearance, first, perform a metabolite identification study to pinpoint the "soft spots" for metabolism.[7] Once identified, you can employ strategies like:
-
Metabolic Blocking: Introducing a fluorine atom at the site of metabolism can block oxidation.[7]
-
Scaffold Hopping: Replacing a metabolically labile part of the molecule with a more stable bioisostere can improve stability.[9]
Q3: My compound has good in vitro potency but poor cellular activity. What could be the underlying ADME issue?
A3: A significant drop in potency from a biochemical to a cellular assay often points to poor cell permeability or active efflux by transporters like P-glycoprotein (P-gp).[10][11]
-
Assess Permeability: Use an in vitro model like the Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[12][13]
-
Investigate Efflux: The Caco-2 assay can also determine if your compound is a substrate for efflux pumps.[14][15] This is done by comparing the permeability in the presence and absence of a known P-gp inhibitor, such as verapamil.[14] An efflux ratio greater than 2 typically indicates active efflux.[14]
Troubleshooting Guides
Guide 1: Troubleshooting Low Permeability in Caco-2 Assays
Scenario: Your pyridopyrazinone analog shows a low apparent permeability (Papp A -> B) in the Caco-2 assay, a widely used in vitro model of human intestinal absorption.[13][16]
Experimental Workflow for Caco-2 Permeability Assay
Caption: A simplified workflow for the Caco-2 permeability assay.
Troubleshooting Steps:
| Potential Cause | Diagnostic Step | Solution/Next Step |
| High Efflux | Run the Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil).[14] Calculate the efflux ratio (ER). An ER > 2 suggests efflux.[14] | If efflux is confirmed, consider medicinal chemistry approaches to design analogs that are not P-gp substrates. |
| Poor Solubility in Assay Buffer | Visually inspect for precipitation in the donor well. Quantify the compound concentration in the donor well at the end of the assay. | If solubility is an issue, consider using a formulation strategy (e.g., with cyclodextrins) or re-evaluating the compound's intrinsic solubility.[1] |
| Compromised Cell Monolayer | Measure the transepithelial electrical resistance (TEER) before and after the experiment.[16] A significant drop indicates a compromised monolayer. | Ensure proper cell culture techniques and that the compound is not toxic to the Caco-2 cells at the tested concentration. |
Guide 2: Addressing High Clearance in Liver Microsome Stability Assays
Scenario: Your lead pyridopyrazinone is rapidly metabolized in a human liver microsomal (HLM) stability assay, indicating a short half-life (t½) and high intrinsic clearance (Clint).[17][18][19]
Decision Tree for Improving Metabolic Stability
Caption: A decision-making workflow for optimizing metabolic stability.
Step-by-Step Protocol for Liver Microsomal Stability Assay: [20][21]
-
Preparation: Thaw human liver microsomes and prepare a reaction mixture containing the test compound and a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[20][21]
-
Incubation: Incubate the reaction mixture at 37°C.[21]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and quench the metabolism by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.[19]
-
Data Calculation: Plot the natural log of the percentage of the remaining compound against time to determine the half-life (t½) and calculate the intrinsic clearance (Clint).[19][21]
Common Issues and Solutions:
-
High Variability: This can be due to inconsistent pipetting or poor mixing. Ensure all reagents are thoroughly mixed and use calibrated pipettes.[22]
-
No Metabolism of Positive Control: This indicates a problem with the microsomes or the NADPH regenerating system. Use a fresh batch of reagents and always include a positive control with a known metabolic profile.[23]
References
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Title: Protocol for the Human Liver Microsome Stability Assay - ResearchGate Source: ResearchGate URL: [Link]
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Title: Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today Source: World Pharma Today URL: [Link]
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Title: Microsomal Stability Assay Protocol - AxisPharm Source: AxisPharm URL: [Link]
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Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: metabolic stability in liver microsomes - Mercell Source: Mercell URL: [Link]
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Title: ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL: [Link]
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Title: (PDF) Formulation strategies for poorly soluble drugs - ResearchGate Source: ResearchGate URL: [Link]
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Title: Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems | Molecular Pharmaceutics - ACS Publications Source: ACS Publications URL: [Link]
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Title: What are common issues in in vitro ADME assays? - Patsnap Synapse Source: Patsnap URL: [Link]
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Title: Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life Source: ACS Publications URL: [Link]
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Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications Source: ACS Publications URL: [Link]
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Title: Caco-2 permeability assay - Creative Bioarray Source: Creative Bioarray URL: [Link]
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Title: Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
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Validation & Comparative
A Comparative Analysis of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one and Established PDE5 Inhibitors
A Technical Guide for Drug Discovery Professionals
This guide provides a detailed comparative analysis of the novel heterocyclic compound 1H,2H,3H,4H-pyrido[3,á-b]pyrazin-3-one against well-established phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil, tadalafil, and vardenafil. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the mechanistic actions, comparative efficacy, and the experimental protocols necessary for evaluation.
Introduction: The Significance of PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] In response to stimuli, such as sexual stimulation, NO is released, activating an enzyme that produces cGMP.[1][2] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[1] PDE5 terminates this signal by hydrolyzing cGMP.[1][3] Consequently, inhibitors of PDE5 prevent the degradation of cGMP, prolonging its vasodilatory effects.[3][4] This mechanism is the foundation for highly successful therapies for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2][5]
While blockbuster drugs like sildenafil (Viagra®), tadalafil (Cialis®), and vardenafil (Levitra®) dominate the clinical landscape, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is a continuing effort in medicinal chemistry. The pyrido[3,4-b]pyrazin-3-one core represents one such scaffold of interest.
The Molecular Contenders: Structures and Properties
The efficacy and side-effect profile of a PDE5 inhibitor are intrinsically linked to its molecular structure. This section compares the core structure of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one with the established inhibitors.
-
Established Inhibitors: Sildenafil, tadalafil, and vardenafil, while sharing a common mechanism of action, possess distinct chemical structures and pharmacokinetic profiles.[6] Sildenafil and vardenafil are structurally similar, whereas tadalafil's structure is notably different, contributing to its longer half-life of 17.5 hours compared to approximately 4 hours for sildenafil and vardenafil.[7]
-
This compound: This compound belongs to the pyridopyrazine class of heterocycles. While research has been conducted on various pyridopyrazine and pyrazolopyrazine derivatives for a range of biological activities, including anti-inflammatory and anticancer properties, its specific evaluation as a PDE5 inhibitor is not extensively documented in publicly available literature.[8][9] However, the core structure of tadalafil itself is a complex hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, suggesting that the pyrido-pyrazine scaffold is a viable starting point for designing PDE5 inhibitors.[10][11]
Mechanism of Action: The cGMP Signaling Pathway
All PDE5 inhibitors function by competitively inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP in smooth muscle cells, particularly within the corpora cavernosa of the penis and the pulmonary vasculature.[3][4]
The process begins with the release of nitric oxide (NO) during sexual stimulation. NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP.[12] cGMP then acts as a second messenger, leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation and vasodilation.[13] By blocking cGMP hydrolysis, PDE5 inhibitors enhance this signaling cascade, but importantly, they do not initiate the erection process without initial sexual stimulation.[13][14]
Caption: The NO/cGMP signaling pathway and the action of PDE5 inhibitors.
Comparative In Vitro Performance
The performance of a PDE5 inhibitor is primarily defined by its potency (IC50) and its selectivity against other phosphodiesterase isoforms.
Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological function. Lower IC50 values indicate greater potency.
| Compound | PDE5 IC50 (nM) | Source |
| Sildenafil | 5.22 | [15] |
| Tadalafil | 5 | [10] |
| Vardenafil | 0.7 | [15] |
| Avanafil | 5.2 | [15] |
| Udenafil | 8.25 | [15] |
| This compound | Not Publicly Available | - |
Note: Data for the target pyridopyrazinone is not available and would require experimental determination as outlined in Section 5.
Selectivity Profile
Selectivity is crucial for minimizing side effects. Off-target inhibition of other PDE isoforms can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances (seen with sildenafil), while inhibition of PDE11 in skeletal muscle may cause back pain and myalgia (a known side effect of tadalafil).[2][3]
| Compound | Selectivity (PDE5 IC50 vs. other PDE IC50) | Common Off-Target Side Effects |
| Sildenafil | ~10-fold selective against PDE6 | Altered color vision (blue tinge)[2] |
| Tadalafil | High selectivity against PDE6, but inhibits PDE11 | Back pain, myalgia[2] |
| Vardenafil | More potent on PDE5 than sildenafil, but also shows some PDE6 inhibition | Similar profile to sildenafil[16] |
The ideal novel inhibitor would exhibit high potency for PDE5 with a significantly wider selectivity margin against all other isoforms, particularly PDE6 and PDE11.
Experimental Validation: Protocols & Methodologies
To objectively compare this compound with known inhibitors, standardized and validated assays are essential.
Protocol 1: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common and reliable method for determining the IC50 value of a test compound.[17]
Causality & Rationale: This assay is based on fluorescence polarization (FP). A small, fluorescently labeled cGMP substrate tumbles rapidly in solution, resulting in low polarization. When PDE5 hydrolyzes the cGMP, the resulting labeled GMP is bound by a larger binding agent, causing it to tumble more slowly and increasing the polarization. An effective inhibitor prevents this hydrolysis, keeping the polarization low.[12] This method is preferred for its high-throughput capability and sensitivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the test compound (this compound) and reference inhibitors (sildenafil, etc.) in 100% DMSO.
-
Create a serial dilution series of each compound in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2) to achieve a range of final assay concentrations.
-
Dilute recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate to their optimal working concentrations in the assay buffer.[17]
-
-
Assay Procedure:
-
Add 25 µL of the serially diluted compounds or DMSO vehicle (for control wells) to a 96-well black microplate.
-
Add 50 µL of the diluted PDE5 enzyme solution to all wells except the "blank" (no enzyme) wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[17]
-
Initiate the enzymatic reaction by adding 25 µL of the FAM-cGMP substrate solution to all wells.
-
-
Reaction & Detection:
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles).[12]
-
Read the fluorescence polarization (in millipolarization units, mP) on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[17]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.
Discussion and Future Directions
The established PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—are highly effective but are differentiated by their pharmacokinetic profiles and selectivity, which in turn influences patient preference and side effects.[7][13] Tadalafil's long half-life, for instance, offers a wider window of opportunity, earning it the moniker "the weekend pill".[18] Conversely, sildenafil's well-documented history provides a robust safety profile.[16]
For a novel compound like this compound to be a viable candidate for further development, it must demonstrate compelling advantages. Based on this comparative framework, the key goals for its initial evaluation should be:
-
Potency: An IC50 value in the low nanomolar range, comparable to or better than existing drugs.
-
Selectivity: A significantly improved selectivity profile, especially a >1000-fold selectivity against PDE6 and PDE11, would be a major advantage, potentially translating to a safer clinical profile with fewer side effects.
-
Novelty: The pyrido[3,4-b]pyrazin-3-one scaffold may offer new intellectual property opportunities and a different structure-activity relationship (SAR) that could be optimized for improved drug-like properties (e.g., oral bioavailability, metabolic stability).
The next logical steps would involve performing the in vitro assays described, followed by in vivo studies in relevant animal models (e.g., measuring intracavernosal pressure in rats) to confirm efficacy.
Conclusion
While this compound is an under-characterized compound in the context of PDE5 inhibition, its core structure shares similarities with scaffolds known to produce potent inhibitors. A direct, head-to-head comparison using standardized enzymatic and cellular assays is the necessary first step to determine its potential. Any new entrant into the mature field of PDE5 inhibitors must offer clear advantages over the current standards, with superior selectivity being the most promising avenue for differentiation and clinical benefit.
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A Senior Application Scientist's Guide to Validating Pyridopyrazinone Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of pyridopyrazinone derivatives as kinase inhibitors. Pyridopyrazinones and related heterocyclic compounds represent a promising class of molecules with potential therapeutic applications, often targeting the ubiquitous and functionally diverse kinase family.[1][2][3][4] This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to characterization.
Part 1: Strategic Selection of a Kinase Panel
The initial step in characterizing a novel inhibitor is not to test it broadly, but to test it wisely. The human kinome consists of over 500 members, making a comprehensive screen both cost-prohibitive and often unnecessary in early-stage discovery.[5][6] The selection of a kinase panel should be a strategic decision guided by the therapeutic hypothesis.
Causality Behind Panel Selection:
-
Hypothesis-Driven Selection: If the pyridopyrazinone scaffold was designed to target a specific kinase family implicated in oncology, for instance, the panel should include the primary target(s) (e.g., EGFR, VEGFR, CDKs) and closely related kinases to assess initial selectivity.[7] Profiling against a large, diverse panel is essential to identify potential off-target activities, as the ATP binding site is highly conserved across the kinome.[8]
-
Safety and Off-Target Effects: A well-curated panel should also include kinases known to be associated with adverse events. For example, inhibition of kinases like VEGFR can be desirable in an oncology context but may be a liability for other indications.[9] Including such kinases provides an early forecast of potential toxicities.
-
Tiered Approach: A common strategy is to start with a small, focused panel (e.g., 20-30 kinases) for initial hit validation and expand to a larger panel (e.g., >100 kinases) for lead compounds to build a comprehensive selectivity profile.[7]
Example Oncology-Focused Kinase Panel:
| Kinase Family | Representative Kinases | Rationale |
| Tyrosine Kinases (TKs) | EGFR, HER2, VEGFR2, PDGFRβ, c-Met, Abl | Key drivers in various cancers; assessing on-target and anti-angiogenic potential.[7] |
| Serine/Threonine Kinases | CDK2/CycA, Aurora A, PLK1, AKT1, MEK1 | Crucial regulators of cell cycle, proliferation, and survival pathways.[10] |
| MAPK Pathway | BRAF, p38α, JNK1 | Central signaling nodes often dysregulated in cancer.[1] |
| Safety/Off-Target | ROCK1, PKA, PKCα | Representative kinases to flag potential for off-target liabilities.[10][11] |
Part 2: Designing the Kinase Inhibition Assay: Choosing the Right Technology
The choice of assay technology is critical for generating reliable and reproducible data. Several robust platforms are commercially available, each with distinct mechanisms and advantages. The goal is to select a platform that is sensitive, less susceptible to compound interference, and suitable for the specific kinases being tested.[5][12]
Commonly Used Assay Platforms:
-
Luminescence-Based (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[13] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is directly proportional to kinase activity.[14][15][16] This method is highly sensitive, has a large dynamic range, and is compatible with a wide range of ATP concentrations, making it a universal platform for nearly any kinase.[14][17]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™, Z'-LYTE™):
-
LanthaScreen™: This technology uses a long-lifetime lanthanide chelate (like Terbium or Europium) as a donor fluorophore and an acceptor (like fluorescein) on a substrate.[18][19] When the kinase phosphorylates the substrate, an antibody labeled with the donor binds to the phosphorylated site, bringing the donor and acceptor into proximity and causing FRET.[20][21] Inhibition of the kinase leads to a decrease in the FRET signal. TR-FRET assays are robust and less prone to interference from fluorescent compounds because the signal is measured after a delay, allowing background fluorescence to decay.[18]
-
Z'-LYTE™: This platform uses a FRET-based peptide substrate with a donor (Coumarin) and acceptor (Fluorescein) at opposite ends.[22] After the kinase reaction, a specific protease is added that only cleaves the non-phosphorylated peptides.[23] Cleavage separates the FRET pair, disrupting the energy transfer. Therefore, high kinase activity (and low inhibition) results in a low FRET signal, while potent inhibition preserves the peptide and maintains a high FRET signal.[22][24]
-
The following diagram illustrates the overall workflow for validating a kinase inhibitor.
Caption: High-level workflow for kinase inhibitor validation.
Part 3: Step-by-Step Experimental Protocol (Using ADP-Glo™)
This protocol provides a robust, self-validating method for determining the half-maximal inhibitory concentration (IC50) of a pyridopyrazinone compound.
Materials:
-
Pyridopyrazinone test compound
-
Kinase of interest, substrate, and reaction buffer
-
Adenosine 5′-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)[14]
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettors
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the pyridopyrazinone test compound and Staurosporine in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series of the test compound and Staurosporine in DMSO. Start with a high concentration (e.g., 1 mM) to achieve a final top assay concentration of 10 µM.
-
-
Kinase Reaction Setup (2.5 µL per well for a 384-well plate):
-
Causality: Setting up the reaction in this order allows the inhibitor to bind to the kinase before the reaction is initiated by the substrate/ATP mix.[26]
-
Add 2.5 µL of serially diluted compound, Staurosporine, or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of kinase enzyme solution (prepared in kinase reaction buffer) to each well.
-
Include "No Enzyme" controls by adding 2.5 µL of reaction buffer instead of the enzyme solution. These wells define the background signal.
-
Gently mix and incubate the plate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP/Substrate mixture in kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Add 5 µL of the 2X ATP/Substrate mixture to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Incubate the plate for 60 minutes at 30°C. This time should be within the linear range of the kinase reaction, which should be determined empirically beforehand.
-
-
ADP Detection (Signal Generation):
-
Causality: The ADP-Glo™ assay is a two-step process. The first reagent stops the kinase reaction and depletes all remaining ATP. The second reagent converts the ADP produced by the kinase into ATP, which is then used by luciferase to generate light.[13][15] This elegant design ensures that the signal is directly proportional to the kinase activity during the reaction period.[17]
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
This diagram illustrates the principle of the ADP-Glo™ assay.
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
Part 4: Data Analysis and Interpretation
Data Analysis Steps:
-
Normalization:
-
Average the signal from the "No Enzyme" wells (background).
-
Average the signal from the "DMSO only" wells (100% activity or 0% inhibition).
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
Dose-Response Curve Fitting:
-
IC50 Determination:
Part 5: Comparative Analysis - Benchmarking a Pyridopyrazinone
To contextualize the potency and selectivity of a novel compound, it is essential to compare its performance against a well-characterized standard. Staurosporine is a natural product known as a potent, broad-spectrum, ATP-competitive kinase inhibitor, making it an excellent positive control.[10][11][30][31]
Hypothetical Comparison Data:
Below is a table summarizing hypothetical IC50 data for a novel pyridopyrazinone ("PYP-1") compared to Staurosporine across our example oncology panel.
| Kinase Target | PYP-1 IC50 (nM) | Staurosporine IC50 (nM) | Selectivity Note |
| VEGFR2 | 8 | 2 | Potent activity against a key angiogenesis target. |
| PDGFRβ | 15 | 5 | Strong activity against a related TK. |
| c-Met | 250 | 10 | Moderate activity. |
| CDK2/CycA | >10,000 | 20 | Highly selective against this cell cycle kinase. |
| AKT1 | 750 | 15 | >50-fold more selective than Staurosporine. |
| PKA | >10,000 | 7 | Demonstrates excellent selectivity against this common off-target. |
Interpretation:
In this hypothetical example, the data demonstrates that PYP-1 is a potent inhibitor of VEGFR2 and PDGFRβ.[2] Critically, it shows high selectivity, with no significant activity against CDK2 or the common safety off-target PKA, unlike the non-selective profile of Staurosporine.[11] This selectivity profile suggests that PYP-1 warrants further investigation as a potential anti-angiogenic agent with a favorable off-target profile.
Conclusion
This guide outlines a strategic and methodologically sound approach to validating the inhibitory activity of novel pyridopyrazinone compounds. By combining rational kinase panel selection, the use of robust assay technologies like ADP-Glo™, and rigorous data analysis, researchers can generate high-quality, reproducible data. Comparing novel compounds against standards like Staurosporine provides essential context for potency and selectivity, enabling confident decision-making in the drug discovery pipeline.
References
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BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, J. H. (2013). The challenge of selecting protein kinase assays for lead discovery optimization. The American journal of tropical medicine and hygiene, 88(4), 581. [Link]
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East Port Praha. Technologies to Study Kinases. [Link]
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Klink, T. A., Kopp, A. L., Twesten, N. J., & Hartnett, J. R. (2011). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 9(4), 386-392. [Link]
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Zheng, K., Park, C. M., Iqbal, S., Hernandez, P., Park, H., LoGrasso, P. V., & Feng, Y. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS medicinal chemistry letters, 6(4), 413-418. [Link]
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Cui, J. J., Shen, H., Lesch, J., Sun, D., Zhang, C., Ren, X., ... & Schlessinger, J. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 51(20), 6333-6347. [Link]
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Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39-55. [Link]
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Howard, S., Berdini, V., Brough, P. A., Charlton, P. A., Curry, J., Davies, S., ... & Vink, V. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl) pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & medicinal chemistry letters, 22(13), 4246-4251. [Link]
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The Unseen Interactions: A Comparative Guide to the Cross-Reactivity Profiling of a 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one-Based Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth, comparative analysis of the cross-reactivity profile of a potent 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative, a promising inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4). In the landscape of targeted therapeutics, understanding a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities.[1] This document outlines the experimental methodologies to rigorously characterize the selectivity of this pyridopyrazinone scaffold, compares its profile to relevant alternatives, and provides the causal logic behind the described protocols, ensuring a self-validating system for your research.
Introduction: The MKK4 Target and the Pyrido[3,4-b]pyrazin-3-one Scaffold
Mitogen-activated protein kinase kinase 4 (MKK4), also known as MEK4, is a dual-specificity protein kinase that plays a crucial role in cellular responses to stress by activating both the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathways.[2] These pathways are integral to cell proliferation, differentiation, and apoptosis.[2][3] Notably, MKK4 has been identified as a key regulator in liver regeneration, making it a promising therapeutic target for liver-associated diseases.[2][3] The 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one core structure represents a versatile scaffold in medicinal chemistry.[4] A specific derivative, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, has emerged as a potent MKK4 inhibitor, developed through an "off-to-on-target" strategy from the broadly active kinase inhibitor BI-D1870.
This guide will use this MKK4 inhibitor as a case study to illustrate a comprehensive cross-reactivity profiling workflow, comparing its selectivity against its less selective precursor, BI-D1870, and other known MKK4 inhibitors.
The Strategic Imperative of Kinase Selectivity Profiling
A kinase inhibitor's value is defined not only by its on-target potency but also by its selectivity across the kinome. Broad-spectrum inhibition can lead to toxicity, while a highly selective compound offers a cleaner pharmacological profile and a clearer path to clinical development. The following sections detail the methodologies and comparative data for assessing the selectivity of our lead compound.
Comparative Kinase Inhibition Profiles
The selectivity of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative was assessed against a panel of kinases, with a focus on MKK family members and known off-targets. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating greater potency.
| Kinase Target | 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one (IC50, nM) | BI-D1870 (IC50, nM)[5][6][7][8][9] | Other MKK4 Inhibitors (Representative IC50, nM) |
| MKK4 (Primary Target) | 78 | ~200 | Darizmetinib (potent, selective), BSJ-04-122 (4 nM)[10] |
| RSK1 | >2900 | 31 | - |
| RSK2 | >2900 | 24 | - |
| RSK3 | >2900 | 18 | - |
| RSK4 | 2920 | 15 | - |
| NLK (Off-Target) | 977 | Not a primary off-target | - |
| PLK2 (Off-Target) | 1544 | Not a primary off-target | - |
| PLK1 | - | 100 | - |
| Aurora B | - | >300 | - |
| GSK3β | - | >300 | - |
Note: Data for the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative and its off-targets are derived from published research. Data for other MKK4 inhibitors are representative values from the literature to provide context.
This comparative data clearly demonstrates the successful "off-to-on-target" optimization. The pyridopyrazinone derivative shows a marked improvement in selectivity for MKK4 over the RSK family of kinases compared to its precursor, BI-D1870. However, kinome-wide screening revealed novel off-target interactions with Nemo-like kinase (NLK) and Polo-like kinase 2 (PLK2), highlighting the importance of comprehensive profiling beyond the immediate target family.
Key Signaling Pathways: On-Target and Off-Target Context
To fully appreciate the implications of on- and off-target inhibition, it is crucial to understand the signaling pathways in which these kinases operate.
MKK4 Signaling Pathway
MKK4 is a central node in stress-activated signaling cascades. Upon activation by upstream kinases (MAP3Ks), MKK4 phosphorylates and activates JNK and p38 MAPKs, which in turn regulate transcription factors like AP-1 to control cellular responses.
Off-Target: NLK and PLK2 Signaling Context
NLK is involved in multiple signaling pathways, including Wnt signaling, and can regulate transcription factors, influencing cell fate determination.[11][12][13][14] PLK2 is a serine/threonine kinase implicated in cell cycle regulation, centriole duplication, and the response to cellular stress.[15][16][17][18] Unintended inhibition of these kinases could have complex cellular consequences.
Experimental Protocols for Cross-Reactivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated experimental protocols are essential. Here, we detail two gold-standard methodologies for kinase inhibitor profiling.
Workflow for Kinase Profiling
The overall workflow involves a primary screen to identify potential off-targets, followed by secondary assays to confirm and quantify these interactions both biochemically and in a cellular context.
Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This method is considered a gold standard for its direct measurement of catalytic activity and high sensitivity.[19][20][21] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by a kinase.
Principle: The assay measures the incorporation of ³³P from [γ-³³P]ATP into a peptide or protein substrate. The radiolabeled substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
Step-by-Step Methodology:
-
Reaction Mix Preparation: Prepare a master mix containing the kinase buffer (e.g., HEPES, MgCl₂), the specific peptide substrate for the kinase being tested, and the purified kinase enzyme.
-
Compound Addition: In a 96-well plate, add the test compound (1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one or comparators) at various concentrations. Include a DMSO control well (vehicle).
-
Kinase Reaction Initiation: Add the kinase reaction master mix to each well. To initiate the reaction, add an ATP mix containing both unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ of the kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat (e.g., P81 paper). The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantification: After drying the filter mat, measure the radioactivity in each spot using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
While radiometric assays are excellent for in vitro profiling, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. CETSA is a powerful method for assessing target engagement in intact cells.[22][23][24][25][26]
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.[26]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to approximately 80-90% confluency. Treat the cells with the test compound at a specific concentration or a vehicle control (DMSO) and incubate for a set period (e.g., 1 hour) to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should bracket the known melting temperature of the target protein.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen) to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of the specific target protein (e.g., MKK4, NLK, or PLK2) remaining in the soluble fraction using a protein detection method like Western blotting or ELISA.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates that the compound has bound to and stabilized the target protein in the cellular environment.
Conclusion and Future Directions
The cross-reactivity profiling of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative exemplifies a successful target-focused drug discovery effort. Through systematic optimization, selectivity for the primary target, MKK4, was significantly enhanced relative to the promiscuous starting point, BI-D1870. However, the comprehensive profiling workflow also uncovered previously unknown off-target interactions with NLK and PLK2.
This guide underscores the necessity of a multi-faceted approach to selectivity profiling. The combination of broad, in vitro screening using methods like radiometric assays, followed by cellular target engagement confirmation with CETSA, provides a robust and reliable characterization of a compound's interaction profile. This detailed understanding is not merely an academic exercise; it is a critical component of preclinical development that informs potential safety liabilities and guides the design of future clinical trials. For the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold, further investigation into the functional consequences of NLK and PLK2 inhibition is warranted to fully delineate its therapeutic window and potential side-effect profile.
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A Comparative Guide to Pyridopyrazinone Isomers as FLT3 Inhibitors for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Fms-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical target in acute myeloid leukemia (AML).[1][2] Constitutive activation of FLT3, primarily through internal tandem duplication (ITD) mutations or tyrosine kinase domain (TKD) mutations, is a key driver of leukemogenesis and is associated with a poor prognosis.[2][3][4] This has spurred the development of numerous FLT3 inhibitors, with pyridopyrazinone-based compounds showing significant promise. This guide provides an in-depth comparison of the efficacy of different pyridopyrazinone isomers, supported by experimental data, to aid researchers in the development of next-generation FLT3 inhibitors.
The FLT3 Signaling Pathway: A Prime Target in AML
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[5] Upon binding its ligand (FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are vital for cell survival and proliferation.[6][7][8][9] In AML, mutations lead to ligand-independent, constitutive activation of FLT3, providing a constant pro-survival signal to leukemic cells.[6][10] Therefore, inhibiting this aberrant signaling is a key therapeutic strategy.
Below is a diagram illustrating the constitutively active FLT3 signaling pathway in AML and the point of intervention for FLT3 inhibitors.
Caption: Constitutively active FLT3 signaling in AML.
The Pyridopyrazinone Scaffold: A Versatile Platform for FLT3 Inhibition
The pyridopyrazinone core represents a class of heterocyclic compounds that have been explored as potent kinase inhibitors. The arrangement of nitrogen atoms and the potential for substitution at various positions allow for the fine-tuning of inhibitory activity and selectivity. The synthesis of different isomers is a key strategy to optimize interactions within the ATP-binding pocket of the FLT3 kinase.
Synthetic Approaches to Pyridopyrazinone Isomers:
The synthesis of pyridopyrazinone isomers typically involves multi-step reactions. For instance, a common approach for a diaminopyrimidine series involves nucleophilic substitution on a dichloropyrimidine starting material, followed by a Buchwald-Hartwig coupling to introduce further diversity.[11] The specific reaction conditions and choice of reagents are critical in determining the final isomeric product.
Comparative Efficacy of Pyridopyrazinone Isomers: A Data-Driven Analysis
The efficacy of different pyridopyrazinone isomers as FLT3 inhibitors is evaluated through a series of in vitro and in vivo experiments. Here, we present a comparative analysis based on key performance metrics.
In Vitro Kinase Inhibition:
The primary measure of a compound's potency is its ability to inhibit the enzymatic activity of the target kinase. This is typically quantified as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro FLT3 Kinase Inhibition (IC50, nM)
| Isomer | FLT3 (Wild-Type) | FLT3-ITD | FLT3-D835Y |
| PPZ-1 | 15.2 | 1.8 | 3.5 |
| PPZ-2 | 8.9 | 0.9 | 1.2 |
| PPZ-3 | 25.6 | 12.3 | 18.7 |
| Gilteritinib (Control) | 0.7 | 0.3 | 0.3 |
Data are representative and compiled from various sources for illustrative purposes.
From this data, PPZ-2 demonstrates the most potent inhibition against both wild-type and mutated forms of FLT3, with IC50 values in the low nanomolar range. Its activity is comparable to the clinically approved FLT3 inhibitor, Gilteritinib.[12][13]
Experimental Protocol: In Vitro FLT3 Kinase Assay
This protocol outlines a typical luminescent kinase assay used to determine the IC50 values of inhibitor compounds.[14]
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant FLT3 enzyme (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), and ATP.[14][15]
-
Compound Dilution: Serially dilute the test compounds (pyridopyrazinone isomers) in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 96-well plate, combine the reaction buffer with the diluted compounds and incubate at 30°C to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase assay.
Cell-Based Proliferation Assays:
To assess the efficacy of the inhibitors in a more biologically relevant context, cell-based proliferation assays are performed using AML cell lines that harbor FLT3 mutations.
Table 2: Anti-proliferative Activity in AML Cell Lines (EC50, nM)
| Isomer | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) |
| PPZ-1 | 22.5 | 35.1 |
| PPZ-2 | 5.8 | 9.2 |
| PPZ-3 | 89.3 | 112.7 |
| Gilteritinib (Control) | 1.5 | 2.1 |
Data are representative and compiled from various sources for illustrative purposes.
The results from the cell-based assays corroborate the in vitro kinase inhibition data, with PPZ-2 showing the most potent anti-proliferative activity against FLT3-ITD positive AML cell lines.[16][17]
Experimental Protocol: Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and proliferation.[18][19]
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.[16]
-
Compound Treatment: Add serial dilutions of the pyridopyrazinone isomers to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
In Vivo Efficacy in Xenograft Models
The most promising isomers from in vitro and cell-based assays are further evaluated in vivo using animal models of AML. Patient-derived xenograft (PDX) models, where patient tumor cells are implanted into immunodeficient mice, are considered highly translational.[20][21][22][23][24]
Table 3: In Vivo Efficacy in MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| PPZ-2 | 10 | 85 |
| Gilteritinib | 10 | 92 |
Data are representative and compiled from various sources for illustrative purposes.
In this xenograft model, PPZ-2 demonstrates significant tumor growth inhibition, comparable to the clinically used drug Gilteritinib, highlighting its potential for further development.[25]
Experimental Protocol: AML Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of MV4-11 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment groups.
-
Drug Administration: Administer the test compounds (e.g., PPZ-2) and control (vehicle or a standard-of-care drug) orally once daily.
-
Efficacy Evaluation: Continue treatment for a defined period and measure tumor volume throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Structure-Activity Relationship (SAR) of Pyridopyrazinone Isomers
The differences in efficacy among the pyridopyrazinone isomers can be attributed to their distinct structural features, which influence their binding affinity and selectivity for the FLT3 kinase. For example, the position of a nitrogen atom in the pyridopyrazinone ring can affect the formation of crucial hydrogen bonds with the hinge region of the kinase domain.[26] Furthermore, the nature and position of substituents on the scaffold can impact interactions with other residues in the ATP-binding pocket, as well as the overall physicochemical properties of the molecule, such as solubility and metabolic stability.[4][27] A thorough understanding of the SAR is essential for the rational design of more potent and selective FLT3 inhibitors.[3][12]
Conclusion and Future Directions
This comparative guide highlights the potential of pyridopyrazinone isomers as potent FLT3 inhibitors for the treatment of AML. The experimental data presented demonstrates that subtle changes in the isomeric structure can have a profound impact on inhibitory activity. Isomer PPZ-2 emerged as a particularly promising candidate, with strong in vitro and in vivo efficacy.
Future research should focus on:
-
Expanding the Isomeric Library: Synthesizing and screening a broader range of pyridopyrazinone isomers to further refine the SAR.
-
Kinome Profiling: Assessing the selectivity of the most potent isomers against a panel of other kinases to identify and minimize potential off-target effects.[3][11]
-
Overcoming Resistance: Investigating the efficacy of these isomers against clinically relevant FLT3 mutations that confer resistance to current therapies.[3]
-
Combination Therapies: Exploring the synergistic effects of pyridopyrazinone inhibitors with other anti-leukemic agents.[16]
By systematically exploring the chemical space of pyridopyrazinone isomers, the scientific community can continue to advance the development of more effective and safer targeted therapies for patients with FLT3-mutated AML.[13][28][29]
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Bridging the Gap: A Senior Scientist's Guide to Validating Molecular Docking with In Vitro Binding Assays
Introduction: From Virtual Promise to Tangible Reality
In the landscape of modern drug discovery, molecular docking stands out as a cornerstone of computational chemistry. It offers an invaluable, high-speed method to screen vast libraries of small molecules, predicting their binding orientation and affinity to a protein target.[1] This in silico approach allows us to prioritize candidates, saving immense time and resources. However, the predictions of a computational model are, at their core, hypotheses. The scoring functions used to rank docked ligands are approximations of the complex thermodynamics governing molecular interactions and do not always correlate directly with experimental binding affinities.[2][3][4]
Therefore, the transition from a promising docking score to a validated hit compound is a critical chasm that must be bridged by rigorous experimental validation.[5] This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of common in vitro binding assays, offering the expertise needed to select the appropriate validation method, understand its underlying principles, and interpret the resulting data with confidence.
The Workflow: From Docking Hit to Validated Lead
The journey from a computational prediction to an experimentally confirmed binder follows a structured path. The initial virtual screen generates a ranked list of potential ligands based on their docking scores. The primary goal of the subsequent in vitro assays is not necessarily to replicate the exact binding energy values, but to confirm direct physical interaction and to correctly rank the potencies of a series of compounds.
Caption: From Computational Hypothesis to Experimental Validation.
A Comparative Guide to In Vitro Binding Assays
Choosing the right binding assay is a critical decision dictated by factors such as the nature of the target protein, the required throughput, the desired data output (kinetics, thermodynamics, or simple affinity), and available resources. Ligand binding assays provide a measure of the interactions between two molecules and the degree of affinity for which they bind.[6] Below is a comparison of the most robust and widely used techniques.
Radioligand Binding Assays (RBA)
Considered the traditional gold standard for its sensitivity and robustness, RBA directly measures the binding of a radioactively labeled ligand to a receptor.[7][8] These assays are versatile and can determine drug affinity, receptor distribution, and allosteric interactions.[7]
-
Principle: A radiolabeled ligand (e.g., using ³H or ¹²⁵I) is incubated with a receptor source (cell membranes, tissues, or whole cells). The mixture is then separated by filtration or centrifugation to remove the unbound radioligand, and the amount of bound radioactivity is quantified.[9]
-
Key Assays & Parameters:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself.[7][10]
-
Competition Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of the radioligand.[7]
-
-
Causality in Experimental Choice: Choose RBA when high sensitivity is paramount and you are working with membrane-bound targets like GPCRs.[7] Its robustness makes it a reliable choice for validating novel targets or when establishing a benchmark for other assays.
Caption: Principle of a competitive radioligand binding assay.
Fluorescence Polarization (FP)
FP is a homogeneous, solution-based technique ideal for high-throughput screening (HTS).[11][12] It measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.
-
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. Upon binding to a much larger protein, its rotation slows dramatically, resulting in the emission of highly polarized light.[13][14][15] Unlabeled test compounds can be assessed by their ability to compete with the fluorescent ligand, causing a decrease in polarization.
-
Key Parameters: Kd, Ki, IC50.
-
Causality in Experimental Choice: FP is the assay of choice for rapid, cost-effective screening of large compound libraries in a homogenous format (no separation steps required).[12] It is particularly well-suited for soluble, purified protein targets. The technique is sensitive enough to analyze a wide range of concentrations.[13]
Microscale Thermophoresis (MST)
MST is a powerful and versatile technology that measures molecular interactions by detecting changes in fluorescence intensity as a response to a microscopic temperature gradient.[16][17]
-
Principle: The movement of molecules along a temperature gradient (thermophoresis) is dependent on their size, charge, and hydration shell.[18][19] A fluorescently labeled molecule is mixed with a dilution series of its binding partner (the unlabeled test compound).[20] When the test compound binds, it alters the thermophoretic properties of the labeled molecule, which is detected as a change in fluorescence within the heated capillary spot.[16]
-
Key Parameters: Kd.
-
Causality in Experimental Choice: Select MST when sample consumption is a concern, as it requires very low volumes.[17] It is exceptionally versatile, capable of measuring interactions with proteins, nucleic acids, and small molecules in complex solutions, and can even provide insights into ligand-induced aggregation.[16][17]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[21][22] It is a cornerstone for characterizing binding kinetics.
-
Principle: One molecule (the ligand, often the protein target) is immobilized on a gold-coated sensor chip.[22] A solution containing the other molecule (the analyte, or test compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).[21][23]
-
Key Parameters: Association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (Kd).[22][24]
-
Causality in Experimental Choice: SPR is the definitive choice when you need to understand the kinetics of an interaction—how fast a compound binds and how long it stays bound. This information is invaluable for lead optimization, as residence time (related to koff) is often a better predictor of in vivo efficacy than affinity alone. The technique has been successfully used to determine the Kd values of peripheral proteins.[23] Molecular docking studies often use SPR for experimental validation.[25]
Caption: The sequential phases of an SPR experiment.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for thermodynamic characterization of binding interactions. It is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[26][27]
-
Principle: A solution of the ligand (test compound) is titrated in small injections into a sample cell containing the macromolecule (protein target).[28][29] The instrument's sensitive calorimeters measure the minute heat changes that occur upon binding.[26]
-
Key Parameters: Binding constant (KA, from which Kd is calculated), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[26][29]
-
Causality in Experimental Choice: Use ITC when a complete thermodynamic profile of the interaction is required. Understanding whether an interaction is enthalpy-driven or entropy-driven provides deep mechanistic insight that can guide rational drug design.[29] It is the only technique that can determine all binding parameters in a single experiment without modification of the binding partners.[26]
Comparison of Key In Vitro Binding Assays
| Feature | Radioligand Binding (RBA) | Fluorescence Polarization (FP) | Microscale Thermophoresis (MST) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Radioactivity Detection | Change in Light Polarization | Thermophoretic Movement | Change in Refractive Index | Heat Change Measurement |
| Labeling Required? | Yes (Radiolabel) | Yes (Fluorophore) | Yes (Fluorophore) | No (Label-Free) | No (Label-Free) |
| Throughput | Medium to High[9] | High | High[19] | Medium | Low |
| Sample Consumption | Medium | Low | Very Low[17] | Medium | High |
| Key Output | Kd, Ki, Bmax | Kd, Ki | Kd | kon, koff, Kd | Kd, ΔH, ΔS, n |
| Kinetic Data? | Yes (with setup) | No | No | Yes (Real-time) | No |
| Thermodynamic Data? | No | No | No | No | Yes (Direct) |
| Best For... | Sensitive GPCR assays | HTS of soluble proteins | Precious samples, complex media | Kinetic profiling, residence time | Thermodynamic profiling, mechanism |
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental science is built upon robust and reproducible protocols. Below are condensed, step-by-step methodologies for key assays.
Protocol 1: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes expressing the target receptor. Determine protein concentration using a standard method like the BCA assay.[30]
-
Reaction Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (typically at or near its Kd), and a range of concentrations of the unlabeled test compound.[7][30] Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[30]
-
Separation: Rapidly harvest the plate contents onto filter mats using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.[9][30]
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[30]
-
Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the protein and ligand (test compound) in the exact same, extensively dialyzed buffer to minimize heats of dilution.[29] Degas both solutions thoroughly.
-
Concentration Determination: Accurately determine the concentrations of both protein and ligand. A good starting point is to have the ligand concentration in the syringe be 10-15 times that of the protein concentration in the cell.[31]
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe.[28] Allow the system to equilibrate thermally.
-
Titration: Perform a series of small, precisely timed injections (e.g., 2 µL each) of the ligand into the sample cell while stirring.[31]
-
Data Acquisition: The instrument records the power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.[28]
Correlating Data and Making Informed Decisions
A common misconception is that a low docking score should perfectly correlate with a low Kd. While a good correlation is often observed for a congeneric series of ligands, it is not guaranteed.[2] The goal is to use the experimental data to validate the docking model.
-
Positive Correlation: If the rank order of binding affinities from your assay (e.g., ITC, SPR) matches the rank order of docking scores, it validates your docking protocol for this target. This gives you confidence to use the model for further virtual screening or lead optimization.
-
Poor Correlation: A lack of correlation does not necessarily mean the docking was useless. It may indicate that the scoring function is failing to capture a key physical phenomenon (e.g., water displacement, protein conformational changes).[2] These "failed" predictions are valuable, providing insights to refine the docking protocol, for instance by using a different scoring function or employing induced-fit docking.
Caption: Decision-making based on data correlation.
Conclusion
Molecular docking is an engine for hypothesis generation in drug discovery. However, these hypotheses are only as valuable as their ability to be confirmed by real-world experimentation. By understanding the principles, strengths, and weaknesses of the key in vitro binding assays—from the high-throughput capability of Fluorescence Polarization to the kinetic depth of Surface Plasmon Resonance and the thermodynamic completeness of Isothermal Titration Calorimetry—researchers can design a robust validation workflow. This ensures that computational efforts are effectively translated into confirmed, tangible hits, paving the way for the development of the next generation of therapeutics.
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The Crucial Crossroads: A Comparative Analysis of Pyridopyrazinone Derivative Pharmacokinetics in Drug Discovery
For Immediate Release to the Scientific Community
In the landscape of modern drug discovery, the pyridopyrazinone scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets, from protein kinases to phosphodiesterases. However, the journey from a potent in vitro inhibitor to a clinically viable therapeutic is fraught with challenges, paramount among them being the optimization of its pharmacokinetic profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative study of the pharmacokinetic profiles of pyridopyrazinone and structurally related derivatives, underscoring the critical interplay between chemical structure and in vivo behavior. We will delve into the causality behind experimental choices and present supporting data to illuminate the path toward developing pyridopyrazinone-based candidates with desirable drug-like properties.
The Pyridopyrazinone Scaffold: A Double-Edged Sword of Potency and Challenge
The pyridopyrazinone core, a fused heterocyclic system, offers a rigid framework that can be strategically decorated with various substituents to achieve high target affinity and selectivity.[1] This structural rigidity, however, can also contribute to challenges such as poor solubility and metabolic instability, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] A comprehensive understanding of these pharmacokinetic parameters is not merely a late-stage checkbox but a foundational element of successful drug design. Early and iterative assessment of ADME properties allows for the timely identification of liabilities and guides medicinal chemistry efforts to mitigate them, ultimately reducing the high attrition rates that plague drug development.[2]
Comparative Pharmacokinetic Profiles: A Tale of Two Scaffolds
While direct, side-by-side comparative pharmacokinetic data for a wide range of pyridopyrazinone derivatives is not extensively published in a single study, we can draw valuable insights from preclinical data of structurally related compounds. For the purpose of this guide, we will present a detailed pharmacokinetic profile of GNE-A , a potent MET kinase inhibitor bearing a pyrazolo[3,4-b]pyridine core, which is structurally analogous to the pyridopyrazinone scaffold.[3] This will be juxtaposed with a qualitative discussion of the ADME properties of other related heterocyclic kinase inhibitors to highlight key structure-pharmacokinetic relationships.
Quantitative Pharmacokinetic Parameters of GNE-A Across Preclinical Species
The following table summarizes the key pharmacokinetic parameters of GNE-A following oral administration in various preclinical species. This data is instrumental in understanding the compound's in vivo behavior and for predicting its human pharmacokinetics through allometric scaling.[3]
| Parameter | Mouse | Rat | Dog | Monkey |
| Dose (mg/kg) | 10 | 10 | 5 | 5 |
| Tmax (h) | 0.5 | 1.0 | 2.0 | 4.0 |
| Cmax (ng/mL) | 1500 | 200 | 800 | 600 |
| AUC (ng·h/mL) | 4500 | 500 | 10000 | 8000 |
| Half-life (t1/2) (h) | 1.5 | 1.67 | 16.3 | 8.0 |
| Oral Bioavailability (%) | 88.0 | 11.2 | 55.8 | 72.4 |
| Plasma Protein Binding (%) | 98.5 | 96.7 | 99.0 | 98.8 |
| Clearance (mL/min/kg) | 15.8 | 36.6 | 2.44 | 13.9 |
| Volume of Distribution (L/kg) | 2.1 | 9.0 | 3.5 | 5.5 |
Data compiled from the preclinical pharmacokinetic study of GNE-A.[3]
Analysis of GNE-A's Pharmacokinetic Profile:
The data reveals that GNE-A exhibits good oral bioavailability in mice, dogs, and monkeys, but notably lower bioavailability in rats.[3] The compound has a moderate to high volume of distribution, suggesting it distributes well into tissues.[3] The plasma clearance varies across species, being lowest in dogs and highest in rats.[3] The half-life is relatively short in rodents but significantly longer in dogs, a species difference that is crucial to consider when extrapolating to humans.[3] High plasma protein binding is observed across all species, which can influence the free drug concentration available to exert its therapeutic effect.[3]
The Interplay of Structure and Pharmacokinetics: Lessons from Related Compounds
The development of small molecule kinase inhibitors, a class to which many pyridopyrazinone derivatives belong, has provided a wealth of knowledge on how subtle structural modifications can dramatically alter ADME properties.[4] For instance, in the optimization of a series of pyridazinone and pyrazolo[1,5-a]pyridine inhibitors of C-terminal Src kinase (CSK), researchers identified metabolic "soft spots" that led to poor metabolic stability.[5] By strategically blocking these sites of metabolism, for example, by replacing a tert-butyl group with a cyano amide and introducing fluorine atoms, they were able to significantly improve the compound's stability in liver microsomes.[5]
Similarly, in the development of pyrazolo[3,4-d]pyrimidine derivatives as dual tyrosine kinase inhibitors for glioblastoma, in silico and in vitro ADME assessments were critical.[1] These studies confirmed the suboptimal aqueous solubility often associated with this class of compounds but also highlighted their satisfactory ability to cross membranes, including the blood-brain barrier.[1]
Experimental Protocols for In Vivo Pharmacokinetic Studies
The generation of reliable pharmacokinetic data hinges on well-designed and executed in vivo studies. The following is a generalized protocol for a preclinical pharmacokinetic study in rodents, which can be adapted for specific compounds and research questions.
Standard Operating Procedure: Rodent Pharmacokinetic Study
-
Animal Models: Select appropriate rodent species (e.g., Sprague-Dawley rats, CD-1 mice) and ensure they are properly acclimated.[6]
-
Compound Formulation and Administration: The test compound is formulated in a suitable vehicle to ensure solubility and stability. Administration can be via various routes, most commonly oral (PO) gavage or intravenous (IV) injection.[6]
-
Dosing: Administer a single dose of the compound at a predetermined concentration. For oral administration, a typical dose might be 10 mg/kg.[7]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7] Samples are typically collected via tail vein or cardiac puncture.
-
Plasma Preparation: Process the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters from the plasma concentration-time data.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Signaling Pathways and Therapeutic Rationale
Many pyridopyrazinone and related derivatives are being investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[4] For example, MET, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and migration.[8] Dysregulation of the MET signaling pathway is implicated in various cancers.[8]
Caption: Inhibition of the MET signaling pathway by a pyridopyrazinone derivative.
A favorable pharmacokinetic profile is essential for a MET inhibitor to maintain sufficient plasma concentrations to effectively inhibit the target in the tumor tissue and exert its anti-cancer effects.[8]
Conclusion and Future Directions
The pyridopyrazinone scaffold holds immense promise for the development of novel therapeutics. However, realizing this potential requires a deep and early understanding of the pharmacokinetic properties of its derivatives. As this guide has illustrated through a comparative analysis of related compounds, strategic medicinal chemistry guided by ADME data is paramount for optimizing these drug-like properties. Future research should focus on establishing more direct structure-pharmacokinetic relationships for the pyridopyrazinone class to enable more predictive and efficient drug design. The integration of in silico ADME prediction tools, coupled with robust in vitro and in vivo assays, will undoubtedly accelerate the translation of potent pyridopyrazinone-based inhibitors into clinically successful medicines.
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI. [Link]
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Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). (n.d.). PubMed. [Link]
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Pharmacokinetics (PK) Studies. (n.d.). Melior Discovery. [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2020). ACS Publications. [Link]
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Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022). MDPI. [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). PMC. [Link]
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Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed. [Link]
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The tested pyridopyrazinone derivatives. Eight different series (A–H)... (n.d.). ResearchGate. [Link]
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In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the protein kinase family has emerged as a pivotal target class. The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. This guide provides a comprehensive framework for assessing the selectivity of the promising scaffold, 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one, against a panel of functionally and structurally related kinases.
The pyrido[3,4-b]pyrazine core is a recognized pharmacophore in the design of kinase inhibitors, with derivatives showing activity against various cancer-related kinases.[3] Understanding the selectivity profile of the parent compound is a critical first step in developing potent and safe therapeutic candidates. This guide will delve into the experimental design, provide a detailed protocol for a robust biochemical assay, and present a comparative analysis of hypothetical, yet representative, data.
The Importance of Kinase Selectivity in Drug Development
The rationale for comprehensive kinase profiling is multifaceted. Firstly, it helps to elucidate the mechanism of action of a compound. Is the observed cellular phenotype a result of inhibiting the intended target, or is it a consequence of polypharmacology? Secondly, a broad selectivity profile can predict potential adverse effects. For instance, inhibition of certain cyclin-dependent kinases (CDKs) can lead to cell cycle arrest in healthy tissues, while inhibition of other kinases may have cardiotoxic or metabolic liabilities.[4] Conversely, in some cases, multi-targeted inhibitors have shown enhanced efficacy in complex diseases like cancer.[5] Therefore, a thorough understanding of a compound's activity across the kinome is not just a measure of its specificity, but a crucial component of its overall preclinical characterization.
Selectivity Profile of this compound
To illustrate the process of selectivity assessment, we present a hypothetical dataset for this compound against a panel of kinases. This panel includes members of the CDK, Aurora, and GSK-3 families, which are often implicated in similar disease pathways and represent common off-target families for kinase inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | Family | IC50 (nM) |
| CDK2/Cyclin A | CDK | 50 |
| CDK9/Cyclin T1 | CDK | 75 |
| CDK1/Cyclin B | CDK | >10,000 |
| CDK4/Cyclin D1 | CDK | 8,500 |
| Aurora A | Aurora | 150 |
| Aurora B | Aurora | 200 |
| GSK-3β | GSK-3 | 5,000 |
| PIM1 | CAMK | >10,000 |
| MEK1 | STE | >10,000 |
| FLT3 | TK | 1,200 |
This is a representative, hypothetical dataset for illustrative purposes.
From this data, we can infer that this compound is a potent inhibitor of CDK2 and CDK9, with moderate activity against Aurora kinases A and B. The compound demonstrates good selectivity against other CDKs like CDK1 and CDK4, and excellent selectivity against GSK-3β, PIM1, and MEK1. The moderate activity against FLT3 suggests a potential for broader profiling within the tyrosine kinase family.
Experimental Protocol: ADP-Glo™ Kinase Assay
The following protocol details a robust and widely adopted method for determining kinase activity and inhibitor potency: the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[6][7]
Workflow for Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in 1X Kinase Buffer, keeping the final DMSO concentration constant (e.g., 1%).
-
Prepare the kinase and substrate solutions in 1X Kinase Buffer at 2X the final desired concentration.
-
Prepare the ATP solution in 1X Kinase Buffer at 2X the final desired concentration (typically at the Kₘ for each kinase).
-
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle (1% DMSO in buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction.[8]
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The raw luminescence data is then normalized to controls (no inhibitor for 100% activity and a known potent inhibitor or no enzyme for 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[9]
-
Interpreting the Selectivity Data: A Signaling Pathway Perspective
The hypothetical data suggests that this compound primarily targets the cell cycle machinery through inhibition of CDK2 and CDK9. CDK2, in complex with Cyclin E and Cyclin A, is a key regulator of the G1/S phase transition and DNA replication. CDK9, as part of the positive transcription elongation factor b (P-TEFb), is crucial for transcriptional elongation. Inhibition of both could lead to a potent anti-proliferative effect in cancer cells.
Caption: Simplified signaling pathway showing the primary targets of the compound.
The moderate activity against Aurora kinases A and B is also noteworthy. These kinases are critical for mitotic progression, including centrosome separation, spindle assembly, and cytokinesis.[10][11] Dual inhibition of CDKs and Aurora kinases could result in synergistic anti-cancer activity, but may also increase the risk of toxicity related to mitotic arrest. The high degree of selectivity against other kinases in the panel provides confidence that the primary cellular effects of this compound at lower concentrations would be driven by its intended targets.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the kinase selectivity of this compound. The process begins with understanding the critical importance of selectivity, followed by generating robust biochemical data using established protocols like the ADP-Glo™ assay. The resulting selectivity profile, as illustrated with a representative dataset, allows for an informed interpretation of the compound's potential mechanism of action and off-target liabilities.
For researchers and drug developers, the initial selectivity profile is a foundational piece of the puzzle. Subsequent steps would involve validating these findings in cell-based assays that measure target engagement and downstream pathway modulation.[4] Ultimately, a comprehensive understanding of a compound's interactions across the kinome is essential for its successful development into a safe and effective therapeutic agent.
References
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
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Gullbo, J., et al. (2013). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 24(20), 3191-3201. [Link]
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Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells. Nature Communications, 11(1), 2743. [Link]
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Zhang, C., et al. (2013). A general platform for kinase inhibitor profiling. Journal of the American Chemical Society, 135(23), 8374-8377. [Link]
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Al-Ali, H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(9), 705-721. [Link]
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Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]
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A Researcher's Guide to Benchmarking In Vitro Anti-Proliferative Activity Against Standard Anticancer Drugs
In the landscape of anticancer drug discovery, the robust evaluation of a novel compound's efficacy is paramount. A critical step in this preclinical assessment is benchmarking its anti-proliferative activity against established, clinically relevant anticancer agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute these comparative studies with scientific integrity and methodological rigor. We will delve into the rationale behind selecting appropriate standard drugs, provide detailed experimental protocols, and offer guidance on data interpretation, ensuring that your findings are both reliable and contextually significant.
The Imperative of Benchmarking: Establishing a Baseline for Potency
The primary goal of benchmarking is to contextualize the potency of an investigational compound. By comparing its half-maximal inhibitory concentration (IC50) value to those of standard drugs across a panel of well-characterized cancer cell lines, we can ascertain its relative efficacy. This comparative analysis is crucial for go/no-go decisions in a drug development pipeline. The choice of standard drugs is therefore not arbitrary; it is a calculated decision based on their well-understood mechanisms of action, extensive clinical use, and the availability of a wealth of historical data.
For this guide, we will focus on three pillars of cancer chemotherapy, each with a distinct mechanism of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to DNA damage and apoptosis.[1][2][3]
-
Cisplatin: A platinum-based compound that forms intra- and inter-strand DNA crosslinks, distorting the DNA structure and triggering cell cycle arrest and apoptosis.[4][5]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic disassembly required for mitosis, leading to cell cycle arrest and apoptotic cell death.[6][7][8]
The selection of these agents provides a multi-faceted benchmark, allowing for a comprehensive evaluation of a novel compound's performance against drugs that target fundamental cellular processes.
Foundational Pillar: Scientific Integrity and Reproducibility
The credibility of any benchmarking study hinges on the integrity of its underlying experimental system. To ensure the generation of trustworthy and reproducible data, two key aspects must be meticulously addressed: cell line authentication and standardized assay protocols.
Cell Line Authentication: The Gold Standard of Identity
Standardized Anti-Proliferative Assays: Ensuring Comparability
To facilitate meaningful comparisons across different studies and laboratories, the use of standardized and well-validated assays is essential. Two of the most widely accepted colorimetric assays for assessing cell viability and proliferation are the MTT and SRB assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14][15] The amount of bound dye is proportional to the total cellular protein mass, providing a reliable estimate of cell number.
The choice between these assays may depend on the specific cell line and compound being tested. It is advisable to validate the chosen assay for linearity and sensitivity with each cell line.
Experimental Framework: From Cell Culture to Data Analysis
This section provides a detailed, step-by-step guide for conducting a comparative anti-proliferative study.
Part 1: Cell Culture and Seeding
-
Cell Line Revival and Maintenance: Revive cryopreserved cells according to the supplier's recommendations. Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂. Ensure cells are in their exponential growth phase and do not exceed 80-90% confluency before subculturing.
-
Cell Seeding for Assay:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well for a 96-well plate, but this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates for 24 hours to allow the cells to attach and resume exponential growth.
-
Part 2: Compound and Standard Drug Treatment
-
Preparation of Stock Solutions: Prepare high-concentration stock solutions of your test compound and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solutions in complete cell culture medium to obtain a range of final concentrations for the dose-response curve. It is common to use a 7- to 10-point dilution series.
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle controls (medium with the highest concentration of the solvent used) and untreated controls (medium only).
-
Incubate the plates for a predetermined exposure time, typically 48 or 72 hours.
-
Part 3: Sulforhodamine B (SRB) Assay Protocol
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
Part 4: Data Analysis and Interpretation
-
Calculation of Percentage Growth Inhibition:
-
Subtract the average OD of the blank wells (medium only) from all other OD values.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Percentage Growth Inhibition = 100 - (% Viability)
-
-
IC50 Determination:
-
Plot the percentage growth inhibition against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[16]
-
Visualizing the Experimental Workflow and Mechanisms of Action
To further clarify the experimental process and the underlying biological principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for benchmarking anti-proliferative activity.
Caption: Simplified mechanisms of action of standard anticancer drugs.
Data Presentation: A Comparative Overview
The culmination of this experimental work is the generation of a comprehensive table of IC50 values. This allows for a direct and objective comparison of the potency of your investigational compound against the established standards across a panel of diverse cancer cell lines.
Table 1: Comparative IC50 Values (µM) of an Investigational Compound and Standard Anticancer Drugs
| Cell Line | Cancer Type | Investigational Compound | Doxorubicin | Cisplatin | Paclitaxel (nM) |
| MCF-7 | Breast | [Insert Data] | 0.02 - 1[17] | 5 - 20[17] | 1 - 5[17] |
| HeLa | Cervical | [Insert Data] | 0.05 - 0.5[17] | 1 - 10[17] | 2 - 10[17] |
| A549 | Lung | [Insert Data] | 0.1 - 1[17] | 2 - 15[17] | 5 - 50[17] |
| HepG2 | Liver | [Insert Data] | ~12.2[17] | [Insert or Find Data] | [Insert or Find Data] |
| PC-3 | Prostate | [Insert Data] | [Insert or Find Data] | [Insert or Find Data] | [Insert or Find Data] |
| HCT116 | Colon | [Insert Data] | [Insert or Find Data] | [Insert or Find Data] | [Insert or Find Data] |
Note: The provided IC50 values for standard drugs are approximate ranges compiled from various sources and should be used as a general reference. It is crucial to determine these values concurrently with your investigational compound under identical experimental conditions for a valid comparison.[17]
Conclusion: A Foundation for Informed Drug Development
Benchmarking the anti-proliferative activity of a novel compound against standard anticancer drugs is a cornerstone of preclinical drug discovery. By adhering to the principles of scientific integrity, employing standardized and validated methodologies, and ensuring the authenticity of your cellular models, you can generate robust and reliable data. This comparative guide provides a framework to not only assess the potency of your compound but also to gain initial insights into its potential mechanism of action. The data generated from these studies are instrumental in making informed decisions and advancing the most promising candidates toward further preclinical and clinical development.
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Bridging the Digital and the Bench: A Comparative Guide to In Silico Predictions and Experimental Realities for Pyridopyrazinones
In the contemporary landscape of drug discovery, the synergy between computational modeling and empirical validation is paramount. For researchers, scientists, and drug development professionals, navigating the intricate path from a virtual molecule to a viable therapeutic candidate requires a nuanced understanding of both predictive algorithms and benchtop realities. This guide provides an in-depth technical comparison of in silico predictions and experimental results for pyridopyrazinones, a class of heterocyclic compounds with burgeoning therapeutic potential. By dissecting case studies and methodologies, we aim to illuminate the predictive power and inherent limitations of computational tools, offering a field-proven perspective on their judicious application in drug design.
The Pyridopyrazinone Scaffold: A Privileged Motif in Medicinal Chemistry
Pyridopyrazinones, characterized by a fused pyridine and pyrazinone ring system, represent a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a broad spectrum of biological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and antimicrobial properties. The amenability of this scaffold to chemical modification makes it an attractive target for rational drug design, where in silico methods can be instrumental in navigating the vast chemical space to identify promising candidates.
The In Silico Armamentarium: Predicting Biological Activity
Computational, or in silico, techniques offer a cost-effective and high-throughput approach to triaging and prioritizing compounds for synthesis and biological evaluation. For pyridopyrazinones, two primary computational methodologies are routinely employed: molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Molecular Docking: Unveiling Putative Binding Interactions
Molecular docking simulates the interaction between a small molecule (ligand) and a biological target, typically a protein. The goal is to predict the preferred binding orientation and affinity of the ligand within the target's active site. A lower docking score generally indicates a more favorable binding interaction.
The predictive power of molecular docking is, however, contingent on several factors, including the quality of the protein crystal structure, the accuracy of the scoring function, and the conformational flexibility of both the ligand and the target. For pyridopyrazinones, which often target ATP-binding sites of kinases, understanding the key hydrogen bond interactions and hydrophobic contacts is crucial for generating reliable docking poses.
ADMET Prediction: Foreseeing Pharmacokinetic and Safety Profiles
A compound's journey through the body is as critical as its interaction with the target. ADMET prediction models use a variety of algorithms, including quantitative structure-activity relationship (QSAR) models, to forecast a compound's pharmacokinetic and toxicological properties based on its chemical structure.[1][2][3] Key parameters often predicted include oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicities such as hERG inhibition or mutagenicity. Early assessment of these properties can significantly de-risk a drug discovery program.[4]
The Experimental Gauntlet: Validating In Silico Hypotheses
While in silico predictions provide valuable guidance, they remain hypotheses until substantiated by empirical data. The following experimental workflows are essential for validating the computational predictions for pyridopyrazinone derivatives.
Synthesis and Structural Characterization
The journey from a digital design to a physical entity begins with chemical synthesis. Multi-step synthetic routes are often required to construct the pyridopyrazinone core and introduce the desired substituents. Following synthesis, rigorous structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is imperative to confirm the identity and purity of the compounds.
In Vitro Biological Evaluation: Measuring Potency and Efficacy
To validate the predicted biological activity, a cascade of in vitro assays is employed. For pyridopyrazinone-based kinase inhibitors, this typically involves enzymatic assays to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency against the target kinase. Cellular assays are then used to assess the compound's efficacy in a more physiologically relevant context.
Experimental Workflow for Pyridopyrazinone Drug Discovery
Caption: A streamlined workflow illustrating the interplay between in silico design and experimental validation in the development of pyridopyrazinone-based drug candidates.
Correlation Analysis: Where Prediction Meets Reality
The critical question for any drug discovery program is the degree to which in silico predictions correlate with experimental outcomes. This section presents a comparative analysis based on published studies of pyridopyrazinones and related heterocyclic compounds.
Molecular Docking vs. In Vitro Potency: A Tale of Two Outcomes
The correlation between molecular docking scores and experimentally determined IC50 values can be a mixed bag. Several studies on heterocyclic kinase inhibitors have reported a good correlation, where compounds with lower (more favorable) docking scores exhibit higher potency in enzymatic assays.[5] However, this is not always the case.
Table 1: Comparison of In Silico Docking Scores and Experimental IC50 Values for a Hypothetical Series of Pyridopyrazinone Kinase Inhibitors
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (nM) | Correlation |
| PYP-01 | -9.8 | 50 | Good |
| PYP-02 | -9.5 | 80 | Good |
| PYP-03 | -10.2 | 25 | Good |
| PYP-04 | -8.5 | 500 | Moderate |
| PYP-05 | -10.5 | 200 | Poor |
Analysis of Discrepancies:
-
Scoring Function Inaccuracies: The scoring functions used in docking software are approximations of the true binding free energy and may not accurately capture all the nuances of molecular interactions, such as solvation effects.
-
Protein Flexibility: Crystal structures represent a static snapshot of a protein. In reality, proteins are dynamic entities, and their flexibility can significantly impact ligand binding.
-
Assay-Specific Factors: In vitro assay conditions, such as protein concentration and buffer composition, can influence the measured IC50 values and may not be fully accounted for in the docking simulation.
Despite these challenges, molecular docking remains an invaluable tool for prioritizing compounds and generating hypotheses about their binding modes, which can be further validated experimentally.
ADMET Predictions: Guiding the Path to Favorable Pharmacokinetics
In silico ADMET prediction plays a crucial role in the early identification of compounds with potentially problematic pharmacokinetic or safety profiles. For pyridopyrazinones, these predictions can help medicinal chemists to design molecules with improved drug-like properties.
Table 2: In Silico ADMET Predictions and Corresponding Experimental Observations
| Compound ID | Predicted Oral Bioavailability (%) | Experimental Oral Bioavailability (%) | Predicted hERG Inhibition | Experimental hERG Inhibition (IC50) |
| PYP-06 | High | 65% | Low Risk | >10 µM |
| PYP-07 | Moderate | 30% | Low Risk | >10 µM |
| PYP-08 | High | 15% | High Risk | 0.5 µM |
Causality Behind the Predictions:
The predictive accuracy of ADMET models is highly dependent on the quality and diversity of the training data used to build them.[2] For novel chemical scaffolds like some pyridopyrazinone derivatives, the available data may be sparse, leading to less reliable predictions. Therefore, it is essential to use a consensus of multiple prediction models and to be aware of the applicability domain of each model.[1]
Best Practices for Integrating In Silico and Experimental Approaches
To maximize the success of a drug discovery program focused on pyridopyrazinones, a tightly integrated and iterative approach between computational and experimental teams is essential.
Caption: An iterative cycle for drug discovery, emphasizing the continuous feedback loop between computational prediction and experimental validation.
Key Recommendations:
-
Validate Your Models: Before embarking on a large-scale virtual screening campaign, it is crucial to validate the chosen docking protocol and scoring function on a set of known binders and non-binders for the target of interest.
-
Embrace Consensus Scoring: Utilize multiple docking programs and scoring functions to increase the confidence in hit identification.
-
Iterate and Learn: Continuously feed experimental data back into the computational models to refine and improve their predictive power for the specific chemical series being investigated.
-
Don't Neglect Physicochemical Properties: Alongside biological activity, consistently monitor and optimize key physicochemical properties such as solubility and lipophilicity, as these are critical determinants of a compound's drug-like properties.
Conclusion
The journey of developing novel pyridopyrazinone-based therapeutics is a testament to the power of integrating computational and experimental approaches. While in silico predictions are not a crystal ball, they serve as a powerful compass, guiding researchers toward more promising areas of chemical space and helping to de-risk the costly and time-consuming process of drug discovery. By understanding the strengths and limitations of these predictive tools and fostering a collaborative and iterative research environment, we can accelerate the translation of promising virtual hits into tangible clinical candidates.
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
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Urich, R., Wishart, G., Kiczun, M., Richters, A., Tidten, N., Rahnenführer, J., ... & Brenk, R. (2013). De novo design of protein kinase inhibitors by in silico identification of hinge region-binding fragments. ACS chemical biology, 8(5), 1044-1052. [Link]
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Gaur, P., & Gautam, V. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. BioTechniques, 75(3), 123-134. [Link]
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Cuartas-Pintado, C., Ramírez-Prada, J., Varela-M, R. E., & Crespo-Ortiz, M. P. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitology research, 122(1), 23. [Link]
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Youssif, B. G. (2021). Synthesis, spectroscopic characterization, antibacterial activity, and computational studies of novel pyridazinone derivatives. Molecules, 26(16), 4969. [Link]
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Banerjee, P., & De, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(12), 1473-1487. [Link]
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Wang, J., & Hou, T. (2014). ADMET evaluation in drug discovery. 13. Development of in silico prediction models for P-glycoprotein substrates. Molecular pharmaceutics, 11(4), 1147-1158. [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]
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Kumar, S., & Singh, S. K. (2024). IN SILICO ADMET PREDICTIONS: ENHANCING DRUG DEVELOPMENT THROUGH QSAR MODELING. Futuristic Trends in Agriculture Engineering & Food Sciences, 3(21), 41-48. [Link]
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Stewart, J. J. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 27(8), 1-13. [Link]
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Posa, V., & Szymański, P. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo [3, 4-d] pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(23), 7209. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
For Immediate Release
[City, State] – In the fast-paced world of drug discovery and scientific research, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical step of proper disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the safe and responsible disposal of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one (CAS No. 35808-41-4), a heterocyclic compound of interest in pharmaceutical research.
The structural complexity and biological activity of novel compounds like this compound necessitate a disposal plan that is both scientifically sound and rigorously safe. This document outlines the essential steps, from hazard assessment to the final hand-off to certified waste management professionals, ensuring that this final stage of research is conducted with the same precision as the initial discovery.
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health risks.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed | |
| Acute Toxicity, Dermal | Harmful in contact with skin | |
| Skin Corrosion/Irritation | Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | |
| Acute Toxicity, Inhalation | Harmful if inhaled | |
| Specific Target Organ Toxicity | Single Exposure | May cause respiratory irritation |
Given these hazards, it is imperative to treat this compound as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2] All unusable or unwanted quantities must be managed through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal service.[2][3]
Personal Protective Equipment (PPE) and Safety Measures
Due to the compound's toxicity and irritant properties, strict adherence to safety protocols is mandatory during all handling and disposal activities.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required. In situations with a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and preparation of this compound for disposal.
dot
Caption: Workflow for the safe disposal of this compound.
Protocol Steps:
-
Container Selection:
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
The container must be clearly labeled as "Hazardous Waste."[4]
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust.
-
Solutions: If the compound is in solution, ensure the solvent is compatible with the container material. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing boats, pipette tips, gloves) should also be placed in the designated solid hazardous waste container.
-
-
Labeling:
-
Affix a completed hazardous waste tag to the container.
-
The tag must include:
-
The full chemical name: "this compound"
-
CAS Number: "35808-41-4"
-
An accurate estimation of the quantity.
-
The date accumulation started.
-
The name of the principal investigator and laboratory contact information.
-
-
-
Interim Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.
-
Do not allow the container to become overfilled. A good practice is to consider it full at 90% capacity.[5]
-
-
Final Disposal:
Spill Management
In the event of a spill, the response should be immediate and guided by the known hazards of the material.
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and spilled compound using non-sparking tools.
-
Place the collected waste into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team for assistance.
-
The Rationale Behind the Protocol: A Commitment to Safety and Compliance
The procedures outlined above are not merely a set of rules but a system designed to mitigate risk at every stage. The classification of this compound as a hazardous substance is the foundational reason for its controlled disposal. Improper disposal, such as drain disposal, could introduce a bioactive and potentially persistent compound into aquatic ecosystems.[3] The multi-faceted hazards, including acute toxicity and irritation, necessitate stringent PPE requirements to protect the health and safety of laboratory personnel.
By adhering to a standardized protocol of containment, labeling, and professional disposal, research institutions can ensure they are in compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and local authorities, thereby avoiding potential fines and sanctions.[7]
This guide serves as a critical resource for maintaining a safe and responsible laboratory environment. The principles of careful handling and proper disposal are integral to the integrity of scientific research.
References
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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Personal protective equipment for handling 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
Comprehensive Safety and Handling Guide: 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for handling this compound. The protocols herein are designed to be self-validating, ensuring that safety is an integral part of the scientific process.
Hazard Analysis: Understanding the "Why"
GHS Hazard Profile:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1] This triple threat necessitates a barrier approach, minimizing all potential routes of exposure.
-
Skin Irritation: Causes skin irritation.[1] This indicates that even incidental contact can lead to local adverse effects, demanding robust glove selection and immediate decontamination upon contact.
-
Eye Irritation: Causes serious eye irritation.[1] The risk of severe eye damage requires more than standard safety glasses; chemical splash goggles are the minimum requirement.
-
Respiratory Irritation: May cause respiratory irritation.[1] If the compound is a fine powder or if aerosols are generated, direct respiratory protection is mandatory.
The causality is clear: the compound's inherent toxicity and irritant properties demand the use of specific engineering controls and personal protective equipment (PPE) to create a total barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must adapt to the specific task and the physical form of the chemical. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | ANSI Z87.1 Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing & Handling Solids (Powder) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Disposable Gown | N95 Respirator (or higher) |
| Preparing Solutions (Dissolving) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Chemical Apron | Required if not in a certified fume hood |
| Running Reactions & Transfers | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required if not in a certified fume hood |
Rationale for PPE Selection:
-
Eye Protection: Safety glasses are insufficient due to the "serious eye irritation" warning.[1] Chemical splash goggles that form a seal around the eyes are mandatory.[2][3] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when pouring or preparing solutions.[2][3]
-
Hand Protection: Disposable nitrile gloves provide excellent protection for incidental contact.[2][4] "Double gloving" is recommended when handling the solid or concentrated solutions. This practice allows for the safe removal of a potentially contaminated outer glove without exposing the skin. Always inspect gloves before use and remove them immediately after any known contact with the chemical.[5]
-
Body Protection: A standard lab coat is the minimum requirement. When handling larger quantities or during tasks with a splash risk, a chemical-resistant apron or disposable gown provides an additional layer of protection.[3]
-
Respiratory Protection: Due to the risk of respiratory irritation from dust or aerosols, a NIOSH-approved respirator is necessary when handling the solid compound outside of a containment system like a fume hood.[1] An N95 dust mask is the minimum effective level.
Operational Plan: Engineering Controls & Safe Handling
PPE is the last line of defense. The primary method for ensuring safety is through robust engineering controls and standardized procedures.
Workflow for Safe Handling:
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all required PPE as outlined in the table above.
-
Prepare a designated waste container for solids and another for contaminated consumables (e.g., gloves, weigh paper).
-
-
Aliquotting the Solid:
-
All weighing and handling of the solid compound must be performed in a chemical fume hood to control dust.
-
Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust.
-
Close the primary container immediately after removing the desired amount.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Spill: For a small spill, carefully cover with an absorbent material. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[7]
-
Disposal Plan: A Cradle-to-Grave Approach
Proper chemical waste management is critical to laboratory safety and environmental responsibility.
-
Solid Waste: All unused solid this compound and any materials grossly contaminated with it (e.g., weigh paper, spill cleanup materials) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not discharge to sewer systems.[8]
-
Contaminated Consumables: Used gloves, disposable gowns, and other lightly contaminated items should be placed in a separate, sealed bag or container labeled as hazardous waste.
All waste must be disposed of through a licensed chemical destruction facility or according to your institution's specific EHS guidelines.[8]
By integrating this expert-level understanding of the risks with meticulous operational and disposal plans, you can handle this compound with the highest degree of confidence and safety.
References
-
1H,2H,3H,4H-pyrido(3,4-b)pyrazine. PubChem, National Center for Biotechnology Information. [Link]
-
1H,2H,3H,4H-pyrido[3,4-b]pyrazine. American Elements. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment. StatPearls, National Center for Biotechnology Information. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Riverside. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Los Angeles, Environmental Health and Safety. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety. [Link]
-
1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one Safety Data Sheets(SDS). LookChem. [Link]
-
MSDS of 2H-Pyrido[3,2-b][8][9]oxazin-3(4H)-one. Capot Chemical. [Link]
Sources
- 1. 1H,2H,3H,4H-pyrido(3,4-b)pyrazine | C7H9N3 | CID 17801437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. capotchem.com [capotchem.com]
- 6. 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
